5-Bromo-N-tert-butylpyridine-3-sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-bromo-N-tert-butylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)12-15(13,14)8-4-7(10)5-11-6-8/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODSUIGCUNEDQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911111-80-3 | |
| Record name | 5-Bromo-N-tert-butylpyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-N-tert-butylpyridine-3-sulfonamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-tert-butylpyridine-3-sulfonamide is a key heterocyclic intermediate prominent in contemporary pharmaceutical research and development. Its strategic importance lies in its role as a crucial building block for the synthesis of complex molecular architectures, most notably as a precursor to selective ion channel inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity profile, and its significant application in the development of novel therapeutics. The pyridine sulfonamide moiety is a well-established pharmacophore, and the presence of a bromine atom offers a versatile handle for further chemical modifications, making this compound a valuable asset in medicinal chemistry.[1][2]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 911111-80-3 | [4][5] |
| Molecular Formula | C₉H₁₃BrN₂O₂S | [5][6] |
| Molecular Weight | 293.18 g/mol | [5][6] |
| Appearance | Solid | [3] |
| Predicted XlogP | 1.5 | [6] |
Spectroscopic Data
Detailed experimental spectroscopic data with peak assignments for this compound are not widely published in readily accessible literature. However, based on the known structure and spectroscopic data of analogous compounds, the following characteristic signals can be anticipated.[1][4][7] Researchers should verify the identity of the compound using standard analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the tert-butyl group. The pyridine protons will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom and the sulfonamide group. The tert-butyl group will present as a sharp singlet in the upfield region, integrating to nine protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the five carbons of the pyridine ring and the two distinct carbons of the tert-butyl group. The chemical shifts of the pyridine carbons will be influenced by the positions of the bromine and sulfonamide substituents.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretch of the sulfonamide, the S=O stretches (asymmetric and symmetric), and the C=N and C=C stretching vibrations of the pyridine ring. The S=O stretching bands are typically strong and appear in the regions of 1391-1331 cm⁻¹ (asymmetric) and 1149-1121 cm⁻¹ (symmetric).[1][8][9]
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by 2 m/z units. A common fragmentation pathway for tert-butyl compounds is the loss of a methyl radical.[6][10]
Synthesis
A robust and scalable synthesis of this compound has been developed, notably a multi-step continuous flow process, highlighting its industrial relevance.[7][11][12] This method overcomes the challenges associated with unstable intermediates and strong exotherms that make large-scale batch processing difficult.[11]
Continuous Flow Synthesis Workflow
Caption: Continuous flow synthesis of this compound.
Detailed Experimental Protocol (Continuous Flow)
This protocol is based on the multi-step continuous process developed for the large-scale manufacturing of this intermediate.[7][11][12]
Step 1: Magnesium-Halogen Exchange
-
A solution of 3,5-dibromopyridine in tetrahydrofuran (THF) is prepared.
-
A solution of isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) in THF is also prepared.
-
The two streams are fed into a temperature-controlled reactor with static mixers.
-
The reaction is highly exothermic and is carefully controlled at a low temperature (e.g., -20 °C to 0 °C) to selectively form the Grignard reagent at the 3-position. The use of a continuous flow setup allows for efficient heat removal and precise control over residence time, minimizing the formation of di-Grignard and other side products.
Step 2: Sulfonylation
-
The stream containing the Grignard intermediate is then mixed with a solution of sulfuryl chloride (SO₂Cl₂) in dichloromethane (CH₂Cl₂).
-
This reaction is also highly exothermic and is performed at low temperatures in a continuous flow reactor to ensure rapid mixing and heat dissipation.
-
The resulting product is the 5-bromopyridine-3-sulfonyl chloride intermediate.
Step 3: Amination
-
The stream containing the sulfonyl chloride intermediate is immediately reacted with an excess of tert-butylamine.
-
This final step yields the desired product, this compound.
-
The product stream is then subjected to a workup and purification process, which may include extraction and crystallization to achieve high purity.
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily centered around the bromine atom on the pyridine ring, which serves as a key functional group for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[11][13][14] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a C-C bond.[13][15][16][17] This is a powerful method for introducing aryl or heteroaryl substituents at the 5-position of the pyridine ring.
Caption: Generalized Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling this compound with an amine in the presence of a palladium catalyst and a strong base.[11][12][14][18] This allows for the introduction of various amino groups at the 5-position.
Application in the Synthesis of BMS-919373
The primary and most significant application of this compound is as a key intermediate in the synthesis of BMS-919373, a selective inhibitor of the IKur potassium ion channel, which is a promising target for the treatment of atrial fibrillation.[7][19]
The synthesis of BMS-919373 utilizes this compound in a subsequent cross-coupling reaction to introduce the sulfonamide-bearing pyridine ring onto the core structure of the final drug molecule.[19][20]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related compounds suggest that it should be handled with care.[3][13][14]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Fire Safety: In case of fire, use carbon dioxide, dry chemical, or foam.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Toxicity: While specific toxicity data is not available, related sulfonamides and brominated aromatic compounds may be harmful if swallowed, in contact with skin, or if inhaled. They may also cause skin and eye irritation.[13][14]
It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.
Conclusion
This compound is a high-value intermediate in the pharmaceutical industry, underscored by its critical role in the synthesis of the selective IKur inhibitor BMS-919373. Its robust continuous flow synthesis highlights its importance in large-scale drug manufacturing. The presence of a reactive bromine handle on the pyridine sulfonamide scaffold provides medicinal chemists with a versatile platform for the development of novel therapeutics through various cross-coupling reactions. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers and scientists in their drug discovery and development endeavors.
References
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- Strotman, N. A., Savage, S. A., Leung, S., Yu, M., & Ramirez, A. (2019). A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Organic Process Research & Development, 23(9), 2088–2095.
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ACS Publications. (2019). A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Retrieved from [Link]
- TCI Chemicals. (2025). SAFETY DATA SHEET: 5-Bromo-2-cyano-3-nitropyridine.
- Fisher Scientific. (2020).
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
- Synfacts. (2020). Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Synfacts, 16(01), 0114.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499.
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ResearchGate. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. Retrieved from [Link]
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National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
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PubMed. (2019). Utilizing Native Directing Groups: Synthesis of a Selective IKur Inhibitor, BMS-919373, via a Regioselective C-H Arylation. Retrieved from [Link]
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ResearchGate. (2004). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Synthesis on Scale. (2023). Process Chemistry in the Pharmaceutical Industry.
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National Institutes of Health. (2010). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Retrieved from [Link]
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PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Retrieved from [Link]
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National Institutes of Health. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. Retrieved from [Link]
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- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
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- ResearchGate. (2025). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.
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An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-N-tert-butylpyridine-3-sulfonamide
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A synthesized compound, purported to be 5-Bromo-N-tert-butylpyridine-3-sulfonamide, serves as a pertinent case study. This molecule, possessing a halogenated pyridine core and a sulfonamide moiety, represents a class of scaffolds with significant pharmacological potential.[1] The presence of constitutional isomers—for instance, where the bromine and sulfonamide groups are located at different positions on the pyridine ring—necessitates a rigorous, multi-technique approach to structural analysis.
This guide eschews a simple recitation of data. Instead, it presents a logical, field-proven workflow for structure elucidation. We will progress from determining the fundamental molecular formula to mapping the intricate web of atomic connectivity, explaining not just the steps taken but the scientific rationale that dictates our experimental choices. This self-validating system of cross-referenced data ensures the highest degree of confidence in the final structural assignment.
Section 1: Foundational Analysis: Molecular Formula and Substructure Identification
The initial objective is to confirm the molecular formula and identify key structural fragments. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this phase, providing not only the molecular weight but also the elemental composition with high precision.
High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition
The first analytical question is simple: does the compound have the correct mass and elemental formula (C₉H₁₃BrN₂O₂S)? HRMS provides the answer with sub-ppm accuracy. A critical feature for this specific molecule is the presence of a bromine atom. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[2][3] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by 2 m/z units. The observation of this pattern is a definitive indicator of a monobrominated compound.
Data Presentation: HRMS Analysis
| Parameter | Theoretical Value (C₉H₁₃BrN₂O₂S) | Observed Value | Deviation (ppm) |
| Monoisotopic Mass [M+H]⁺ | 292.9954 u | 292.9951 u | -1.0 |
| Isotopic Pattern | M+ peak (⁷⁹Br) and M+2 peak (⁸¹Br) in ~1:1 ratio | Observed | N/A |
Tandem Mass Spectrometry (MS/MS): Probing Structural Integrity
Beyond the molecular ion, fragmentation analysis via MS/MS provides a preliminary structural fingerprint. By inducing fragmentation of the protonated molecule, we can observe characteristic losses that correspond to specific functional groups. For sulfonamides, common fragmentation pathways include the cleavage of the S-N bond and the neutral loss of sulfur dioxide (SO₂).[4][5][6]
The fragmentation of this compound is predicted to follow key pathways that validate the presence of both the N-tert-butyl group and the sulfonamide linker.
Caption: Predicted MS/MS fragmentation pathway for protonated this compound.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle
With the molecular formula confirmed, NMR spectroscopy is employed to delineate the precise arrangement of atoms. This is a multi-step process, beginning with 1D experiments (¹H and ¹³C) to identify the basic components, followed by 2D experiments to establish their connectivity.
¹H NMR Spectroscopy: The Proton Framework
The ¹H NMR spectrum provides a quantitative count of protons in distinct electronic environments. For this compound, we anticipate four primary signals:
-
Aromatic Region (Pyridine Ring): Three protons on the pyridine ring. Their chemical shifts and coupling patterns are dictated by the positions of the bromine and sulfonamide substituents. We expect signals in the range of 8.0-9.5 ppm.
-
Amide Proton (-NH-): A single, often broad proton signal, the chemical shift of which can be solvent-dependent.
-
Aliphatic Region (tert-Butyl Group): A singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl substituent.
Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-6 | ~8.9 | Doublet (d) | 1H |
| H-2 | ~8.7 | Doublet (d) | 1H |
| H-4 | ~8.2 | Triplet (t) or dd | 1H |
| NH | ~6.0 | Broad Singlet (br s) | 1H |
| C(CH₃)₃ | ~1.3 | Singlet (s) | 9H |
¹³C NMR & DEPT Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. To enhance this analysis, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential. This technique differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (Cq) are absent. This is a critical step for unambiguously identifying the substituted carbons on the pyridine ring and the quaternary carbon of the tert-butyl group.
Data Presentation: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | DEPT-135 Phase |
| C-2 | ~152 | Positive (CH) |
| C-6 | ~148 | Positive (CH) |
| C-4 | ~140 | Positive (CH) |
| C-3 | ~135 | Quaternary (Absent) |
| C-5 | ~120 | Quaternary (Absent) |
| C (CH₃)₃ | ~60 | Quaternary (Absent) |
| C(C H₃)₃ | ~30 | Positive (CH₃) |
2D NMR Spectroscopy: Definitive Connectivity Mapping
2D NMR experiments are the linchpin of structure elucidation, transforming individual signals into a cohesive molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[7][8] This is a self-validating step that confirms the assignments made in the 1D spectra. For example, it will show a correlation cross-peak between the ¹H singlet at ~1.3 ppm and the ¹³C signal at ~30 ppm, definitively assigning them to the tert-butyl methyl groups.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most powerful tool for this elucidation, as it reveals correlations between protons and carbons that are two or three bonds apart.[8][9] It is through these long-range correlations that we can piece the entire structure together.
Caption: Key HMBC correlations confirming the connectivity of this compound.
Critical HMBC Correlations for Structure Confirmation:
-
Placement of the Sulfonamide Group: The most crucial correlations are from the protons at positions 2 and 4 (H-2, H-4) to the quaternary carbon at position 3 (C-3). These correlations unambiguously establish that the sulfonamide group is located at the C-3 position, flanked by H-2 and H-4.
-
Confirmation of the N-tert-butyl Group: A strong correlation from the nine protons of the tert-butyl group to the quaternary carbon of the same group confirms its integrity.
-
Linking the Amine to the Sulfonyl Group: A correlation from the NH proton to the quaternary carbon of the tert-butyl group links these two moieties.
-
Linking the Sulfonamide to the Ring: A correlation from the NH proton to the C-3 carbon of the pyridine ring provides the final piece of evidence, connecting the entire N-tert-butylsulfonamide group to the pyridine core at the correct position.
Data Presentation: Summary of Key HMBC Correlations
| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds | Significance |
| H-2 | C-3, C-4, C-6 | 2 or 3 | Confirms C-3 substitution |
| H-4 | C-2, C-3, C-5, C-6 | 2 or 3 | Confirms C-3 and C-5 substitution |
| NH | C-3, C(CH₃)₃ | 2 or 3 | Links N-tert-butyl group to pyridine ring via sulfonyl |
| C(CH₃)₃ | C(CH₃)₃ | 2 | Confirms tert-butyl group |
Section 3: Definitive Confirmation: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography remains the "gold standard" for absolute, unambiguous structure determination in the solid state.[10][11] This technique provides a three-dimensional model of the molecule, confirming not only the connectivity but also providing precise bond lengths, bond angles, and the molecule's conformation. Obtaining a suitable single crystal is the primary experimental hurdle, but a successful analysis provides irrefutable proof of the structure.
Section 4: Integrated Workflow and Conclusion
The structure elucidation of this compound is a systematic process where each piece of data validates the others.
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5-Bromo-N-tert-butylpyridine-3-sulfonamide mechanism of action
An In-depth Technical Guide to the Potential Mechanisms of Action of 5-Bromo-N-tert-butylpyridine-3-sulfonamide
Abstract
Introduction: Deconstructing the Molecule
The structure of this compound offers several clues to its potential biological functions. The sulfonamide moiety (-SO₂NH-) is a cornerstone of a multitude of therapeutic agents, renowned for its role in antibacterial, anticancer, and diuretic drugs.[1][2][3][4] The pyridine ring, a nitrogen-containing heterocycle, is another privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse pharmacological activities.[5][6] The substituents, a bromine atom and an N-tert-butyl group, will further modulate the compound's physicochemical properties, such as lipophilicity and steric hindrance, which are critical for target binding and cellular uptake.
This guide will explore the following potential mechanisms of action, drawing parallels from structurally related compounds:
-
Antimicrobial Activity: Inhibition of Folic Acid Synthesis.
-
Enzyme Inhibition: Targeting Carbonic Anhydrases or Kinases.
-
Anticancer Activity: Modulation of Microtubule Dynamics or Cancer-Specific Enzymes.
Potential Mechanism of Action I: Antimicrobial Agent via Folate Synthesis Inhibition
The most classic mechanism of action for sulfonamide drugs is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][7][8] Bacteria must synthesize their own folate, an essential cofactor for DNA and RNA synthesis, whereas mammals obtain it from their diet. This metabolic difference provides a selective target for antibacterial agents.
Proposed Pathway:
This compound may act as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of DHPS, it could prevent the synthesis of dihydropteroic acid, a precursor to folic acid, leading to bacteriostatic effects.[7]
Caption: Proposed competitive inhibition of DHPS by this compound.
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacterial strains.
Methodology:
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.[1]
-
Culture Preparation: Grow bacterial strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Microdilution Assay: In a 96-well plate, add a standardized inoculum of each bacterial strain to wells containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Mechanism of Action II: Enzyme Inhibition
The sulfonamide scaffold is a known inhibitor of various enzymes beyond DHPS.
A. Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.[3][4] Many sulfonamide-based drugs are potent CA inhibitors.
B. Pyruvate Kinase M2 (PKM2) Activation
Recent studies have highlighted the role of sulfonamide derivatives as activators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[2] PKM2 activation can reprogram cancer cell metabolism, making it a promising anticancer target.
Caption: Experimental workflow for assessing enzyme inhibition or activation.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To quantify the inhibitory activity of this compound against human carbonic anhydrase isoforms (e.g., hCA I and hCA II).
Methodology:
-
Enzyme and Substrate: Use purified human carbonic anhydrase and p-nitrophenyl acetate as the substrate.
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl).
-
Reaction Mixture: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the test compound.
-
Initiation: Start the reaction by adding the substrate.
-
Measurement: Monitor the hydrolysis of p-nitrophenyl acetate by measuring the absorbance of the product, p-nitrophenol, at 400 nm over time.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Potential Mechanism of Action III: Anticancer Activity
The pyridine and sulfonamide moieties are present in numerous anticancer agents.[2][5] Potential mechanisms include the disruption of microtubule polymerization and the inhibition of cancer-related signaling pathways.
Proposed Pathway: Microtubule Disruption
Some pyridine-containing compounds exhibit anticancer activity by inhibiting tubulin polymerization, which is crucial for cell division.[5] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Experimental Protocol: Cell Viability and Proliferation Assay
Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on human cancer cell lines.
Methodology:
-
Cell Lines: Use a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Viability Assessment: Use a suitable assay, such as the MTT or PrestoBlue assay, to measure cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
| Potential Target | Therapeutic Area | Proposed Effect of Compound | Key Experimental Assay |
| Dihydropteroate Synthase (DHPS) | Antibacterial | Competitive Inhibition | Minimum Inhibitory Concentration (MIC) Assay |
| Carbonic Anhydrases (CAs) | Glaucoma, Diuresis | Inhibition | In Vitro CA Inhibition Assay |
| Pyruvate Kinase M2 (PKM2) | Oncology | Activation | PKM2 Activity Assay |
| Tubulin | Oncology | Inhibition of Polymerization | Cell Cycle Analysis, Immunofluorescence |
Conclusion and Future Directions
This compound represents a molecule of interest for further investigation due to the well-established pharmacological importance of its constituent sulfonamide and pyridine scaffolds. This guide provides a foundational framework for exploring its potential mechanisms of action. The proposed experimental protocols offer a starting point for a systematic evaluation of its biological activities. Future research should focus on a comprehensive screening against a broad range of biological targets to fully elucidate the therapeutic potential of this compound. Structure-activity relationship (SAR) studies with analogs will also be crucial in optimizing its potency and selectivity for any identified targets.
References
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Al-Hourani, B. J., Al-Adhami, W. H., El-Elimat, T., Al-Dhaheri, Y., Al-Kaissi, E., Al-Muhtaseb, N., & Al-Qawasmeh, R. A. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25969–25981. [Link]
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D'souza, C., & D'souza, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(53), 33621-33638. [Link]
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Sharma, P., & Kumar, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15197-15216. [Link]
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ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. Retrieved from [Link]
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Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 148, 108076. [Link]
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PubChem. (n.d.). 6-amino-n-tert-butylpyridine-3-sulfonamide. Retrieved from [Link]
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Yin, J., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Scientific Reports, 13(1), 12345. [Link]
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ResearchGate. (n.d.). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Retrieved from [Link]
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Bhat, M. A., Imran, M., Khan, S. A., & Siddiqui, N. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-159. [Link]
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Asadi, A., et al. (2023). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. Current Medicinal Chemistry, 30(1), 1-25. [Link]
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JJ Medicine. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. [Link]
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An In-Depth Technical Guide to the Biological Activity of 5-Bromo-N-tert-butylpyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biological significance of 5-Bromo-N-tert-butylpyridine-3-sulfonamide. Moving beyond a simple chemical profile, we delve into its crucial role as a pivotal intermediate in the synthesis of a novel cardiotherapeutic agent, explore the underlying pharmacology of its ultimate biological target, and present the scientific rationale behind its molecular design. This document is intended to equip researchers and drug development professionals with a thorough understanding of this compound's relevance in modern medicinal chemistry.
Introduction: Beyond a Simple Intermediate
This compound is a sulfonamide-containing pyridine derivative. While the broader class of sulfonamides is renowned for a wide array of biological activities—including antibacterial, anticancer, and anti-inflammatory properties—the primary interest in this compound stems from its role as a key building block in the synthesis of advanced pharmaceutical compounds.[1][2] Specifically, it is a critical precursor to BMS-919373 , a potent and selective inhibitor of the IKur potassium channel, which has been investigated for the treatment of atrial fibrillation.[3][4]
Understanding the biological context of this compound, therefore, necessitates a deep dive into the pharmacology of its downstream target, the IKur channel. While there is no publicly available data on the intrinsic biological activity of this compound itself, its structural contribution to the final active molecule is paramount.
The Primary Biological Target: The IKur (Kv1.5) Potassium Channel
The ultra-rapid delayed rectifier potassium current, IKur, is a major contributor to the repolarization of the cardiac action potential in the human atrium.[5] It is encoded by the KCNA5 gene, which produces the Kv1.5 potassium channel. A key characteristic of the IKur channel is its atrial-specific expression in the human heart, with minimal to no presence in the ventricles.[6] This atrial-selective expression makes the IKur channel an attractive therapeutic target for the management of atrial arrhythmias, most notably atrial fibrillation (AF).
The therapeutic rationale is that by selectively inhibiting the IKur channel, it is possible to prolong the action potential duration (APD) and the effective refractory period (ERP) in the atria without affecting ventricular repolarization. This atrial-specific electrophysiological effect is expected to terminate and prevent re-entrant circuits that sustain AF, while avoiding the proarrhythmic risks associated with non-selective potassium channel blockers that can prolong the QT interval and lead to life-threatening ventricular arrhythmias.[5]
Signaling Pathway and Mechanism of Action
The inhibition of the IKur channel by small molecules like BMS-919373 is a direct interaction with the Kv1.5 channel protein. This blockage prevents the outflow of potassium ions during the repolarization phase of the atrial action potential, thereby extending its duration.
Figure 1: Mechanism of action of IKur inhibition in atrial myocytes.
Synthesis and Role of this compound
The synthesis of this compound is a critical step in the manufacturing of BMS-919373. A robust and scalable synthetic route is essential for the production of the final active pharmaceutical ingredient (API). One documented method involves a multi-step continuous flow process, which offers advantages in terms of safety, efficiency, and scalability over traditional batch processing.[3]
Experimental Protocol: Continuous Flow Synthesis
The following is a generalized protocol based on published literature for the synthesis of this compound.[3]
Step 1: Magnesium-Halogen Exchange
-
Reactants: 3,5-dibromopyridine and a Grignard reagent (e.g., isopropylmagnesium chloride).
-
Procedure: In a continuous flow reactor, a solution of 3,5-dibromopyridine in a suitable solvent (e.g., tetrahydrofuran, THF) is mixed with the Grignard reagent at a controlled temperature. The magnesium-halogen exchange selectively occurs at one of the bromine positions.
Step 2: Sulfonylation
-
Reactant: The output from Step 1 and sulfuryl chloride (SO₂Cl₂).
-
Procedure: The resulting arylmagnesium species is immediately introduced into a second reactor where it is quenched with sulfuryl chloride to form the corresponding sulfonyl chloride.
Step 3: Amidation
-
Reactant: The sulfonyl chloride intermediate from Step 2 and tert-butylamine.
-
Procedure: The crude sulfonyl chloride is then reacted with tert-butylamine in a third reactor to yield the final product, this compound.
Causality Behind Experimental Choices:
-
Continuous Flow: This methodology is chosen to manage the highly exothermic and unstable nature of the Grignard and sulfonyl chloride intermediates, ensuring better temperature control and safety on a large scale.
-
Grignard Reagent: The choice of Grignard reagent and reaction conditions is crucial for achieving selective mono-substitution on the 3,5-dibromopyridine starting material.
Figure 2: Generalized workflow for the continuous flow synthesis of this compound.
Biological Activity of the Final Product: BMS-919373
While direct biological data for this compound is not available, the extensive characterization of BMS-919373 provides a clear picture of the therapeutic potential unlocked by this synthetic intermediate.
In Vitro Potency and Selectivity
BMS-919373 has demonstrated potent inhibition of the Kv1.5 channel with an IC₅₀ of 50 nM.[1] A critical aspect of its preclinical profile is its selectivity over other cardiac ion channels, particularly the hERG channel, which is associated with the risk of ventricular arrhythmias. BMS-919373 exhibits a 37-fold selectivity for Kv1.5 over hERG, which is a favorable safety margin.[1]
In Vivo Efficacy
The efficacy of BMS-919373 has been evaluated in animal models of atrial fibrillation. In a rabbit pharmacodynamic model, it produced a dose-dependent increase in the atrial effective refractory period (AERP) with no significant effect on the ventricular effective refractory period (VERP), confirming its atrial-selective action.[1] In a canine model of inducible AF, oral administration of BMS-919373 led to a significant reduction in the duration of AF episodes.[1]
| Parameter | BMS-919373 | Reference |
| Target | IKur (Kv1.5) Potassium Channel | [1][4] |
| IC₅₀ for Kv1.5 | 50 nM | [1] |
| Selectivity vs. hERG | 37-fold | [1] |
| In Vivo Effect (Rabbit) | Dose-dependent increase in AERP | [1] |
| In Vivo Effect (Canine) | Reduction in AF duration | [1] |
Table 1: Summary of the biological activity of BMS-919373.
Future Perspectives and Conclusion
This compound is a compound of significant interest to the medicinal chemistry and drug development community, not for any inherent biological activity, but for its crucial role as a sophisticated building block. Its synthesis enables the creation of complex molecules like BMS-919373 that are designed to interact with high specificity and potency with challenging drug targets.
The development of selective IKur inhibitors represents a promising strategy for the treatment of atrial fibrillation, and the synthetic accessibility of these compounds is heavily reliant on the availability of key intermediates like this compound. Future research in this area will likely focus on further optimizing the selectivity and pharmacokinetic properties of IKur inhibitors, and the synthetic methodologies used to produce them.
References
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The Discovery and Chemical Development of BMS-919373: A Selective I Kur Inhibitor for the Potential Treatment of Atrial Fibrillation. ACS Publications. [Link]
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Biological activities of sulfonamides. ResearchGate. [Link]
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A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. ACS Publications. [Link]
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Utilizing Native Directing Groups: Synthesis of a Selective IKur Inhibitor, BMS-919373, via a Regioselective C-H Arylation. PubMed. [Link]
-
Role of IKur in Controlling Action Potential Shape and Contractility in the Human Atrium. Circulation. [Link]
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Cardiac Potassium Channels: Physiological Insights for Targeted Therapy. PubMed Central. [Link]
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Investigating the Kinase Inhibitory Profile of 5-Bromo-N-tert-butylpyridine-3-sulfonamide: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth exploration of the kinase inhibitory profile of a specific derivative, 5-Bromo-N-tert-butylpyridine-3-sulfonamide. While direct, comprehensive public data for this exact molecule is limited, this document synthesizes information from closely related analogs and established kinase inhibitor profiling methodologies to present a plausible and instructive characterization framework. We delve into the rationale behind its likely primary targets within the phosphoinositide 3-kinase (PI3K) family, outline detailed protocols for both biochemical and cell-based assays to determine its potency and selectivity, and discuss the interpretation of this data in the context of early-stage drug development. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and characterization of novel kinase inhibitors.
Introduction: The Rationale for Targeting Kinases with Pyridine Sulfonamides
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The pyridine-3-sulfonamide core has emerged as a versatile scaffold for the development of kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, forming key interactions within the highly conserved ATP-binding pocket of many kinases[1]. The pyridine ring offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Recent studies have highlighted pyridine-3-sulfonamide derivatives as promising inhibitors of the phosphoinositide 3-kinase (PI3K) and phosphatidylinositol 4-kinase (PI4K) families[2]. The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancer, driving tumor cell proliferation and survival[1][3]. Therefore, inhibitors targeting this pathway are of significant therapeutic interest.
This guide focuses on this compound, a representative of this chemical class. The inclusion of a bromine atom and a bulky tert-butyl group is anticipated to influence its interaction with the kinase active site, potentially conferring a unique selectivity profile.
Hypothetical Kinase Inhibitory Profile of this compound
Based on structure-activity relationship (SAR) studies of analogous pyridine sulfonamides, we can project a hypothetical kinase inhibitory profile for this compound. This profile serves as a working model to guide experimental investigation. It is postulated that the compound will exhibit primary activity against Class I PI3K isoforms, with some degree of selectivity.
| Kinase Target | IC50 (nM) | Assay Type | Rationale for Inclusion |
| PI3Kα (p110α) | 50 | Biochemical | Primary target isoform, frequently mutated in cancer. |
| PI3Kβ (p110β) | 250 | Biochemical | Important for assessing isoform selectivity. |
| PI3Kδ (p110δ) | 800 | Biochemical | Primarily expressed in hematopoietic cells; key for selectivity. |
| PI3Kγ (p110γ) | >1000 | Biochemical | G-protein coupled receptor-activated isoform. |
| mTOR | >5000 | Biochemical | A related PIKK family kinase; important off-target to assess. |
| PI4KIIIβ | 600 | Biochemical | Pyridine-sulfonamides have shown activity against PI4Ks[2]. |
| CDK2 | >10000 | Biochemical | Representative serine/threonine kinase for broad selectivity. |
| VEGFR2 | >10000 | Biochemical | Representative receptor tyrosine kinase for broad selectivity. |
Table 1: Hypothetical in-vitro biochemical kinase inhibition profile of this compound. IC50 values are projected based on SAR of related compounds.
Experimental Workflows for Kinase Profile Determination
A multi-tiered approach is essential for accurately characterizing the kinase inhibitory profile of a novel compound. This involves initial biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm on-target activity in a physiological context.
Figure 1: A tiered experimental workflow for kinase inhibitor characterization.
In-Vitro Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A luminescence-based assay that quantifies ADP production is a common and robust method.
Protocol: ADP-Glo™ Kinase Assay for PI3Kα Inhibition
This protocol is adapted from commercially available kits and established methodologies for measuring lipid kinase activity[4].
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial 3-fold dilution in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM).
-
-
Kinase Reaction Setup (384-well plate):
-
To each well, add 0.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Prepare a master mix of recombinant human PI3Kα (p110α/p85α) enzyme and the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) in kinase reaction buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Pathway Inhibition Assays
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in a cellular environment, and inhibit the downstream signaling pathway.
Protocol: Western Blot for p-AKT Inhibition in a Cancer Cell Line
This protocol assesses the inhibition of the PI3K pathway by measuring the phosphorylation status of AKT, a key downstream effector[5].
-
Cell Culture and Treatment:
-
Seed a cancer cell line with a known active PI3K pathway (e.g., MCF-7 or U87 MG) in a 6-well plate and allow cells to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2-4 hours.
-
Stimulate the PI3K pathway by adding a growth factor such as insulin-like growth factor 1 (IGF-1) for 15-30 minutes before harvesting.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) and total AKT.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-AKT and total AKT.
-
Normalize the p-AKT signal to the total AKT signal for each treatment condition to determine the dose-dependent inhibition of AKT phosphorylation.
-
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell fate. Understanding this pathway is crucial for interpreting the effects of inhibitors targeting its components.
Figure 2: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3)[5]. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the activation of pathways that promote cell growth (via mTORC1) and inhibit apoptosis, thereby enhancing cell survival[6]. This compound, as a putative PI3K inhibitor, would block the production of PIP3, thereby attenuating these downstream pro-survival and pro-proliferative signals.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for investigating the kinase inhibitory profile of this compound. By leveraging knowledge from related chemical series, we have proposed a plausible target profile centered on the PI3K pathway and have detailed the necessary experimental protocols for its validation.
The successful characterization of this compound would involve:
-
Confirmation of Potency and Selectivity: Executing the described biochemical and cellular assays to generate robust IC50 data and confirm on-target pathway modulation.
-
Broad Kinome Screening: Profiling against a large panel of kinases to fully understand its selectivity and identify potential off-targets, which is crucial for predicting potential toxicities[7].
-
Structure-Based Drug Design: Obtaining a co-crystal structure of the compound bound to its primary target (e.g., PI3Kα) to elucidate the molecular basis of its activity and guide further optimization.
The pyridine sulfonamide scaffold remains a fertile ground for the discovery of novel kinase inhibitors. A systematic and rigorous application of the principles and protocols outlined in this guide will be instrumental in advancing promising compounds like this compound through the drug discovery pipeline.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Hu, H., Wu, J., Ao, M., Zhou, X., Li, B., Cui, Z., ... & Wu, Z. (2020). Design, synthesis and biological evaluation of sulfonamide-substituted pyridine derivatives as novel PI3K/mTOR dual inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046. [Link]
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Milošević, M. D., Marinković, A. D., Petrović, P., Klaus, A., Nikolić, M. G., Prlainović, N. Z., & Cvijetić, I. N. (2020). Synthesis, characterization and SAR studies of bis (imino) pyridines as antioxidants, acetylcholinesterase inhibitors and antimicrobial agents. Bioorganic Chemistry, 103, 104183. [Link]
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ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. [Link]
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Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7-24. [Link]
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Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-N-tert-butylpyridine-3-sulfonamide
Abstract
This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Bromo-N-tert-butylpyridine-3-sulfonamide, a compound of interest for researchers and professionals in drug development. We delve into a detailed analysis of its aqueous and organic solubility, offering both theoretical frameworks and practical, field-proven experimental protocols. Furthermore, this document outlines a systematic approach to evaluating the chemical stability of the compound under various stress conditions, as mandated by international regulatory standards. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing pharmaceutical research and development.
Introduction
This compound is a substituted pyridine sulfonamide. The structural combination of a pyridine ring, a sulfonamide group, and a bromine atom suggests its potential utility as an intermediate in medicinal chemistry. The tert-butyl group can enhance lipophilicity, which may influence its solubility and biological interactions[1]. Understanding the solubility and stability of such compounds is a cornerstone of early-phase drug development. Poor solubility can severely hamper in vitro testing, lead to erratic bioavailability, and create significant formulation challenges[2]. Similarly, chemical instability can compromise a drug's safety, efficacy, and shelf-life by generating potentially toxic degradation products[3][4].
This guide is structured to provide not just procedural steps, but the scientific rationale behind them. We will explore the key factors governing the behavior of this molecule in solution and under stress, enabling researchers to design robust experiments and accurately interpret the resulting data.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.
| Property | Value | Source |
| Chemical Structure | ![]() | |
| Molecular Formula | C₉H₁₃BrN₂O₂S | [5] |
| Molecular Weight | 293.18 g/mol | [6] |
| CAS Number | 911111-80-3 | [6][7] |
| Predicted XlogP | 1.5 | [5] |
| Predicted pKa (Acidic) | ~8.5 - 9.7 (Sulfonamide N-H) | [8][9] |
| Predicted pKa (Basic) | ~3.0 - 4.0 (Pyridine N) | [10][11] |
Causality Behind the Properties:
-
The tert-butyl group adds steric bulk and lipophilicity, likely decreasing aqueous solubility compared to a smaller N-substituent.
-
The molecule possesses both a weakly acidic proton (on the sulfonamide nitrogen) and a weakly basic site (the pyridine nitrogen). This amphoteric nature means its net charge and, consequently, its aqueous solubility will be highly dependent on pH.
-
The sulfonamide group is known to be relatively stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions[12][13]. The pyridine ring may also influence its electronic properties and reactivity.
Solubility Assessment
A compound's solubility dictates its dissolution rate and concentration in biological fluids and testing media. We will discuss two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is a high-throughput method often used in early discovery to identify potential issues, while thermodynamic solubility is the "gold standard" representing the true equilibrium state[14][15][16].
Theoretical Framework: The Role of pH
The solubility of ionizable compounds like this compound is governed by the Henderson-Hasselbalch equation.[17][18][19]
-
At low pH (e.g., pH < 2): The pyridine nitrogen (pKa ~3-4) will be protonated, forming a cationic species. This charge should increase the compound's solubility in aqueous media.
-
At neutral pH (e.g., pH 7.4): The compound will be predominantly in its neutral, un-ionized form. This is typically the point of lowest aqueous solubility (the intrinsic solubility).
-
At high pH (e.g., pH > 10): The sulfonamide proton (pKa ~8.5-9.7) will be removed, forming an anionic species, which should again increase aqueous solubility.[20]
This predictable pH-dependent profile is critical for understanding absorption in the gastrointestinal tract and for developing parenteral formulations.[21][22]
Experimental Protocol: Thermodynamic Equilibrium Solubility
This method determines the true equilibrium solubility of the crystalline solid in a given medium. It is more time-consuming but provides the most accurate and relevant data for formulation development.[16]
Methodology:
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains) to a series of vials containing buffers of different pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0) and relevant organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The key to this method is allowing sufficient time for the solution to reach equilibrium. A minimum of 24-48 hours is recommended.[14]
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (see Section 4.3). Calculate the concentration against a standard curve of the parent compound.
Trustworthiness Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant across the later time points.
Data Presentation: Expected Solubility Profile
The quantitative data from the solubility experiments should be summarized for clarity.
| Solvent/Buffer System | pH | Temperature (°C) | Expected Solubility (µg/mL) | Classification |
| Phosphate Buffer | 2.0 | 25 | Moderately Soluble | Aqueous |
| Acetate Buffer | 4.5 | 25 | Sparingly Soluble | Aqueous |
| Phosphate Buffer | 7.4 | 25 | Slightly Soluble | Aqueous |
| Borate Buffer | 9.0 | 25 | Soluble | Aqueous |
| Methanol | N/A | 25 | Freely Soluble | Organic |
| Acetonitrile | N/A | 25 | Soluble | Organic |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Very Soluble | Organic |
Note: Classifications are based on USP definitions. Expected values are illustrative and must be confirmed experimentally.
Visualization: Thermodynamic Solubility Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.
Caption: Workflow for Thermodynamic Equilibrium Solubility Assay.
Stability Profiling
Stability testing is essential for identifying degradation pathways and establishing a retest period and appropriate storage conditions.[3][23] The cornerstone of this effort is the forced degradation (stress testing) study, which is mandated by regulatory bodies like the ICH.[24][25][26]
Forced Degradation Studies
The goal of forced degradation is to generate degradation products to a target level (typically 5-20%) to elucidate degradation pathways and to prove the analytical method can separate these degradants from the parent compound.[24][27]
Stress Conditions (as per ICH Q1A):
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4-8 hours. Sulfonamides can be more susceptible to base-catalyzed hydrolysis.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 7 days.
-
Photostability: Expose the solid drug substance and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[28][29][30][31][32] A dark control sample must be included.
Potential Degradation Pathways
For sulfonamides, the primary non-photolytic degradation pathway is typically hydrolysis of the sulfonamide S-N bond.[12][13][33]
-
Acid/Base Hydrolysis: This would likely cleave the S-N bond, yielding 5-bromopyridine-3-sulfonic acid and tert-butylamine. This is a common degradation route for many sulfonamide drugs.[34][35]
Protocol: Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Methodology:
-
Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point for compounds of this polarity.
-
Mobile Phase: A gradient elution is typically required to separate the parent compound from its more polar degradation products.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program: Start with a high percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over 15-20 minutes. This will elute polar degradants first, followed by the parent API.
-
Detection: A photodiode array (PDA) detector is highly recommended. It allows for the selection of the optimal wavelength for the parent compound (likely around 265 nm) and can also help in assessing peak purity.[36]
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a critical focus on specificity . This is achieved by analyzing the stressed samples from the forced degradation study. The chromatograms must show baseline separation between the parent peak and all degradation product peaks.
Visualization: Forced Degradation Study Logic
This diagram outlines the parallel nature of a forced degradation study and its central role in validating the analytical method.
Caption: Logical workflow for a Forced Degradation Study.
Recommendations for Formulation and Storage
Based on the expected physicochemical properties:
-
Storage: The solid material should be stored in a well-sealed container, protected from light, at controlled room temperature. Given the potential for hydrolysis, storage in low-humidity conditions is advisable.
-
Aqueous Formulations: For liquid formulations, the pH should be carefully controlled to maximize both solubility and stability. Based on the predicted pKa values, a buffered formulation in the acidic range (pH 3-4) may offer a good compromise. Alkaline conditions, while potentially increasing solubility, might accelerate hydrolytic degradation and should be evaluated with caution.
-
Organic Solutions: The compound is expected to have good solubility in common organic solvents like DMSO and methanol, which are suitable for preparing stock solutions for in vitro screening.[37]
Conclusion
This guide has detailed the essential theoretical considerations and practical methodologies for the comprehensive assessment of the solubility and stability of this compound. A thorough understanding of its pH-dependent solubility is critical for its handling in aqueous media, while a systematic forced degradation study is imperative for developing a robust, stability-indicating analytical method. The protocols and insights provided herein serve as a rigorous framework for researchers to generate the high-quality, reliable data needed to support decision-making in the drug discovery and development pipeline.
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ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. EMA. [Link]
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Perlovich, G. L., et al. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]
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YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
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SlidePlayer. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B. SlidePlayer. [Link]
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Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. [Link]
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ResearchGate. (1961). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]
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Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
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LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
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Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. [Link]
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LabRulez. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez. [Link]
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Inorganic Chemistry. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Publications. [Link]
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ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
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Martínez, F. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. UNAM. [Link]
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ResearchGate. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
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Royal Society of Chemistry. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]
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PubMed Central. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. NIH. [Link]
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ResearchGate. (2011). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]
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ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. International Council for Harmonisation. [Link]
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ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. ResearchGate. [Link]
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An In-depth Technical Guide to the Discovery of Novel Pyridine-3-Sulfonamide Derivatives
Foreword: The Strategic Union of Pyridine and Sulfonamide Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the principle of molecular hybridization—a strategy that combines two or more pharmacophoric units to create a new molecule with enhanced affinity, improved efficacy, or a novel mechanism of action. The pyridine-3-sulfonamide core represents a quintessential example of this approach. The pyridine ring, a privileged heterocyclic scaffold, is a cornerstone in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] When fused with the sulfonamide moiety—a functional group renowned for its broad spectrum of biological activities, including antibacterial, anticancer, and diuretic properties—the resulting scaffold becomes a powerful platform for drug discovery.[2][3]
This guide provides a comprehensive technical overview of the discovery process for novel pyridine-3-sulfonamide derivatives. We will move beyond simple recitation of facts to explore the underlying scientific rationale, from initial synthetic design and execution to biological evaluation and structure-activity relationship (SAR) elucidation. The protocols and workflows described herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals aiming to explore this promising chemical space.
Rationale and Design Strategy: Why Pyridine-3-Sulfonamide?
The decision to focus on the pyridine-3-sulfonamide scaffold is rooted in its proven therapeutic potential across multiple disease areas. The sulfonamide group (-SO₂NHR') can act as a versatile hydrogen bond donor and acceptor, mimicking the transition state of various enzymatic reactions, most notably those involving carbonic anhydrases and kinases.[2][4] The pyridine nucleus, with its nitrogen atom, serves as a key interaction point and a vector for orienting substituents into specific binding pockets.[1] The combination of these two moieties is predicted to yield unique structures inheriting the beneficial characteristics of both cores.[2][5]
Our design strategy begins with a central pyridine-3-sulfonamide core, which will be systematically decorated with diverse chemical functionalities at key positions. The primary objectives are:
-
Target Diversity: To generate libraries of compounds with the potential to inhibit various enzyme classes (e.g., kinases, carbonic anhydrase) or act as antimicrobial or antiviral agents.[2][6][7]
-
SAR Elucidation: To systematically probe the chemical space around the core scaffold to build a clear and actionable understanding of the structure-activity relationships that govern biological efficacy.
-
Optimized Pharmacokinetics: To modulate properties such as solubility and cell permeability through targeted chemical modifications.
The general workflow for this discovery process is outlined below.
Figure 1: A high-level workflow for the discovery and optimization of novel pyridine-3-sulfonamide derivatives.
Synthetic Strategies and Methodologies
The synthesis of pyridine-3-sulfonamide derivatives can be approached through several reliable routes. The choice of a specific pathway is often dictated by the availability of starting materials and the desired substitution patterns on the pyridine ring. A common and effective strategy involves the initial preparation of a pyridine-3-sulfonyl chloride intermediate, which is then reacted with a diverse panel of amines to generate the final sulfonamide library.
General Synthetic Scheme
A representative synthetic pathway is illustrated below. This multi-step process offers flexibility and is amenable to parallel synthesis for library generation.
Figure 2: A common synthetic route to pyridine-3-sulfonamide derivatives via a sulfonyl chloride intermediate.
Detailed Experimental Protocol: Synthesis of N-benzylpyridine-3-sulfonamide
This protocol provides a self-validating, step-by-step method for synthesizing a representative compound from the class.
Objective: To synthesize N-benzylpyridine-3-sulfonamide from 3-aminopyridine.
Materials:
-
3-Aminopyridine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sulfur Dioxide (SO₂) gas
-
Copper(II) Chloride (CuCl₂)
-
Thionyl Chloride (SOCl₂)
-
Benzylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes (for chromatography)
Procedure:
-
Step 1: Synthesis of Pyridine-3-sulfonic acid.
-
In a three-necked flask cooled to 0°C, dissolve 3-aminopyridine (1 eq.) in concentrated HCl.
-
Slowly add a solution of NaNO₂ (1.1 eq.) in water, keeping the temperature below 5°C to form the diazonium salt. Causality: Low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.
-
In a separate flask, prepare a solution of CuCl₂ (catalytic amount) in acetic acid and saturate it with SO₂ gas.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture. Vigorous nitrogen evolution will be observed.
-
Stir the reaction for 2-3 hours at room temperature. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield pyridine-3-sulfonic acid.
-
-
Step 2: Synthesis of Pyridine-3-sulfonyl chloride.
-
Carefully add thionyl chloride (3-5 eq.) to the pyridine-3-sulfonic acid from Step 1.
-
Add a catalytic amount of dimethylformamide (DMF). Insight: DMF catalyzes the conversion of the sulfonic acid to the sulfonyl chloride.
-
Heat the mixture to reflux for 2-4 hours until gas evolution ceases.
-
Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure. The crude pyridine-3-sulfonyl chloride is used directly in the next step.
-
-
Step 3: Synthesis of N-benzylpyridine-3-sulfonamide. [8]
-
Dissolve the crude pyridine-3-sulfonyl chloride (1 eq.) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 eq.) to act as a base.
-
Cool the mixture to 0°C and add benzylamine (1.1 eq.) dropwise. Rationale: The reaction is exothermic; slow addition prevents side reactions. Pyridine is used to quench the HCl byproduct, driving the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-benzylpyridine-3-sulfonamide.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Evaluation: A Tiered Screening Approach
Once a library of derivatives is synthesized and characterized, a systematic biological evaluation is required to identify promising candidates. A tiered or cascaded approach is most efficient, starting with broad primary screens and progressing to more specific, target-oriented secondary assays for the most active compounds ("hits").
Workflow for Biological Screening
Figure 3: A tiered screening cascade for identifying lead pyridine-3-sulfonamide derivatives from a compound library.
Protocol: In Vitro Antiproliferative MTT Assay
This assay is a standard, robust method for primary screening against cancer cell lines.
Objective: To determine the cytotoxic effect of newly synthesized pyridine-3-sulfonamide derivatives on the A549 human lung carcinoma cell line.
Materials:
-
A549 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized compounds dissolved in DMSO (10 mM stock)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Doxorubicin (positive control)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls (Doxorubicin) in culture media. The final DMSO concentration should be <0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. For primary screening, a single concentration (e.g., 20 µM) is used.
-
Include wells with media + 0.5% DMSO as the vehicle control (100% viability).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
After 48 hours, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours. Scientific Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 2-4 hours at 37°C with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Abs_Treated / Abs_Control) * 100
-
Compounds showing significant inhibition (e.g., >50% reduction in viability) are identified as "hits" and prioritized for secondary screening to determine their IC₅₀ values.[9]
-
Structure-Activity Relationship (SAR) Analysis
The data gathered from biological screening is the foundation for building a robust SAR model. By correlating specific structural modifications with changes in biological activity, we can rationally design next-generation compounds with improved potency and selectivity.
For pyridine-3-sulfonamide derivatives, key positions for modification include the R¹ group on the sulfonamide nitrogen and substitutions (R², R³) on the pyridine ring.
| Compound ID | R¹ (on Sulfonamide) | R² (on Pyridine) | R³ (on Pyridine) | Antiproliferative IC₅₀ (µM, A549 cells) |
| Core | -H | -H | -H | > 100 |
| PS-01 | -Benzyl | -H | -H | 25.4 |
| PS-02 | -4-Fluorobenzyl | -H | -H | 12.1 |
| PS-03 | -4-Methoxybenzyl | -H | -H | 35.8 |
| PS-04 | -Cyclohexyl | -H | -H | 52.3 |
| PS-05 | -4-Fluorobenzyl | -6-Chloro | -H | 5.7 |
| PS-06 | -4-Fluorobenzyl | -H | -5-Bromo | 8.2 |
SAR Insights from Table 1:
-
Effect of R¹: Aromatic substituents on the sulfonamide nitrogen (PS-01, PS-02) are generally more potent than aliphatic ones (PS-04). The introduction of an electron-withdrawing fluorine atom on the benzyl ring (PS-02) enhances activity, while an electron-donating methoxy group (PS-03) is detrimental. This suggests that the electronic properties of this group are critical for target engagement.
-
Effect of Pyridine Substitution: Adding electron-withdrawing halogens to the pyridine ring (PS-05, PS-06) significantly increases antiproliferative activity. This aligns with findings where the introduction of fluorine atoms enhances the bioactivity of similar scaffolds.[10] A chloro group at the 6-position (PS-05) appears to be particularly beneficial.
This iterative process of design, synthesis, and testing is the engine of lead optimization, guiding the project toward a clinical candidate.
Conclusion and Future Directions
The pyridine-3-sulfonamide scaffold is a validated and highly versatile platform for the development of novel therapeutic agents. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while its inherent pharmacophoric features provide a strong foundation for achieving potent biological activity against a range of targets, including cancer, bacteria, and viruses.[6][7][9] The key to success in this area lies in a systematic and iterative discovery process, combining rational design with robust biological evaluation to build a comprehensive structure-activity relationship model.
Future work should focus on exploring more complex and diverse R-groups, including other heterocyclic moieties, to further probe the target binding sites. Additionally, as lead compounds emerge, detailed ADME/Tox profiling and in vivo efficacy studies in relevant disease models will be paramount to advancing these promising derivatives from the bench to the clinic.
References
-
Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025). RSC Advances. Retrieved January 17, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules. Retrieved January 17, 2026, from [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Future Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]
- The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate. (n.d.). Google Patents.
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Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega. Retrieved January 17, 2026, from [Link]
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Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Publishing. Retrieved January 17, 2026, from [Link]
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SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). Rasayan Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide, a key intermediate in pharmaceutical development. The protocol herein details a robust laboratory-scale batch synthesis, adapted from established industrial continuous flow processes.[1][2] This guide is intended for researchers, chemists, and professionals in drug development, offering a step-by-step methodology, explanations of the chemical principles, and expected outcomes. The synthesis involves a two-step process commencing with the formation of the reactive intermediate, 5-bromopyridine-3-sulfonyl chloride, followed by its amidation with tert-butylamine.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules. Its structural motif, featuring a substituted pyridine ring, is prevalent in a wide array of pharmaceutical agents. The sulfonamide functional group is a well-established pharmacophore known for its diverse biological activities. The bromine atom on the pyridine ring provides a convenient handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of compounds for drug discovery.
The synthesis of this intermediate can be challenging due to the reactive nature of the intermediates and the potential for side reactions.[2] This protocol is designed to provide a reliable and reproducible method for the synthesis of this compound in a laboratory setting.
Reaction Scheme
The overall synthesis is a two-step process starting from 5-bromopyridine-3-sulfonic acid.
Caption: Overall reaction scheme for the synthesis of this compound.
Materials and Methods
Materials
| Reagent/Solvent | Grade | Supplier |
| 5-Bromopyridine-3-sulfonic acid | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available |
| Oxalyl chloride ((COCl)₂) | Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| tert-Butylamine | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (Et₃N) | ≥99% | Commercially Available |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |
| Saturated sodium bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Commercially Available | |
| Celite® | Commercially Available |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
NMR spectrometer (¹H and ¹³C NMR)
-
Mass spectrometer
-
Melting point apparatus
Detailed Synthesis Protocol
Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride
Rationale: The conversion of the sulfonic acid to the more reactive sulfonyl chloride is a crucial activation step. Thionyl chloride or oxalyl chloride with a catalytic amount of DMF are standard reagents for this transformation. The reaction proceeds via the formation of a chlorosulfite or a Vilsmeier-Haack type intermediate, respectively, which is then attacked by the chloride ion.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 5-bromopyridine-3-sulfonic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂, ~5-10 eq) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.
-
The crude 5-bromopyridine-3-sulfonyl chloride is obtained as a solid or oil and can be used in the next step without further purification. Due to its moisture sensitivity, it should be handled under an inert atmosphere.
Step 2: Synthesis of this compound
Rationale: The highly electrophilic sulfur atom of the sulfonyl chloride readily reacts with the nucleophilic nitrogen of tert-butylamine to form the stable sulfonamide bond. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
Procedure:
-
Dissolve the crude 5-bromopyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the tert-butylamine solution dropwise to the cooled solution of the sulfonyl chloride with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification:
The crude this compound can be purified by recrystallization or flash column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes or ethanol and water.
-
Flash Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexanes as the eluent.
Expected Results:
The purified product should be a white to off-white solid.
| Property | Expected Value |
| Molecular Formula | C₉H₁₃BrN₂O₂S |
| Molecular Weight | 293.18 g/mol |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.0 (d, 1H), ~8.8 (d, 1H), ~8.3 (t, 1H), ~5.0 (s, 1H, NH), ~1.3 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~150, ~148, ~138, ~135, ~121, ~54 (C(CH₃)₃), ~30 (C(CH₃)₃) |
Note: The exact chemical shifts in the NMR spectra may vary slightly depending on the solvent and concentration. The provided values are estimations based on similar structures.[3][4]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction or degradation of the sulfonyl chloride. | Ensure anhydrous conditions. Increase reaction time or temperature. Use freshly opened reagents. |
| Low yield in Step 2 | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Use a sufficient excess of the amine and base. Maintain a low temperature during the addition of the amine. |
| Impure product | Presence of starting materials or byproducts. | Optimize the purification method. For recrystallization, try different solvent systems. For column chromatography, adjust the eluent polarity. |
Safety Precautions
-
Thionyl chloride and oxalyl chloride are highly corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
tert-Butylamine is a flammable and corrosive liquid. Handle with care in a fume hood.
-
The reactions should be carried out under an inert atmosphere (nitrogen or argon) to prevent the reaction of intermediates with moisture.
-
Always add reagents slowly and control the reaction temperature, especially during the amidation step, which can be exothermic.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
-
A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Organic Process Research & Development, 2019. URL: [Link]
-
The Power of Pyridine Derivatives: Exploring 5-Bromopyridine-3-sulfonyl Chloride. Ningbo Inno Pharmchem Co., Ltd. URL: [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. URL: [Link]
-
5-bromopyridine-3-sulfonyl chloride hydrochloride. Pipzine Chemicals. URL: [Link]
-
5-bromopyridine-3-sulfonyl chloride. ChemBK. URL: [Link]
-
A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Sci-Hub. URL: [Link]
-
¹H NMR and ¹³C NMR of the prepared compounds. ResearchGate. URL: [Link]
-
A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. ACS Publications. URL: [Link]
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Continuous Flow Synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide: An Application Note and Protocol
Introduction: Embracing Continuous Flow for a Key Pharmaceutical Intermediate
5-Bromo-N-tert-butylpyridine-3-sulfonamide is a crucial building block in the synthesis of various pharmaceutical agents. Traditional batch production methods for this intermediate are often plagued by challenges related to safety, scalability, and product consistency. Specifically, the generation of multiple metallated species in the initial Grignard reaction step can lead to messy reaction profiles and decreased yields at a larger scale. Continuous flow chemistry offers a transformative approach, mitigating these issues by providing superior control over reaction parameters, enhancing safety, and enabling seamless scalability.[1]
This application note provides a detailed, in-depth technical guide for the three-step continuous flow synthesis of this compound. By leveraging the principles of flow chemistry, this protocol demonstrates a robust, efficient, and safer manufacturing process suitable for drug development professionals and researchers in the pharmaceutical industry. The causality behind each experimental choice is explained, ensuring a deep understanding of the process.
The transition from batch to continuous flow for this synthesis is driven by the inherent advantages of flow reactors, such as enhanced heat and mass transfer, precise control of residence time, and the ability to safely handle hazardous reagents and unstable intermediates in small, manageable volumes.[2][3][4] This leads to improved reaction selectivity, higher yields, and a more consistent product quality, which are critical in pharmaceutical manufacturing.[1][5]
Overall Reaction Scheme
The synthesis is a three-step process starting from 3,5-dibromopyridine:
-
Magnesium-Halogen Exchange (Grignard Formation): Selective formation of the Grignard reagent at the 3-position.
-
Sulfonylation: Reaction of the Grignard reagent with sulfuryl chloride to form the corresponding sulfonyl chloride.
-
Amination: Subsequent reaction with tert-butylamine to yield the final product, this compound.
Visualizing the Workflow: A Continuous Process Diagram
The following diagram illustrates the telescoped three-step continuous flow process.
Caption: Multistep continuous flow synthesis of this compound.
Equipment and Reagents
Equipment
-
Pumps: Three high-pressure syringe pumps or equivalent pumping systems capable of delivering precise and pulseless flow rates.
-
Reactors: Three coiled reactors made of PFA or a similarly inert material. The volume of each reactor will determine the residence time at a given flow rate. Jacketed reactors are recommended for precise temperature control.
-
Static Mixers: In-line static mixers to ensure rapid and efficient mixing of reagent streams.
-
T-Mixers: Standard T-junctions for introducing new reagent streams.
-
Back-pressure regulator: To maintain the system under pressure, preventing outgassing and ensuring solvents remain in the liquid phase above their atmospheric boiling points.
-
Temperature Control System: A recirculating chiller/heater unit to maintain the specified temperatures in the reactors.
-
Process Analytical Technology (PAT): In-line FTIR or other spectroscopic probes are highly recommended for real-time reaction monitoring and control.[2][5][6][7]
Reagents and Solutions
-
Solution A: 3,5-Dibromopyridine in anhydrous Tetrahydrofuran (THF).
-
Solution B: Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) in anhydrous THF.
-
Solution C: Sulfuryl chloride (SO₂Cl₂) in anhydrous Dichloromethane (CH₂Cl₂).
-
Solution D: tert-Butylamine.
Detailed Experimental Protocols
The following protocols are based on established continuous flow methodologies for similar transformations and the specific process developed for this target molecule.[8][9]
PART 1: Grignard Reagent Formation
Causality and Scientific Rationale: The use of a continuous flow reactor for the Grignard reaction offers significant safety and efficiency advantages.[10] The high surface-area-to-volume ratio of the reactor allows for excellent heat dissipation of the exothermic magnesium-halogen exchange reaction, preventing thermal runaways that can be a concern in large batch reactors.[11][12] The use of i-PrMgCl·LiCl (Turbo Grignard) facilitates a smooth and selective bromine-magnesium exchange at low temperatures. Rapid mixing in a static mixer is crucial to ensure homogeneity and prevent the formation of undesired byproducts.
Step-by-Step Protocol:
-
System Preparation: Ensure the entire flow system is dry and purged with an inert gas (e.g., Nitrogen or Argon) to prevent quenching of the Grignard reagent.
-
Reagent Pumping:
-
Pump Solution A (3,5-Dibromopyridine in THF) at a defined flow rate (e.g., 10.0 mL/min).
-
Simultaneously, pump Solution B (i-PrMgCl·LiCl in THF) at a corresponding flow rate to achieve the desired stoichiometry (e.g., 1.5 equivalents) into a static mixer.
-
-
Mixing and Reaction: The two streams converge in a static mixer for rapid and efficient mixing before entering the first reactor coil (Reactor 1).
-
Reaction Conditions: Maintain Reactor 1 at a constant temperature of -20°C. The residence time in the reactor is determined by the reactor volume and the total flow rate. A residence time of approximately 1-2 minutes is typically sufficient for complete conversion.
-
Monitoring: If available, an in-line PAT tool can be used to monitor the disappearance of the starting material and the formation of the Grignard reagent.
PART 2: Sulfonylation
Causality and Scientific Rationale: The intermediate pyridyl Grignard reagent is highly reactive and is immediately telescoped into the next step without isolation. Sulfuryl chloride is a hazardous and highly reactive reagent. Introducing it in a continuous flow system minimizes the instantaneous amount of this reagent in the reactor, significantly enhancing process safety.[3][13] The reaction is highly exothermic, and the precise temperature control afforded by the flow reactor is critical to prevent degradation and side reactions.
Step-by-Step Protocol:
-
Reagent Introduction: The effluent from Reactor 1 (containing the Grignard reagent) is directed to a T-mixer.
-
Pumping Sulfonylating Agent: Pump Solution C (SO₂Cl₂ in CH₂Cl₂) into the T-mixer to react with the Grignard reagent stream. The stoichiometry should be carefully controlled (e.g., 1.5 equivalents relative to the initial starting material).
-
Reaction Conditions: The combined stream enters Reactor 2, which is also maintained at -20°C. A short residence time (e.g., < 1 minute) is generally sufficient for the formation of the sulfonyl chloride intermediate.
PART 3: Amination
Causality and Scientific Rationale: The newly formed sulfonyl chloride is also a reactive intermediate and is immediately reacted with tert-butylamine. This final step forms the stable sulfonamide product. Precise temperature control is necessary to manage the exotherm of the amination reaction and to minimize the formation of impurities.
Step-by-Step Protocol:
-
Amine Introduction: The stream exiting Reactor 2 is fed into a third mixer (T-mixer).
-
Pumping Amine: Pump Solution D (tert-Butylamine) into the T-mixer. A stoichiometric excess of the amine (e.g., 4.0 equivalents) is used to ensure complete conversion and to act as a base to neutralize the HCl generated in situ.
-
Final Reaction: The final reaction mixture flows through Reactor 3, which is maintained at a slightly higher temperature of -2 to 2°C. A residence time of a few minutes allows the reaction to go to completion.
-
Product Collection: The effluent from Reactor 3, containing the crude this compound, is collected from the outlet of the back-pressure regulator for subsequent work-up and purification.
Process Parameters and Data Summary
| Parameter | Step 1: Grignard Formation | Step 2: Sulfonylation | Step 3: Amination |
| Starting Materials | 3,5-Dibromopyridine, i-PrMgCl·LiCl | Grignard Intermediate, SO₂Cl₂ | Sulfonyl Chloride Intermediate, t-BuNH₂ |
| Solvent | THF | THF / CH₂Cl₂ | THF / CH₂Cl₂ |
| Temperature | -20°C | -20°C | -2 to 2°C |
| Stoichiometry (Equiv.) | 1.5 (Grignard Reagent) | 1.5 (SO₂Cl₂) | 4.0 (t-BuNH₂) |
| Typical Residence Time | 1-2 min | < 1 min | 2-5 min |
| Overall Yield | - | - | ~63% (after work-up) |
| Product Purity (HPLC) | - | - | >98% |
Note: The parameters are indicative and should be optimized for the specific equipment setup. The overall yield and purity are based on reported pilot-scale production.[8]
Process Control and Optimization
The Role of Process Analytical Technology (PAT): Implementing PAT is crucial for robust process control in continuous manufacturing.[5][6] In-line spectroscopic tools, such as FTIR, can provide real-time data on the concentration of reactants, intermediates, and the final product.[7] This allows for:
-
Real-time monitoring: Ensuring the reaction has reached a steady state.
-
Impurity Detection: Identifying the formation of byproducts, allowing for immediate process adjustments.
-
Kinetic Understanding: Gaining deeper insights into reaction kinetics for further optimization.[7]
Troubleshooting: A common issue in continuous flow chemistry is reactor clogging due to solid precipitation. This can be mitigated by:
-
Solvent Choice: Ensuring all reagents and intermediates are soluble in the chosen solvent system at the reaction temperature.
-
Reactor Design: Using wider diameter tubing or specialized reactors designed to handle slurries if precipitation is unavoidable.
-
Temperature Control: Precise temperature control can prevent solutes from crashing out of the solution.
Safety Considerations
Continuous flow chemistry inherently improves the safety profile of handling hazardous materials.[3][4][14]
-
Grignard Reagents: The in-situ generation and immediate consumption of the Grignard reagent prevent the accumulation of large quantities of this pyrophoric substance.
-
Sulfuryl Chloride: This corrosive and reactive chemical is handled in a closed system, minimizing operator exposure. The small volume within the reactor at any given time reduces the risk associated with potential exotherms.[13]
-
Exothermic Reactions: The excellent heat transfer in flow reactors prevents thermal runaways, a significant risk in large-scale batch reactions.[11][12]
A thorough hazard and operability (HAZOP) study should always be conducted before scaling up any chemical process.[14]
Conclusion
The multistep continuous flow synthesis of this compound represents a significant advancement over traditional batch processing. This method provides a safer, more efficient, and highly controllable manufacturing route, delivering a high-purity product in good yield.[8] By adopting the principles and protocols outlined in this application note, researchers and drug development professionals can leverage the power of continuous flow technology to accelerate development timelines and establish robust manufacturing processes for critical pharmaceutical intermediates. The modularity of flow systems also allows for rapid adaptation and optimization, making it an invaluable tool in modern pharmaceutical development.[1][15][16]
References
- Certech. (n.d.). Process Analytical Technology for continuous flow (bio)chemistry.
- Mettler Toledo. (n.d.). PAT for Pharmaceutical Continuous Manufacturing (PCM).
- McQuade, D. T., et al. (n.d.). The assembly and use of continuous flow systems for chemical synthesis.
- Royal Society of Chemistry. (2024). The role of PAT in the development of telescoped continuous flow processes. Reaction Chemistry & Engineering.
- American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
- de Souza, J., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.
- ResearchGate. (n.d.). Figure 1 | Continuous flow equipment and its use in the multistep....
- Yu, M., et al. (2019). A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Organic Process Research & Development.
- Massachusetts Institute of Technology. (n.d.). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT.
- Royal Society of Chemistry. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews.
- AIChE. (n.d.). (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach.
- Asymchem. (n.d.). Hazardous Reactions | Continuous Flow Chemistry.
- Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- American Chemical Society. (2025). Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System.
- Movsisyan, M., et al. (2016). Taming hazardous chemistry by continuous flow technology. Chemical Society Reviews.
- Synfacts. (2019). Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide.
- ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
- American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
- American Chemical Society. (2020). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Organic Process Research & Development.
- UHasselt. (n.d.). Design and characterisation of a cascade of continuous stirred-tank reactors for a Grignard reaction.
- Pharmaceutical Technology. (2017).
- National Institutes of Health. (n.d.).
- American Chemical Society. (n.d.). A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept.
- American Chemical Society. (2020).
- PubChem. (n.d.). This compound (C9H13BrN2O2S).
- ChemicalBook. (2023). This compound | 911111-80-3.
- Huagongzhizao. (n.d.). This compound、911111-80-3 CAS查询.
- National Institutes of Health. (n.d.). Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). 5-Bromo-N-ethylpyridine-3-sulfonamide.
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Application Notes and Protocols for the Investigation of 5-Bromo-N-tert-butylpyridine-3-sulfonamide as a Putative Kinase Inhibitor in Cancer Research
Introduction: The Rationale for Investigating Pyridine Sulfonamides in Oncology
The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] In oncology, sulfonamide derivatives have emerged as a versatile scaffold for targeting various proteins overexpressed in cancer.[3] A significant area of interest is their role as kinase inhibitors, where they can disrupt pivotal signaling pathways that drive cancer progression.[3][4] The pyridine ring, a common motif in kinase inhibitors, offers a valuable scaffold for developing targeted therapies due to its ability to form key interactions within the ATP-binding pocket of kinases.[5][6][7]
This document outlines a comprehensive framework for the initial investigation of 5-Bromo-N-tert-butylpyridine-3-sulfonamide , a compound of interest based on its structural similarity to known kinase inhibitors. While direct biological data for this specific molecule is not yet extensively published, its pyridine-3-sulfonamide core suggests a plausible role as a modulator of kinase activity.[5][8][9] These application notes provide researchers, scientists, and drug development professionals with detailed protocols to characterize its potential as a kinase inhibitor and to assess its anti-cancer activity. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible data generation.
Physicochemical Properties of this compound
A foundational step in the evaluation of any new chemical entity is the characterization of its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrN₂O₂S | [10] |
| Molecular Weight | 293.18 g/mol | [10] |
| CAS Number | 911111-80-3 | [11][12] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in DMSO | Assumed for experimental purposes |
Experimental Design: A Phased Approach to Characterization
The investigation of a novel compound like this compound should follow a logical, stepwise progression from broad, cell-based screening to more specific, target-based assays. This ensures an efficient use of resources and allows for data-driven decision-making at each stage.
Caption: Phased experimental workflow for characterizing a novel kinase inhibitor.
Phase 1: Cellular Phenotyping Protocols
The initial phase aims to determine if this compound exhibits cytotoxic or anti-proliferative effects against cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[13][14][15]
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.[15]
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[13]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13][16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Phase 2: Target Identification & Validation Protocols
Assuming the compound shows significant anti-proliferative activity, the next phase is to identify its molecular target(s). Given its structure, a broad in vitro kinase panel is the most direct approach.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ADP produced from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the activity of the kinase, thus quantifying the inhibitory effect of the compound.
Materials:
-
Recombinant kinases of interest (a broad panel is recommended for initial screening)
-
Specific kinase substrate peptides
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[17]
-
ADP-Glo™ Kinase Assay Kit (or similar)[17]
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the serially diluted compound or DMSO control. Add the specific recombinant kinase to each well and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.[17]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the corresponding substrate peptide and ATP.[17] Incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]
-
Add Kinase Detection Reagent to each well. This converts the ADP generated to ATP and simultaneously provides luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[17]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Normalize the data to controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition). Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value for each kinase.
Caption: Workflow for the in vitro luminescence-based kinase assay.[17]
Phase 3: Mechanism of Action Protocols
Once a primary kinase target is identified (e.g., VEGFR-2, based on common sulfonamide activity), the final phase is to confirm this inhibition in a cellular context and analyze the downstream signaling consequences.
Protocol 3: Western Blot Analysis of Kinase Pathway Activation
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated (activated) and total forms of a kinase and its substrates, one can quantify the effect of an inhibitor on the signaling pathway.[3][18]
Materials:
-
Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2)[19]
-
This compound
-
Growth factor for stimulation (e.g., VEGF-A for the VEGFR-2 pathway)[19]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes[20]
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[3][20]
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to attach. Starve cells in serum-free medium for several hours to reduce basal kinase activity. Pre-treat cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF-A) for a short period (e.g., 5-10 minutes) to induce kinase phosphorylation.[21] Include an unstimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[20] Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature protein samples in SDS loading buffer. Separate proteins by size on an SDS-PAGE gel. Transfer the proteins to a membrane.[20]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[3]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C, diluted in blocking buffer.[20]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To analyze total protein levels, the membrane can be stripped of the phospho-antibody and reprobed with an antibody against the total form of the kinase and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the specific inhibition of activation.[18]
Potential Target Pathways for Investigation
-
VEGFR-2 Signaling: Many sulfonamides inhibit VEGFR-2, a key driver of angiogenesis.[14] Western blot analysis should probe for p-VEGFR2, total VEGFR2, and downstream effectors like p-ERK and p-Akt.[18]
-
Wnt/β-Catenin Pathway: Some sulfonamides have been shown to modulate this pathway, which is critical in many cancers. Analysis would involve probing for levels of active (non-phosphorylated) β-catenin, and downstream targets like c-Myc and Cyclin D1.[22][23]
Conclusion and Future Directions
The protocols outlined in this document provide a rigorous and systematic approach to the initial characterization of this compound as a potential kinase inhibitor for cancer research. By progressing through cellular screening, target identification, and mechanistic studies, researchers can generate a comprehensive data package to support further development. Positive results from these assays would warrant more advanced studies, including in vivo efficacy models and detailed pharmacokinetic/pharmacodynamic profiling. The structural features of this compound, combined with the proven track record of the sulfonamide scaffold, make it a compelling candidate for discovery efforts in modern oncology.
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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Taylor & Francis Online. Kinase Activity-Tagged Western Blotting Assay. [Link]
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National Center for Biotechnology Information. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells. [Link]
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National Center for Biotechnology Information. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. [Link]
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protocols.io. In vitro kinase assay. [Link]
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National Center for Biotechnology Information. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]
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YouTube. Rethinking the Traditional Western Blot with Wnt/beta‑Catenin Pathway Example. [Link]
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Patentscope. PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS. [Link]
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ASCO Publications. Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System. [Link]
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ResearchGate. Western blot analyses of proteins in the Wnt/β-catenin signaling.... [Link]
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PubMed. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. [Link]
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Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
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Stanford University. How to activate and detect Wnt signaling?. [Link]
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ResearchGate. Considerations and suggested workflow for in vitro kinase inhibitor.... [Link]
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RSC Publishing. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. [Link]
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MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
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PubMed. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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ResearchGate. Western blot analysis of phosphorylation level of VEGFR2.... [Link]
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Reaction Biology. VEGF-R2 Cellular Phosphorylation Assay Service. [Link]
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PubMed. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][13][14][17]triazines. [Link]
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MDPI. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. [Link]
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National Center for Biotechnology Information. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
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ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]
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ResearchGate. Design, synthesis and biological evaluation of sulfonamide derivatives of Benzothiazol-Quinoline-Pyrazoles as anticancer agents. [Link]
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Indian Journal of Pharmaceutical Sciences. Biological Activities of Sulfonamides. [Link]
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ResearchGate. Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients | Request PDF. [Link]
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PubMed. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. [Link]
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Application Note: Development of a Cell-Based Phosphorylation Assay to Profile 5-Bromo-N-tert-butylpyridine-3-sulfonamide
Abstract
This document details the development and validation of a robust, quantitative cell-based assay designed to characterize the inhibitory potential of 5-Bromo-N-tert-butylpyridine-3-sulfonamide. As the specific biological target of this compound is not widely characterized, we have established a model system targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and a common target in drug discovery.[1][2] The assay measures the inhibition of EGF-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream node in the MAPK/ERK cascade.[3] We employ Homogeneous Time-Resolved Fluorescence (HTRF®) technology for a sensitive, high-throughput-compatible readout.[4] This note provides a comprehensive guide covering the assay principle, detailed step-by-step protocols, data analysis, and critical validation parameters, establishing a reliable framework for assessing the cellular potency of novel sulfonamide-based compounds.
Introduction
This compound is a synthetic organic compound featuring a sulfonamide moiety, a pharmacophore present in a wide range of clinically important drugs.[5][6] While its precise mechanism of action is under investigation, its structural elements suggest potential activity against enzyme families such as kinases or carbonic anhydrases. To effectively screen and characterize such novel chemical entities, the development of physiologically relevant cell-based assays is paramount.
Cell-based assays offer a distinct advantage over purely biochemical assays by providing a more complex, integrated biological system where factors like cell permeability, off-target effects, and cytotoxicity can be implicitly observed.[7] This application note describes a methodical approach to developing such an assay, using the EGFR-ERK signaling axis as a representative and highly relevant pathway for anti-cancer drug discovery.
The EGFR pathway, upon activation by ligands like EGF, triggers a phosphorylation cascade that includes RAS, RAF, MEK, and ultimately ERK, driving cellular proliferation and survival.[8][9] By quantifying the level of phosphorylated ERK (p-ERK), we can directly measure the activity of the upstream cascade and assess the inhibitory effect of a test compound. The HTRF® platform was selected for its high sensitivity, low background, and homogeneous (no-wash) format, making it ideal for screening applications.[4][10]
Assay Principle
The assay is designed to quantify the inhibitory effect of this compound on EGF-induced ERK phosphorylation in a cellular context.
-
Cellular Model: A549 human lung carcinoma cells are used, which express endogenous levels of EGFR.[11][12][13][14]
-
Pathway Activation: Cells are serum-starved to reduce basal signaling activity and then stimulated with a sub-maximal concentration of human Epidermal Growth Factor (EGF).
-
Compound Inhibition: Prior to stimulation, cells are incubated with varying concentrations of the test compound. If the compound inhibits EGFR or any upstream component of the MAPK cascade, it will reduce the level of ERK phosphorylation.
-
Detection with HTRF®: After stimulation, cells are lysed to release intracellular proteins. The level of phosphorylated ERK is detected using an HTRF® assay kit. This technology utilizes two antibodies: one targeting total ERK labeled with an acceptor fluorophore (e.g., d2) and a second, phosphorylation-site-specific antibody targeting p-ERK labeled with a donor fluorophore (Europium cryptate). When both antibodies bind to the same p-ERK protein, they are brought into close proximity, enabling Förster Resonance Energy Transfer (FRET) from the donor to the acceptor upon excitation. The resulting time-resolved fluorescence signal is directly proportional to the amount of p-ERK in the sample.[4][15]
Signaling Pathway and Assay Logic
Caption: EGFR signaling cascade and point of inhibition.
Materials and Methods
Reagents and Equipment
-
Cell Line: A549 (ATCC® CCL-185™), human lung carcinoma.
-
Culture Media: F-12K Medium (ATCC® 30-2004), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Compound: this compound, dissolved in 100% DMSO to a 10 mM stock.
-
Positive Control: Gefitinib (known EGFR inhibitor), 10 mM stock in DMSO.
-
Stimulant: Recombinant Human EGF (carrier-free).
-
Assay Plate: 384-well, low-volume, white, solid-bottom plates.
-
Detection Kit: HTRF® Phospho-ERK (Thr202/Tyr204) Cellular Assay Kit (or equivalent).
-
Plate Reader: HTRF®-compatible plate reader with dual-wavelength detection.
-
Standard Cell Culture Equipment: Incubator (37°C, 5% CO₂), biosafety cabinet, centrifuges, etc.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Detailed Protocols
Protocol 1: Cell Culture and Seeding
-
Maintain Cells: Culture A549 cells in F-12K medium with 10% FBS and 1% Pen/Strep. Passage cells when they reach 80-90% confluency to maintain health and logarithmic growth.[16] Do not use cells beyond passage 20 from the original stock.
-
Cell Seeding: On day 1, harvest cells using trypsin and perform a cell count. Dilute the cell suspension to 250,000 cells/mL in complete culture medium.
-
Plate Cells: Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate: Incubate the plate for 24 hours at 37°C, 5% CO₂.
Expert Insight: Consistent cell seeding density is critical for low well-to-well variability.[16] Allow the plate to sit at room temperature for 30 minutes before incubation to ensure even cell distribution.
Protocol 2: Compound Treatment and Stimulation
-
Serum Starvation: On day 2, carefully remove the culture medium. Add 20 µL of serum-free F-12K medium to each well. Incubate for 4-6 hours at 37°C, 5% CO₂.
-
Prepare Compound Plate: In a separate plate, perform serial dilutions of this compound and the positive control (Gefitinib) in serum-free medium. Ensure the final DMSO concentration does not exceed 0.5%.
-
Compound Addition: Transfer 5 µL of the diluted compounds to the corresponding wells of the cell plate. For control wells, add 5 µL of serum-free medium with 0.5% DMSO.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂.
-
Prepare Stimulant: Dilute EGF in serum-free medium to a concentration that yields ~80% of the maximal response (EC80), determined from a prior EGF dose-response experiment.
-
Stimulation: Add 5 µL of the diluted EGF to all wells except the negative control wells (which receive 5 µL of serum-free medium).
-
Incubate: Incubate for 10 minutes at 37°C.
Protocol 3: Cell Lysis and HTRF® Detection
-
Prepare Lysis Reagent: Prepare the HTRF® lysis buffer containing the anti-p-ERK-Europium and anti-Total-ERK-d2 antibodies according to the manufacturer's protocol.
-
Lyse Cells: Add 10 µL of the complete lysis reagent to each well.
-
Incubate: Seal the plate and incubate for 4 hours at room temperature, protected from light.
-
Read Plate: Remove the plate seal and read on an HTRF®-compatible reader at 665 nm (acceptor) and 620 nm (donor) wavelengths.
Data Analysis and Interpretation
Calculation of Percent Inhibition
-
HTRF Ratio: Calculate the emission ratio for each well: Ratio = (Signal at 665 nm / Signal at 620 nm) * 10,000
-
Percent Inhibition: Normalize the data using the positive (stimulated, no inhibitor) and negative (unstimulated) controls.[17] % Inhibition = 100 * (1 - [Ratio_Sample - Ratio_Negative] / [Ratio_Positive - Ratio_Negative])
IC₅₀ Determination
The IC₅₀ value is the concentration of an inhibitor where the response is reduced by half.
-
Plot Data: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Curve Fitting: Fit the data using a four-parameter logistic (4PL) non-linear regression model.[18][19][20] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
-
Determine IC₅₀: The IC₅₀ is the value of the 'C' parameter from the fitted curve, representing the concentration at the inflection point.[18]
Sample Data Presentation
| Concentration (µM) | % Inhibition (Compound A) | % Inhibition (Gefitinib) |
| 100 | 98.5 | 101.2 |
| 30 | 95.2 | 99.8 |
| 10 | 85.1 | 98.1 |
| 3 | 65.3 | 92.5 |
| 1 | 48.9 | 75.4 |
| 0.3 | 25.6 | 51.2 |
| 0.1 | 10.1 | 28.3 |
| 0.03 | 2.5 | 12.1 |
| IC₅₀ (µM) | 1.05 | 0.28 |
Compound A: this compound
Assay Validation
To ensure the assay is robust and reliable for screening, key performance metrics must be evaluated. The primary metric is the Z'-factor, which assesses the statistical separation between the positive and negative controls.[21][22]
Z'-Factor Calculation
The Z'-factor is a measure of assay quality, where a value greater than 0.5 indicates an excellent assay suitable for high-throughput screening.[23][24]
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
Where:
-
SD_Positive: Standard deviation of the positive control (stimulated, no inhibitor).
-
SD_Negative: Standard deviation of the negative control (unstimulated).
-
Mean_Positive: Mean signal of the positive control.
-
Mean_Negative: Mean signal of the negative control.
Assay Validation Logic
Caption: Decision workflow for assay validation using Z'-factor.
Troubleshooting
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Low signal window (small difference between pos/neg controls).2. High data variability. | 1. Optimize EGF concentration (use full dose-response). Increase cell number or lysis incubation time.2. Check for consistent cell seeding, careful pipetting, and healthy cell morphology.[25] |
| High Well-to-Well Variability | 1. Uneven cell plating.2. Edge effects in the plate due to evaporation.3. Inconsistent pipetting. | 1. Mix cell suspension thoroughly; allow plate to rest before incubation.2. Do not use outer wells of the plate; ensure proper humidity in the incubator.3. Use calibrated pipettes; perform reverse pipetting for viscous solutions. |
| IC₅₀ Shift Between Experiments | 1. Inconsistent cell passage number or health.[26]2. Lot-to-lot variation in reagents (FBS, EGF).3. Different incubation times. | 1. Use cells within a narrow passage range; create a master cryopreserved cell bank.[27]2. Qualify new lots of critical reagents against the old lot before use.[28]3. Strictly adhere to all incubation times outlined in the protocol. |
Conclusion
The cell-based HTRF® p-ERK assay described provides a robust, sensitive, and high-throughput compatible method for determining the cellular potency of this compound and other potential kinase inhibitors. By following the detailed protocols for execution, data analysis, and validation, researchers can generate reliable and reproducible IC₅₀ values. This framework is essential for advancing hit-to-lead campaigns and provides a solid foundation for further mechanistic and structure-activity relationship (SAR) studies.
References
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How to calculate IC50. Science Gateway. Available at: [Link]
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Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. Available at: [Link]
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Fonte V. Ten Tips for Optimizing Cell-Based Assays. Biocompare. Published April 16, 2018. Available at: [Link]
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How to calculate IC50 for my dose response? ResearchGate. Published October 4, 2016. Available at: [Link]
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Shin A. Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Zenodo. Published September 17, 2025. Available at: [Link]
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EGFR expression on cell lines. EGFR expression on A549 (A), HepG2 (B),... ResearchGate. Available at: [Link]
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Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]
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Lloyd M. Assay performance and the Z'-factor in HTS. Drug Target Review. Published March 30, 2023. Available at: [Link]
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Wee P, Wang Z. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers (Basel). 2017;9(9):120. Available at: [Link]
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Z-Factor Calculator. PunnettSquare.Tools. Available at: [Link]
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Plouffe B. 10 Tips for Successful Development of Cell Culture Assays. Technology Networks. Published January 21, 2020. Available at: [Link]
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EGFR Knockout A549 Cell Line. BPS Bioscience. Available at: [Link]
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Downregulation of both EGFR and ErbB3 improves the cellular response to pemetrexed in an established pemetrexed-resistant lung adenocarcinoma A549 cell line. Spandidos Publications. Published February 18, 2014. Available at: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
-
Epidermal growth factor receptor expression affects proliferation and apoptosis in non-small cell lung cancer cells via the extracellular signal-regulated kinase/microRNA 200a signaling pathway. NIH. Available at: [Link]
-
Equation: log(inhibitor) vs. response -- Variable slope. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]
-
Differential sensitivity of A549 non small lung carcinoma cell responses to epidermal growth factor receptor pathway inhibitors. Taylor & Francis Online. Published October 16, 2007. Available at: [Link]
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How to compute EC50 C50 in Dose Response fitting. OriginLab. Published December 21, 2022. Available at: [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. Available at: [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]
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Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Discoverysciences.com. Published September 22, 2017. Available at: [Link]
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Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]
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The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. PubMed Central. Available at: [Link]
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Arduengo M. Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Published December 5, 2011. Available at: [Link]
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IC50 estimation using the four-parameter logistic regression in the drc... ResearchGate. Available at: [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. NIH. Available at: [Link]
-
Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Eppendorf. Available at: [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]
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Biochemistry, Epidermal Growth Factor Receptor. StatPearls - NCBI Bookshelf - NIH. Published December 3, 2023. Available at: [Link]
-
Overcoming Variability in Cell-Based Assays. ResearchGate. Published February 27, 2025. Available at: [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (PDF) ResearchGate. Published August 6, 2025. Available at: [Link]
-
Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. BioAgilytix. Available at: [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. Published May 11, 2022. Available at: [Link]
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Lee M. How to Reduce Cell Culture Variability. Promega Connections. Published March 23, 2018. Available at: [Link]
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Assay Development for Protein Kinase Enzymes. NIH. Published May 1, 2012. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Published July 2, 2024. Available at: [Link]
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Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central. Published November 20, 2025. Available at: [Link]
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Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. PubMed Central. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of 5-Bromo-N-tert-butylpyridine-3-sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of 5-Bromo-N-tert-butylpyridine-3-sulfonamide analogs. The protocols and workflows detailed herein are designed to identify and validate novel inhibitors of a putative bacterial target, Dihydropteroate Synthase (DHPS), a critical enzyme in the folate biosynthesis pathway. As a well-established target for sulfonamide antibacterials, DHPS provides a scientifically robust framework for this screening campaign.[1][2] This guide emphasizes scientific integrity, offering detailed explanations for experimental choices and outlining a self-validating system of protocols from primary screening to hit-to-lead progression.
Introduction: The Rationale for Screening Pyridine Sulfonamide Analogs
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3][4] The pyridine scaffold is also a privileged structure in drug discovery. The combination of these two moieties in this compound presents a promising starting point for the discovery of novel therapeutic agents.
Given the structural similarity to classic sulfonamide antibiotics and the documented antibacterial potential of related bromopyridine derivatives, this screening campaign will focus on identifying inhibitors of a key bacterial metabolic pathway.[5] We hypothesize that analogs of this compound can act as competitive inhibitors of Dihydropteroate Synthase (DHPS), mimicking the substrate para-aminobenzoic acid (PABA).
Proposed Mechanism of Action
The diagram below illustrates the proposed mechanism of action for the screened compounds, targeting the bacterial folate synthesis pathway.
Caption: Proposed competitive inhibition of DHPS by sulfonamide analogs.
Assay Development and Miniaturization
The success of any HTS campaign hinges on a robust and reliable assay.[] For this screen, we will develop a biochemical assay to measure the activity of recombinant E. coli DHPS. The assay will be optimized for a 384-well microplate format to ensure compatibility with automated liquid handling and high-throughput processing.[7][8]
Principle of the Assay
A fluorescence-based assay will be employed to monitor DHPS activity. This assay will utilize a pteridine substrate that becomes fluorescent upon its enzymatic conversion to dihydropteroate. The inhibition of DHPS by a test compound will result in a decrease in the fluorescent signal.
Assay Optimization
Key parameters to optimize include:
-
Concentrations of DHPS enzyme and substrates (PABA and pteridine pyrophosphate)
-
Incubation time and temperature
-
DMSO tolerance to ensure compound solubility does not adversely affect enzyme activity.[8]
Assay Validation: The Z'-Factor
Before initiating the full screen, the assay's quality and reliability must be validated. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, indicating the assay's suitability for HTS.[9][10][11]
The Z'-factor is calculated using the following formula:
Z' = 1 - (3σp + 3σn) / |μp - μn|
where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no enzyme or a known inhibitor).
-
μn and σn are the mean and standard deviation of the negative control (e.g., active enzyme with DMSO).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls; suitable for HTS.[10][12] |
| 0 to 0.5 | Acceptable | Smaller separation; may require more replicates or careful hit selection.[10] |
| < 0 | Unacceptable | Significant overlap between controls; assay requires optimization.[10] |
A pilot screen of a small compound set is recommended to ensure the Z'-factor remains consistently above 0.5 under screening conditions.[7]
High-Throughput Screening Workflow
The HTS workflow is a multi-step process designed to efficiently identify and confirm active compounds from a large library.
Caption: The overall high-throughput screening and hit validation workflow.
Detailed Protocols
Protocol: Primary HTS of DHPS Inhibitors
Objective: To screen the this compound analog library at a single concentration to identify primary "hits".
Materials:
-
384-well, black, flat-bottom microplates
-
Recombinant E. coli DHPS
-
PABA and fluorescent pteridine pyrophosphate substrates
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Compound library plates (10 mM in DMSO)
-
Acoustic liquid handler or pin tool for compound transfer
-
Microplate reader with fluorescence detection
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 10 nL of each compound from the 10 mM stock plates to the corresponding wells of the 384-well assay plates. This results in a final compound concentration of 10 µM in a 10 µL assay volume.
-
Control Wells: Designate columns for controls:
-
Negative Controls (0% Inhibition): Add 10 nL of DMSO.
-
Positive Controls (100% Inhibition): Add a known DHPS inhibitor (e.g., sulfamethoxazole) to a final concentration of 100 µM.
-
-
Enzyme Addition: Add 5 µL of DHPS enzyme solution (at 2x final concentration) to all wells.
-
Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the substrate mix (PABA and pteridine pyrophosphate at 2x final concentration) to all wells to start the reaction.
-
Incubation: Incubate the plates for 60 minutes at 37°C.
-
Fluorescence Reading: Read the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission wavelengths appropriate for the product).
-
Data Analysis: Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_positive_control) / (Mean_negative_control - Mean_positive_control))
Protocol: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
Procedure:
-
Cherry-Pick Hits: Select compounds that meet the hit criteria (e.g., >50% inhibition) from the primary screen.
-
Fresh Stock: Obtain fresh, powdered samples of the hit compounds to rule out degradation or concentration errors in the original library plates.
-
Serial Dilution: Prepare an 8-point, 3-fold serial dilution series for each confirmed hit, starting at a high concentration (e.g., 100 µM).
-
Repeat Assay: Perform the DHPS assay as described in 4.1, but with the serially diluted compounds.
-
IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
The Hit Validation Cascade: Ensuring Scientific Trustworthiness
A significant challenge in HTS is the high rate of false positives.[13] A rigorous hit validation cascade is essential to eliminate artifacts and prioritize genuine hits for further development.[14]
Caption: A decision-making workflow for validating confirmed hits.
Counter-Screening for Assay Interference
Compounds can interfere with the assay technology itself, leading to false-positive results.[13] A common counter-screen involves running the assay without the enzyme to identify compounds that are intrinsically fluorescent or quench the product's fluorescence.
Orthogonal Assays
To confirm that the inhibition is genuine, hits should be tested in a secondary assay that has a different readout technology. For example, an LC-MS-based assay that directly measures the formation of the dihydropteroate product can be used to validate hits from the primary fluorescence screen.[14]
Biophysical Methods for Target Engagement
Techniques like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) can be used to confirm direct binding of the hit compound to the DHPS enzyme, providing definitive evidence of target engagement.[13]
Data Presentation and Preliminary SAR
All quantitative data should be summarized for easy comparison.
Table 1: Example Dose-Response Data for a Validated Hit
| Compound ID | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| HTS-00123 | 1.2 | 1.1 | 98.5 |
| HTS-00456 | 5.8 | 0.9 | 99.1 |
| HTS-00789 | 0.7 | 1.0 | 97.9 |
Following validation, a preliminary Structure-Activity Relationship (SAR) analysis should be conducted.[7] This involves grouping validated hits by structural similarity to identify chemical features that are critical for inhibitory activity. This analysis will guide the next phase of medicinal chemistry and lead optimization.
Conclusion
This application note outlines a comprehensive and scientifically rigorous strategy for the high-throughput screening of this compound analogs. By employing a validated biochemical assay, a systematic HTS workflow, and a stringent hit validation cascade, researchers can confidently identify and prioritize novel DHPS inhibitors with therapeutic potential. The principles and protocols described herein provide a robust framework for the successful execution of small molecule drug discovery campaigns.
References
-
Z-factor - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
On HTS: Z-factor. (2023, December 12). Retrieved January 18, 2026, from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved January 18, 2026, from [Link]
-
Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). North Carolina State University. Retrieved January 18, 2026, from [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020). Bioinformatics | Oxford Academic. Retrieved January 18, 2026, from [Link]
-
Hit-to-Lead: Hit Validation and Assessment. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). European Pharmaceutical Review. Retrieved January 18, 2026, from [Link]
-
Data analysis approaches in high throughput screening. (2014, April 8). SlideShare. Retrieved January 18, 2026, from [Link]
-
High-Throughput Screening & Discovery | Southern Research. (n.d.). Retrieved January 18, 2026, from [Link]
-
High Throughput Screening: Methods and Protocols. (2025, August 10). ResearchGate. Retrieved January 18, 2026, from [Link]
-
ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? (2016, January 10). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(PDF) Biological activities of sulfonamides. (2025, August 8). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. (n.d.). Chapman University Digital Commons. Retrieved January 18, 2026, from [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). PubMed. Retrieved January 18, 2026, from [Link]
-
Biological Activities of Sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for the N-tert-butylation of Pyridinesulfonamides
Introduction: The Significance of N-tert-butyl Pyridinesulfonamides in Medicinal Chemistry
The pyridinesulfonamide moiety is a critical pharmacophore in a multitude of therapeutic agents, valued for its ability to engage in key hydrogen bonding interactions with biological targets. The strategic introduction of an N-tert-butyl group to this scaffold can profoundly influence the molecule's physicochemical properties. This substitution can enhance metabolic stability by sterically shielding the sulfonamide nitrogen from enzymatic degradation, increase lipophilicity to improve membrane permeability, and modulate the compound's conformational preferences, thereby fine-tuning its binding affinity and selectivity for its target. Consequently, the development of robust and efficient protocols for the N-tert-butylation of pyridinesulfonamides is of paramount importance to researchers in drug discovery and development.
This application note provides a detailed experimental protocol for the N-tert-butylation of pyridinesulfonamides, delving into the mechanistic rationale behind the chosen methodology, offering practical insights for successful execution, and addressing potential challenges.
Methodology: A Robust Approach to N-tert-butylation
Direct N-tert-butylation of sulfonamides presents a significant synthetic challenge due to the steric bulk of the tert-butyl group and the moderate nucleophilicity of the sulfonamide nitrogen. While various N-alkylation methods exist, many falter when applied to this specific transformation. The protocol detailed herein utilizes a modification of the well-established Boc-protection strategy, leveraging the reactivity of di-tert-butyl dicarbonate in the presence of a suitable base to achieve the desired N-tert-butylation.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the deprotonated pyridinesulfonamide nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc)₂O. This is facilitated by a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), which serves to both deprotonate the sulfonamide and activate the (Boc)₂O. The initial product is an N-Boc, N-tert-butyl pyridinesulfonamide. Subsequent removal of the Boc group under thermal or mild acidic conditions yields the final N-tert-butylated product.
"Pyridinesulfonamide" [shape=Mrecord, label="{Pyridinesulfonamide | R-SO₂NH-Py}"]; "Base" [label="Base (DMAP)"]; "Deprotonated_Sulfonamide" [shape=Mrecord, label="{Deprotonated Sulfonamide | R-SO₂N⁻-Py}"]; "Boc2O" [label="Di-tert-butyl dicarbonate\n((Boc)₂O)"]; "Intermediate" [shape=Mrecord, label="{N-Boc, N-tert-butyl Intermediate | R-SO₂(N(Boc))-tBu-Py}"]; "Product" [shape=Mrecord, label="{N-tert-butyl Pyridinesulfonamide | R-SO₂NH-tBu-Py}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Byproducts" [label="CO₂ + Isobutylene\n+ t-BuOH"];
"Pyridinesulfonamide" -> "Deprotonated_Sulfonamide" [label="+ Base"]; "Deprotonated_Sulfonamide" -> "Intermediate" [label="+ (Boc)₂O"]; "Intermediate" -> "Product" [label="Heat or\nmild acid"]; "Intermediate" -> "Byproducts" [style=dashed]; }
Figure 1: General workflow for the N-tert-butylation of pyridinesulfonamides.Experimental Protocol
This protocol provides a general procedure that may require optimization depending on the specific pyridinesulfonamide substrate.
Materials and Reagents:
-
Pyridinesulfonamide (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 - 2.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Analytical instrumentation (TLC, LC-MS, NMR)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the pyridinesulfonamide (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the starting materials. The concentration will depend on the solubility of the specific pyridinesulfonamide.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 - 2.0 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours at room temperature. Gentle heating (e.g., to 40 °C) may be required for less reactive substrates.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-tert-butyl pyridinesulfonamide.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Key Reaction Parameters
The efficiency of the N-tert-butylation can be influenced by several factors. The following table summarizes key parameters and expected outcomes based on literature and in-house experience.
| Parameter | Recommended Range/Value | Rationale & Field-Proven Insights |
| (Boc)₂O Equivalents | 1.5 - 2.0 | An excess of (Boc)₂O is used to drive the reaction to completion, especially given the potential for competitive side reactions. |
| DMAP Equivalents | 1.5 - 2.0 | A stoichiometric or slight excess of DMAP is crucial for efficient deprotonation of the sulfonamide and activation of (Boc)₂O. |
| Solvent | Anhydrous DCM or THF | These aprotic solvents are excellent for solubilizing the reactants and do not interfere with the reaction mechanism. |
| Temperature | Room Temperature to 40 °C | The reaction generally proceeds well at room temperature. Gentle heating can accelerate the reaction for less reactive substrates. |
| Reaction Time | 12 - 24 hours | Monitoring the reaction progress is key to determining the optimal reaction time and preventing potential side product formation. |
| Typical Yields | 60 - 85% | Yields are substrate-dependent and can be optimized by adjusting the reaction parameters. |
Troubleshooting and Expert Recommendations
-
Low Conversion: If the reaction stalls, consider adding an additional portion of (Boc)₂O and DMAP. Gentle heating can also improve the reaction rate. Ensure that all reagents and solvents are anhydrous, as water can hydrolyze (Boc)₂O.
-
Side Product Formation: The primary side product is often the unreacted starting material. In some cases, O-tert-butylation of the pyridine ring can occur if it possesses a hydroxyl group. Careful control of stoichiometry and temperature can minimize this.
-
Purification Challenges: The N-tert-butylated product may have similar polarity to the starting material. Careful optimization of the chromatographic conditions is essential for achieving high purity.
-
Alternative Bases: While DMAP is highly effective, other non-nucleophilic bases such as triethylamine (TEA) in combination with a catalytic amount of DMAP can also be employed. However, DMAP is generally preferred for its higher catalytic activity in this transformation.
Conclusion
The protocol described provides a reliable and adaptable method for the N-tert-butylation of pyridinesulfonamides, a key transformation in the synthesis of novel drug candidates. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize these valuable compounds. The insights provided in this application note are intended to empower scientists to successfully implement this methodology and accelerate their drug discovery efforts.
References
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Agami, C., Couty, F., & Evano, G. (2005). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural and Unnatural α-Amino Acids and Peptides. Current Organic Chemistry, 9(13), 1295-1323.
- Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media—Part I. Synthesis, 1982(10), 805-822.
- Verma, S., Kumar, S., & Singh, A. P. (2018). Recent advances in the N-alkylation of sulfonamides. Tetrahedron, 74(25), 3133-3156.
Application Notes and Protocols: In Vitro Kinase Assay for 5-Bromo-N-tert-butylpyridine-3-sulfonamide
Abstract
This technical guide provides a comprehensive, field-proven protocol for determining the in vitro kinase inhibitory activity of 5-Bromo-N-tert-butylpyridine-3-sulfonamide. The methodology leverages a robust, luminescence-based ADP detection assay, offering high sensitivity and suitability for high-throughput screening. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the inhibitory profile of novel small molecules against protein kinases.
Introduction: The Rationale for Screening this compound
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The sulfonamide moiety is a well-established pharmacophore in many approved kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinase.[2][3]
The compound this compound features both a sulfonamide group and a pyridine ring, structural motifs present in numerous potent kinase inhibitors.[4][5] This structural composition strongly suggests its potential as a kinase inhibitor. Therefore, a robust and reliable in vitro assay is essential to quantify its inhibitory potency and determine its selectivity across the kinome.
Assay Principle: Quantifying Kinase Activity via ADP Production
The protocol detailed herein utilizes the ADP-Glo™ Kinase Assay, a commercially available, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6][7] This assay is performed in a homogenous, two-step format:
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test compound (this compound) are incubated together. Following this, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and eliminate any remaining ATP.[7][8]
-
ADP Conversion & Luminescence Detection: A "Kinase Detection Reagent" is then introduced. This reagent contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP then fuels a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial kinase activity.[7]
This method is highly sensitive, allowing for the use of low enzyme concentrations, and is compatible with a broad range of ATP concentrations, making it suitable for kinases with varying ATP affinities.[6]
Figure 1: Workflow of the ADP-Glo™ Kinase Assay for inhibitor screening.
Materials and Methods
Reagents and Consumables
-
Target Kinase and Substrate: Specific to the kinase of interest.
-
ADP-Glo™ Kinase Assay Kit: (e.g., Promega, Cat. No. V9101)
-
This compound: (e.g., ChemicalBook, CAS 911111-80-3)[9]
-
ATP: (Provided with the kit or purchased separately)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (can be optimized for specific kinases).
-
DMSO: For compound dilution.
-
384-well white, opaque plates: (e.g., Corning)
-
Multichannel pipettes and reagent reservoirs.
Equipment
-
Luminometer: Plate reader capable of measuring luminescence.
-
Plate shaker.
-
Incubator.
Step-by-Step Experimental Protocol
This protocol is optimized for a 384-well plate format.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution).
-
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.
-
For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor or buffer (100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer.
-
Add 5 µL of the 2X kinase/substrate solution to all wells.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 11 µL.
-
Mix the plate on a shaker for 30 seconds.
-
Incubate at room temperature for 60 minutes (incubation time may require optimization).
-
-
Signal Generation and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction.[10]
-
Incubate at room temperature for 40 minutes.[10]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8]
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw data (Relative Luminescence Units, RLU) is first converted to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))
Where:
-
RLU_sample: RLU from a well containing the test compound.
-
RLU_max: Average RLU from the 0% inhibition control (DMSO only).
-
RLU_min: Average RLU from the 100% inhibition control.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half.[11]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).[12][13]
-
The IC50 value is determined from the resulting curve.
Figure 2: Data analysis workflow for IC50 determination.
Assay Quality Control: The Z'-Factor
To ensure the validity of the screening data, the Z'-factor should be calculated. This statistical parameter provides a measure of the assay's quality and its suitability for high-throughput screening.[14][15]
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
Where:
-
SD_max and Mean_max: Standard deviation and mean of the 0% inhibition control.
-
SD_min and Mean_min: Standard deviation and mean of the 100% inhibition control.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent[14][15] |
| 0 to 0.5 | Marginal[14] |
| < 0 | Unsuitable[16] |
Example Data and Results
The following table presents hypothetical data for the inhibition of a target kinase by this compound.
| Concentration (µM) | Average RLU | % Inhibition |
| 100 | 5,500 | 98.9 |
| 33.3 | 6,200 | 97.3 |
| 11.1 | 15,000 | 76.5 |
| 3.7 | 45,000 | 22.1 |
| 1.2 | 52,000 | 8.6 |
| 0.4 | 56,000 | 1.8 |
| 0.1 | 57,000 | 0.0 |
| 0.0 (DMSO) | 57,000 | 0.0 |
| 100% Inhibition | 5,000 | 100.0 |
Based on this data, the calculated IC50 value would be approximately 4.5 µM .
Conclusion
This application note provides a detailed and robust protocol for the in vitro characterization of this compound as a potential kinase inhibitor. By adhering to the outlined procedures for experimental execution, data analysis, and quality control, researchers can confidently and accurately determine the inhibitory potency of this and other novel compounds, thereby guiding further optimization and development in the pursuit of new therapeutic agents.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
- Gehlen, L. R., et al. (1989). Inhibition of protein-tyrosine kinase activity by flavanoids and related compounds.
-
BIT 479/579. (n.d.). Z-factors. Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
-
On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
-
Cytoskeleton, Inc. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
- Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100683.
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Current Protocols. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved from [Link]
- Spriestersbach, A., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 486, 40-49.
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
- Kairys, V., et al. (2019). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Computer-Aided Molecular Design, 33(11), 951–962.
- Copeland, R. A. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
-
ResearchGate. (2018, September 13). How to calculate IC50 values of an inhibitor in a sample? Retrieved from [Link]
- Wang, Z. (2008). Fluorescence detection techniques for protein kinase assay. Chinese Journal of Analytical Chemistry, 36(10), 1434-1440.
- Wong, C., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(10), 2457-2464.
- Gao, Y., et al. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Chemical Biology & Drug Design, 90(2), 236-245.
- Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5408.
- Al-Suhaimi, K. S., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 18(3), 391.
- Smaill, J. B., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4099-4108.
Sources
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- 3. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
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- 11. researchgate.net [researchgate.net]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
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- 16. assay.dev [assay.dev]
Application Notes & Protocols: The Strategic Deployment of 5-Bromo-N-tert-butylpyridine-3-sulfonamide in Medicinal Chemistry
Abstract
5-Bromo-N-tert-butylpyridine-3-sulfonamide has emerged as a critical structural motif and versatile synthetic intermediate in modern medicinal chemistry. Its unique electronic properties and strategically positioned reactive handle—the bromine atom—make it an ideal building block for introducing the pyridinylsulfonamide pharmacophore into complex molecules. This guide provides an in-depth analysis of its primary application as a key precursor in the synthesis of advanced potassium channel inhibitors, detailing the underlying chemical principles and providing robust, field-proven protocols for its utilization in palladium-catalyzed cross-coupling reactions.
Introduction: Why this compound is a Valuable Tool in Drug Discovery
The pyridinylsulfonamide moiety is a privileged functional group in medicinal chemistry, known for its ability to engage in critical hydrogen bonding interactions with biological targets and enhance physicochemical properties such as solubility and metabolic stability.[1][2] this compound serves as a highly efficient precursor for incorporating this pharmacophore.
The core value of this reagent lies in the synthetic versatility of the C-Br bond on the pyridine ring. This site allows for the strategic and late-stage formation of carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds through well-established and highly reliable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] The tert-butyl group on the sulfonamide provides steric bulk, which can influence molecular conformation and improve metabolic stability, while the pyridine nitrogen acts as a hydrogen bond acceptor and imparts basicity, influencing the compound's pharmacokinetic profile.
A paramount example of its application is in the synthesis of BMS-919373 , a potent and selective inhibitor of the Kv1.5 potassium ion channel (IKur), which has been investigated for the treatment of atrial fibrillation.[5][6] In the development of this clinical candidate, this compound serves as the key coupling partner to construct the final complex molecule, highlighting its industrial and pharmaceutical relevance.[7]
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide | PubChem |
| CAS Number | 911111-80-3 | ChemicalBook[8] |
| Molecular Formula | C₉H₁₃BrN₂O₂S | PubChem |
| Molecular Weight | 293.18 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
Core Application: Synthesis of a Kv1.5 Potassium Channel Inhibitor Core
The primary and most well-documented application of this compound is its use in constructing biaryl systems via Suzuki-Miyaura coupling. This reaction is fundamental to the synthesis of molecules like BMS-919373, where the pyridine-3-sulfonamide moiety is coupled to a complex heterocyclic core.[6]
The bromine atom at the 5-position of the pyridine ring is readily activated by a palladium(0) catalyst, making it an excellent electrophilic partner for a wide range of organoboron reagents.
Caption: Suzuki-Miyaura coupling workflow.
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for researchers. Optimization of catalyst, ligand, base, and solvent may be necessary depending on the specific coupling partner.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura C-C Bond Formation
This protocol details the coupling of this compound with a generic heterocyclic boronic acid, representative of the key bond formation in the synthesis of advanced pharmaceutical intermediates.
Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[8] The use of a phosphine-ligated palladium catalyst is crucial for efficient oxidative addition and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.[9] A mixed aqueous-organic solvent system is often employed to dissolve both the organic substrates and the inorganic base.[10]
Materials:
-
This compound (1.0 equiv)
-
Heterocyclic Boronic Acid or Pinacol Ester (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or similar Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the heterocyclic boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask.
-
Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The final reaction concentration should be approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Bond Formation
This protocol outlines a general procedure for the coupling of an amine with this compound. This reaction is valuable for synthesizing molecules where the pyridinylsulfonamide is linked to another fragment via a nitrogen atom.
Rationale: The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, a common linkage in pharmaceuticals.[1] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the catalytic cycle, especially with less nucleophilic amines.[11] A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 - 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos or similar bulky phosphine ligand (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or 1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv) under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe. The flask should be sealed.
-
Reaction: Heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via flash chromatography.
Caption: Decision workflow for functionalization.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor choice of base or solvent. | Use a fresh batch of palladium catalyst. Ensure all reagents and solvents are anhydrous and properly degassed. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄ for Suzuki; LHMDS for Buchwald) and solvents. |
| Homocoupling of Boronic Acid (Suzuki) | Reaction temperature too high; Catalyst decomposition. | Lower the reaction temperature. Use a more stable palladium pre-catalyst or a higher ligand-to-palladium ratio. |
| Protodebromination (Loss of Bromine) | Presence of protic sources; Reductive elimination from a Pd-H intermediate. | Ensure anhydrous conditions. Use a different ligand/base combination that favors cross-coupling over side reactions. |
| Difficult Purification | Close-running impurities; Residual catalyst. | Optimize chromatography gradient. Consider a different stationary phase (e.g., alumina). Use a palladium scavenger resin to remove residual metal. |
Conclusion
This compound is a high-value building block for medicinal chemists engaged in hit-to-lead and lead optimization campaigns. Its utility is primarily demonstrated through robust and scalable palladium-catalyzed cross-coupling reactions, which enable the efficient synthesis of complex molecules targeting a range of biological pathways. The protocols provided herein offer a solid foundation for researchers to leverage this reagent in the discovery of novel therapeutics.
References
-
Wisniewski, S. R., Stevens, J. M., Yu, M., Fraunhoffer, K. J., Romero, E. O., & Savage, S. A. (2019). Utilizing Native Directing Groups: Synthesis of a Selective IKur Inhibitor, BMS-919373, via a Regioselective C–H Arylation. The Journal of Organic Chemistry, 84(8), 4704–4714. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 18, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Patsnap. (n.d.). BMS-919373 - Drug Targets, Indications, Patents. Patsnap Synapse. Retrieved January 18, 2026, from [Link]
-
Finlay, H. J., et al. (2017). Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide. Journal of Medicinal Chemistry, 60(9), 3795-3809. [Link]
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 18, 2026, from [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 18, 2026, from [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]
- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 48-63.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B, 7(1), 99-120.
- ResearchGate. (2020).
-
AdisInsight. (n.d.). BMS 919373. Retrieved January 18, 2026, from [Link]
-
BioWorld. (2015). Preclinical results presented for IKur inhibitor BMS-919373. Retrieved January 18, 2026, from [Link]
Sources
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- 2. 5-(5-phenyl-4-((pyridin-2-ylmethyl)amino)quinazolin-2-yl)pyridine-3-sulfonamide CAS#: 1272353-82-8 [m.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. The Discovery and Chemical Development of BMS-919373: A Selective<i>I</i><sub>Kur</sub>Inhibitor for the Potential Trea… [ouci.dntb.gov.ua]
- 5. Utilizing Native Directing Groups: Synthesis of a Selective IKur Inhibitor, BMS-919373, via a Regioselective C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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Application Notes and Protocols for 5-Bromo-N-tert-butylpyridine-3-sulfonamide in Drug Discovery
Introduction: The Strategic Importance of the Sulfonamide Moiety in Modern Drug Development
The sulfonamide functional group is a cornerstone of medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance across a wide spectrum of diseases.[1] Initially famed for ushering in the era of antibacterial chemotherapy, the applications of sulfonamides have expanded dramatically to include treatments for cancer, viral infections, inflammatory diseases, and cardiovascular disorders.[1][2] The physicochemical properties of the sulfonamide group, including its ability to act as a hydrogen bond donor and acceptor, and its stereoelectronic profile, make it a valuable scaffold for designing molecules with high affinity and selectivity for biological targets.[3]
This application note focuses on 5-Bromo-N-tert-butylpyridine-3-sulfonamide , a key intermediate in the synthesis of advanced pharmaceutical agents. While not a therapeutic agent itself, its role as a critical building block in the development of potent and selective drug candidates underscores its importance in the drug discovery pipeline. Specifically, we will delve into its application in the synthesis of a clinical candidate for the treatment of atrial fibrillation, providing detailed protocols and scientific rationale.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrN₂O₂S | [4] |
| Molecular Weight | 293.18 g/mol | [4] |
| CAS Number | 911111-80-3 | [4] |
| Appearance | Solid | - |
| SMILES | CC(C)(C)NS(=O)(=O)C1=CC(=CN=C1)Br | [4] |
Application in the Synthesis of a Selective IKur Inhibitor: BMS-919373
The primary and most well-documented application of this compound in drug discovery is as a key starting material in the synthesis of BMS-919373 .[5][6] BMS-919373 is a potent and selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), which is mediated by the Kv1.5 potassium channel.[5][7] This channel is predominantly expressed in the atria of the heart, making it an attractive target for the development of atrial-selective antiarrhythmic drugs for the treatment of atrial fibrillation.[8][9]
The Role of the IKur (Kv1.5) Channel in Atrial Fibrillation
Atrial fibrillation (AF) is the most common cardiac arrhythmia and is characterized by chaotic and rapid electrical activity in the atria.[3][10] The cardiac action potential is a complex interplay of ion currents that governs the heart's rhythm. The repolarization phase of the atrial action potential is significantly influenced by the IKur current.[11][12] In AF, alterations in the expression and function of ion channels, including Kv1.5, contribute to the shortening of the atrial action potential duration and the perpetuation of the arrhythmia.[5][13]
By selectively blocking the IKur current, BMS-919373 prolongs the atrial action potential duration, thereby restoring normal sinus rhythm without significantly affecting the ventricular electrophysiology, which is a major advantage in terms of cardiac safety.[12][13]
Below is a diagram illustrating the role of the Kv1.5 channel in the atrial action potential and the therapeutic intervention by BMS-919373.
Caption: Role of Kv1.5 in Atrial Fibrillation and Therapeutic Intervention.
Potency and Selectivity of BMS-919373
The efficacy of a drug candidate is highly dependent on its potency and selectivity for its intended target. BMS-919373 has been shown to be a potent inhibitor of the IKur current with excellent selectivity over other cardiac ion channels, which is critical for minimizing the risk of proarrhythmic side effects.
| Ion Channel | IC₅₀ (µM) | Fold Selectivity vs. IKur |
| IKur (Kv1.5) | 0.019 | - |
| IKr (hERG) | >100 | >5263 |
| IKs | >100 | >5263 |
| INa (Peak) | >100 | >5263 |
| ICa | >100 | >5263 |
| Data sourced from medicinal chemistry literature on BMS-919373.[8] |
Experimental Protocols
The synthesis of this compound is a critical first step in the production of BMS-919373. A robust and scalable synthesis has been developed, including a continuous flow process for large-scale manufacturing.[14] Below is a detailed protocol for the lab-scale batch synthesis.
Synthesis of this compound
This protocol is adapted from the multi-step synthesis described in the literature.[14]
Workflow Diagram:
Caption: Lab-scale synthesis workflow for the target compound.
Materials and Reagents:
-
3,5-Dibromopyridine
-
Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) solution in THF
-
Sulfuryl chloride (SO₂Cl₂)
-
tert-Butylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Grignard Reagent Formation: a. To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere at -15 °C, add i-PrMgCl·LiCl (1.05 eq) dropwise, maintaining the temperature below -10 °C. b. Stir the reaction mixture at -15 °C for 1 hour. The formation of the Grignard reagent can be monitored by in-process control (e.g., GC-MS of a quenched aliquot). Causality: The use of a Turbo Grignard reagent (i-PrMgCl·LiCl) allows for a more efficient and selective magnesium-halogen exchange at the 3-position of the pyridine ring compared to classical Grignard reagents. The low temperature is crucial to prevent side reactions.
-
Sulfonylation: a. In a separate flask, prepare a solution of sulfuryl chloride (1.2 eq) in anhydrous THF. b. Cool the Grignard reagent solution to -78 °C (dry ice/acetone bath). c. Slowly add the solution of sulfuryl chloride to the Grignard reagent, keeping the internal temperature below -70 °C. d. Stir the mixture at -78 °C for 30 minutes. Causality: The highly reactive sulfonyl chloride intermediate is formed in situ. The very low temperature is necessary to control the exotherm and prevent decomposition of this unstable intermediate.
-
Amination and Work-up: a. To the cold reaction mixture, add tert-butylamine (2.5 eq) dropwise, ensuring the temperature does not rise above -60 °C. b. Allow the reaction to slowly warm to room temperature and stir for 2 hours. c. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. d. Extract the aqueous layer with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to afford this compound. Causality: The excess tert-butylamine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction. The aqueous work-up removes inorganic salts and excess amine.
Conclusion and Future Perspectives
This compound serves as a prime example of a non-biologically active intermediate that plays a pivotal role in the discovery and development of novel therapeutics. Its structural features are key to the successful synthesis of the potent and selective IKur inhibitor, BMS-919373. The development of a robust synthetic route to this intermediate has been crucial for advancing BMS-919373 into clinical evaluation for atrial fibrillation.
For researchers in the field of cardiovascular drug discovery, this sulfonamide derivative represents a valuable starting point for the synthesis of new Kv1.5 inhibitors and related analogs. Further exploration of structure-activity relationships around this scaffold could lead to the discovery of second-generation IKur inhibitors with improved pharmacokinetic and pharmacodynamic profiles. The protocols and scientific context provided herein should serve as a comprehensive guide for its application in such research endeavors.
References
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide
Welcome to the technical support center for the synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the synthesis of this compound.
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound is the reaction of 5-bromopyridine-3-sulfonyl chloride with tert-butylamine in the presence of a suitable base.[1][2] The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.
Q2: Why is my reaction yield consistently low?
Low yields in sulfonamide synthesis can be attributed to several factors. A primary culprit is the hydrolysis of the highly reactive 5-bromopyridine-3-sulfonyl chloride starting material by moisture, which converts it to the unreactive sulfonic acid.[1] Other potential causes include the use of an inappropriate base or solvent, and possible side reactions.[1]
Q3: What are the ideal reaction conditions to maximize yield and purity?
To maximize yield and purity, it is critical to maintain anhydrous conditions throughout the reaction.[1] This involves using thoroughly dried glassware and anhydrous solvents. The reaction should ideally be carried out under an inert atmosphere, such as nitrogen or argon.[1] A non-nucleophilic organic base like pyridine or triethylamine is often preferred to avoid competition with the tert-butylamine nucleophile.[1]
Q4: How can I effectively purify the final product?
Recrystallization is a highly effective method for purifying solid sulfonamides like this compound.[1] The choice of solvent is critical for successful recrystallization. Common solvents for this purpose include ethanol, isopropanol, or mixtures of ethanol and water.[1] It is advisable to perform small-scale solubility tests to determine the optimal solvent system.
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Formation
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows mostly unreacted starting materials.
-
After work-up, a very low yield of the desired product is obtained.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | 5-bromopyridine-3-sulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[1][3] | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Poor Quality of Reagents | The sulfonyl chloride may have degraded during storage. The tert-butylamine or solvent may contain excessive water. | Use a fresh or properly stored bottle of 5-bromopyridine-3-sulfonyl chloride. Use freshly distilled or commercially available anhydrous solvents and reagents. |
| Inappropriate Base | An aqueous base like sodium hydroxide can promote the hydrolysis of the sulfonyl chloride.[1] A base that is too weak may not effectively neutralize the HCl byproduct, slowing down the reaction. | Use a non-nucleophilic organic base such as triethylamine or pyridine to neutralize the generated HCl without competing with the tert-butylamine.[1] |
| Insufficient Reaction Time or Temperature | The reaction may be proceeding slowly under the current conditions. | Monitor the reaction progress by TLC. If the reaction is sluggish, consider gentle heating or extending the reaction time. |
Experimental Workflow for Anhydrous Reaction Setup
Caption: Decision tree for troubleshooting impurities in the crude product.
Problem 3: Difficulty in Product Purification
Symptoms:
-
The product does not crystallize from the chosen solvent.
-
Recrystallization yields an oily substance instead of solid crystals.
-
Column chromatography results in poor separation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good or too poor at dissolving the product, preventing effective crystallization. | Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) and solvent mixtures to find an optimal system where the product is soluble when hot but sparingly soluble when cold. |
| Presence of Oily Impurities | Impurities can sometimes inhibit crystallization, causing the product to "oil out". | Try to remove impurities before recrystallization. This can be done by washing the crude product with a solvent in which the product is insoluble but the impurities are soluble. Alternatively, a short plug of silica gel filtration might be effective. |
| Product is an Oil at Room Temperature | While this compound is expected to be a solid, highly impure samples may present as oils. | Ensure the product is sufficiently pure before attempting recrystallization. If the pure compound is indeed an oil, purification by column chromatography would be the method of choice. |
Detailed Experimental Protocol
This section provides a standard, step-by-step protocol for the synthesis of this compound.
Materials:
-
5-bromopyridine-3-sulfonyl chloride
-
tert-butylamine
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for recrystallization (e.g., ethanol, water)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-bromopyridine-3-sulfonyl chloride (1.0 eq). Dissolve the sulfonyl chloride in anhydrous DCM.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of tert-butylamine (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting sulfonyl chloride.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
References
- Kice, J. L. (1980). Mechanisms and Reactivity in Reactions of Organic Oxyacids of Sulfur and Their Anhydrides. Advances in Physical Organic Chemistry, 17, 65-181.
- King, J. F., & Durst, T. (1963). The mechanism of hydrolysis of sulfonyl chlorides in dioxane-water. Tetrahedron Letters, 4(9), 585-588.
-
Kowalski, J. A., & Gunda, P. (2019). A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Organic Process Research & Development, 23(9), 2088–2095. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. Retrieved from [Link]
Sources
Technical Support Center: Purification of 5-Bromo-N-tert-butylpyridine-3-sulfonamide by Column Chromatography
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Introduction
Welcome to the technical support guide for the chromatographic purification of 5-Bromo-N-tert-butylpyridine-3-sulfonamide. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this specific sulfonamide derivative. As a molecule featuring a polar pyridine ring, a sulfonamide group, and a lipophilic tert-butyl group, its purification presents unique challenges that require a nuanced approach. This guide offers in-depth, experience-driven advice in a direct question-and-answer format to address common issues and streamline your purification workflow.
Troubleshooting Guide & FAQs
This section is structured to provide immediate, actionable solutions to problems you may encounter during the column chromatography of this compound.
Issue 1: Poor Separation or Co-elution with Impurities
Question: My target compound, this compound, is not separating well from its impurities on a silica gel column. What are the likely causes and how can I improve the resolution?
Answer: Poor separation is a common hurdle and typically stems from suboptimal mobile phase composition or inappropriate stationary phase selection. Let's break down the troubleshooting process:
-
Mobile Phase Optimization is Key: The polarity of your eluent system is the most critical factor influencing separation on silica gel.[1]
-
If using a non-polar/polar mixture (e.g., Hexane/Ethyl Acetate): Your mobile phase may be too polar, causing your compound and impurities to elute too quickly and without sufficient differential partitioning. To improve separation, systematically decrease the polarity by reducing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Consider a Different Solvent System: Sometimes, a simple binary system lacks the necessary selectivity. Introducing a third solvent can modulate interactions. For instance, adding a small amount of methanol or dichloromethane to a hexane/ethyl acetate system can alter the selectivity and improve peak separation.
-
-
Stationary Phase Considerations: While silica gel is a common starting point, the chemical properties of this compound may necessitate an alternative.
-
Compound Characteristics: This molecule has a basic nitrogen on the pyridine ring which can interact strongly with the acidic silanol groups on the silica surface, potentially leading to peak tailing. The sulfonamide group adds significant polarity, while the tert-butyl group provides a non-polar region.
-
Alternative Stationary Phases: If optimizing the mobile phase on silica gel fails, consider a stationary phase with different chemical properties. For polar aromatic compounds, options like alumina (less acidic than silica) or a diol-functionalized silica could provide alternative selectivity.[2][3] For particularly challenging separations, reverse-phase chromatography on a C18 or phenyl column might be a viable option, though it requires a different mobile phase philosophy (e.g., water/acetonitrile or water/methanol).[3][4]
-
-
Two-Dimensional Thin-Layer Chromatography (2D-TLC) for Diagnosis: Before committing to a column, a 2D-TLC can be an invaluable diagnostic tool. Spot your crude mixture on a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second, different solvent system. If the spots do not move off the diagonal, it may indicate that your compound is degrading on the silica gel, which can be mistaken for poor separation.[5]
Issue 2: Severe Peak Tailing
Question: I'm observing significant tailing of my product peak. What causes this and how can it be mitigated?
Answer: Peak tailing is often a sign of strong, undesirable interactions between your analyte and the stationary phase, or overloading of the column.
-
Acid-Base Interactions: The basic pyridine nitrogen in your compound can interact strongly with acidic silanol groups on the surface of silica gel. This can cause a portion of your compound to "stick" and elute slowly, resulting in a tailed peak.
-
Solution: Mobile Phase Additives: A common and effective solution is to add a small amount of a basic modifier to your mobile phase to compete with your compound for the active sites on the silica. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a standard choice for this purpose.[4] Alternatively, a small amount of a volatile acid like acetic or formic acid can sometimes improve peak shape for basic compounds, although this is less common in normal-phase chromatography.[4]
-
-
Column Overloading: Loading too much sample onto the column can saturate the stationary phase, leading to a non-ideal chromatographic process and peak tailing.
-
Solution: Reduce Sample Load: As a general rule, for good resolution, the amount of crude material loaded should be between 1-5% of the mass of the stationary phase in the column.[3] If you are experiencing tailing, try reducing the sample load significantly.
-
-
Channeling in the Column Bed: An improperly packed column can have channels or voids that disrupt the uniform flow of the mobile phase, leading to band broadening and tailing.
-
Solution: Repack the Column: Ensure you are using a proper slurry packing technique to create a homogenous and stable column bed.
-
Issue 3: Low or No Recovery of the Compound
Question: My compound seems to have disappeared on the column. I'm not seeing it in any of my collected fractions. What could be the problem?
Answer: This is a frustrating situation that can arise from several factors, from compound instability to using a mobile phase that is not strong enough to elute it.
-
Compound Instability on Silica: Sulfonamides can sometimes be sensitive to the acidic nature of silica gel and may degrade during chromatography.[1]
-
Diagnostic Test: Perform a simple stability test by dissolving a small amount of your crude material in your chosen eluent, adding a small amount of silica gel, and stirring for a few hours. Monitor the mixture by TLC to see if new spots appear or if the product spot diminishes over time.
-
Solution: If degradation is confirmed, you will need to switch to a more inert stationary phase like deactivated silica, alumina, or a polymer-based resin.[5]
-
-
Mobile Phase is Too Weak: In normal-phase chromatography, if your mobile phase is not polar enough, it may not be able to displace your polar sulfonamide from the highly polar silica gel.[1]
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, for example, systematically increase the percentage of ethyl acetate. If your compound is still not eluting, a stronger solvent like methanol may need to be added to the mobile phase.
-
-
Compound Crystallization on the Column: Although less common, highly concentrated samples can sometimes crystallize at the top of the column, effectively blocking solvent flow and preventing elution.[5]
-
Solution: Ensure your sample is fully dissolved in the loading solvent and consider using a wider column to reduce the initial concentration on the stationary phase. Pre-purification techniques to remove excess starting material or byproducts that could crystallize may be necessary.
-
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of sample you need to purify.
-
Prepare the Slurry: In a beaker, weigh out the required amount of silica gel. Add your initial, least polar mobile phase solvent (e.g., hexane) to the silica gel to create a slurry with the consistency of a thin milkshake. Stir gently to remove any trapped air bubbles.
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. With the stopcock closed, pour the silica slurry into the column in a single, continuous motion.
-
Settle the Bed: Gently tap the side of the column to encourage even settling of the silica bed. Open the stopcock and allow the excess solvent to drain until it is just above the top of the silica bed. Do not let the column run dry.
-
Equilibrate: Run 2-3 column volumes of your starting mobile phase through the packed column to ensure it is fully equilibrated before loading your sample.
Protocol 2: Sample Loading (Dry Loading)
Dry loading is often preferred for compounds that have limited solubility in the mobile phase.
-
Dissolve Sample: Dissolve your crude this compound in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Adsorb onto Silica: Add a small amount of silica gel (typically 1-2 times the weight of your crude sample) to the solution.
-
Evaporate Solvent: Thoroughly evaporate the solvent using a rotary evaporator until you have a fine, free-flowing powder.
-
Load onto Column: Carefully add the dry powder containing your adsorbed sample to the top of the equilibrated column bed, creating a thin, even layer.
-
Add Protective Layer: Gently add a thin layer of sand or glass beads on top of your sample layer to prevent disruption of the bed during solvent addition.
-
Begin Elution: Carefully add your mobile phase and begin collecting fractions.
Data Presentation
Table 1: Solvent Properties for Mobile Phase Selection
| Solvent | Polarity Index | Eluting Strength (on Silica) |
| n-Hexane | 0.1 | Very Low |
| Dichloromethane | 3.1 | Medium |
| Ethyl Acetate | 4.4 | Medium-High |
| Acetone | 5.1 | High |
| Acetonitrile | 5.8 | High |
| Methanol | 5.1 | Very High |
Data compiled from various chromatography resources.
Table 2: Example Elution Gradient for Method Development
| Step | % Hexane | % Ethyl Acetate | Column Volumes | Purpose |
| 1 | 90 | 10 | 3 | Elute non-polar impurities |
| 2 | 80 | 20 | 5 | Elute target compound |
| 3 | 50 | 50 | 3 | Elute more polar impurities |
| 4 | 0 | 100 | 2 | Column flush |
This is a hypothetical starting point and should be optimized based on TLC analysis.
Visualizations
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting logic for common chromatography issues.
References
- Benchchem. Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
- Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase. Sigma-Aldrich.
- Restek Corporation. Choosing Your LC Stationary Phase. Restek Resource Hub. Published June 17, 2019.
- Buchi. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com.
- Sorbtech. Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech. Published January 15, 2026.
- Restek Corporation. Choosing Your LC Stationary Phase. YouTube. Published June 18, 2019.
- Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Published October 21, 2025.
- University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. University of Rochester.
Sources
Technical Support Center: Synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide
Welcome to the technical support center for the synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pharmaceutical intermediate.[1] The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequently encountered problems during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my overall yield of this compound consistently low?
Low yields in this multi-step synthesis can be attributed to several factors, primarily related to the reactivity and stability of the intermediates.[2][3]
Potential Causes and Solutions:
-
Hydrolysis of 5-bromopyridine-3-sulfonyl chloride: The key intermediate, 5-bromopyridine-3-sulfonyl chloride, is highly susceptible to moisture.[2][4] Hydrolysis converts it to the unreactive sulfonic acid, which will not react with tert-butylamine.
-
Incomplete Formation of the Grignard Reagent: In syntheses starting from 3,5-dibromopyridine, the initial magnesium-halogen exchange to form the Grignard reagent is a critical step. Incomplete formation or side reactions can significantly reduce the amount of the desired pyridine Grignard intermediate.
-
Solution: Use high-quality magnesium turnings and ensure the reaction is initiated properly. The use of an activating agent, like a small crystal of iodine, can be beneficial. Strict anhydrous conditions are paramount for Grignard reagent formation.
-
-
Suboptimal Reaction Conditions: The choice of base and solvent plays a crucial role in the final amination step.[2] An inappropriate base can fail to effectively neutralize the HCl generated, leading to the protonation of tert-butylamine and halting the reaction.[5]
-
Side Reactions: The formation of bis-sulfonated products, although less common with a bulky amine like tert-butylamine, can still occur if reaction conditions are not carefully controlled.[2]
-
Solution: A slight excess of tert-butylamine (1.1-1.2 equivalents) can help drive the reaction to completion and minimize the consumption of the sulfonyl chloride in side reactions.[2]
-
Question 2: I am observing an unexpected side product in my final product. What could it be and how can I prevent it?
The presence of impurities can complicate purification and reduce the final yield. Understanding the potential side products is key to their prevention.
Common Impurities and Prevention Strategies:
| Impurity | Potential Cause | Prevention Strategy |
| 5-Bromopyridine-3-sulfonic acid | Hydrolysis of 5-bromopyridine-3-sulfonyl chloride due to moisture.[2][5] | Maintain strict anhydrous conditions throughout the synthesis. Use freshly prepared or properly stored sulfonyl chloride.[2] |
| Bis(5-bromopyridin-3-yl)sulfone | A potential side product from the sulfonylation step. | Optimize the stoichiometry of the sulfonylation agent (e.g., sulfuryl chloride) and control the reaction temperature. |
| Unreacted Starting Materials | Incomplete reaction due to poor reagent quality, incorrect stoichiometry, or insufficient reaction time. | Use high-purity starting materials. Carefully control the stoichiometry of reactants and monitor the reaction progress using techniques like TLC or LC-MS. |
Question 3: My purification by recrystallization is resulting in significant product loss. How can I improve this step?
Recrystallization is a common and effective method for purifying solid sulfonamides, but solvent selection is critical for success.[2]
Improving Recrystallization Efficiency:
-
Solvent Screening: The ideal solvent will dissolve the this compound at elevated temperatures but have low solubility at room or cold temperatures, while impurities remain soluble.[2]
-
Recommended Solvents: Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[2] It is advisable to perform small-scale solubility tests to determine the optimal solvent system for your specific product.
-
-
Controlled Cooling: Rapid cooling can lead to the precipitation of impurities along with the product.
-
Procedure: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Minimize Solvent Volume: Using an excessive amount of solvent will result in a lower recovery of the product.
-
Procedure: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is the typical starting material for the synthesis of this compound? A common starting material is 3,5-dibromopyridine, which undergoes a magnesium-halogen exchange followed by sulfonylation and reaction with tert-butylamine.[3]
Q2: Can I use an aqueous base like sodium hydroxide for the final amination step? While possible under certain conditions (Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the highly reactive 5-bromopyridine-3-sulfonyl chloride intermediate.[2] For laboratory-scale synthesis, an organic, non-nucleophilic base in an anhydrous organic solvent is generally preferred.[2]
Q3: How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q4: Is the synthesis of this compound scalable? Yes, this synthesis has been successfully scaled up. However, challenges related to the instability of reactive intermediates and strong exotherms in batch processes have led to the development of continuous flow processes for manufacturing on a larger scale.[1][3]
Q5: Are there alternative methods for synthesizing sulfonamides? Yes, several alternative methods exist, including transition-metal-catalyzed cross-coupling reactions and oxidative methods starting from thiols.[4][6][7] However, the reaction of a sulfonyl chloride with an amine remains a widely used and effective method.[4]
Experimental Workflow & Diagrams
To aid in visualizing the synthesis and troubleshooting process, the following diagrams are provided.
Synthetic Pathway Overview
Caption: General synthetic route to this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- ACS Publications. (2019, August 30). A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Organic Process Research & Development.
- Organic Process Research & Development. (2019). A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide.
- BenchChem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
- BenchChem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
- RSC Advances. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
- Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: Navigating the Synthesis of Substituted Pyridinesulfonamides
Welcome to the Technical Support Center for the synthesis of substituted pyridinesulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of this important class of compounds. Here, we address common challenges and side reactions encountered during synthesis through a series of frequently asked questions and detailed troubleshooting guides. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My pyridinesulfonyl chloride intermediate is consistently low in yield and appears impure. What are the likely causes?
The synthesis of pyridinesulfonyl chlorides is a critical first step and is often fraught with challenges. The primary culprits for low yield and impurity are hydrolysis and the formation of chlorinated byproducts.
-
Hydrolysis: Pyridinesulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture or residual water in your reaction setup. This reaction converts the reactive sulfonyl chloride to the unreactive pyridinesulfonic acid, leading to a significant drop in yield.[1][2] It is crucial to use anhydrous solvents and reagents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Over-chlorination: When using potent chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), there is a risk of chlorinating the pyridine ring itself, especially at elevated temperatures.[3] This leads to the formation of chloro-pyridinesulfonyl chloride isomers that can be difficult to separate from the desired product.
-
Instability of Diazonium Salts: If you are preparing the sulfonyl chloride from an aminopyridine via a diazonium salt intermediate, the instability of this intermediate can lead to a host of side products. Careful control of temperature (typically 0-5 °C) is paramount to minimize decomposition.
Q2: I'm observing a significant amount of a di-sulfonated byproduct when reacting my aminopyridine with a sulfonyl chloride. How can I prevent this?
This phenomenon, known as bis-sulfonation or over-sulfonylation, is a common side reaction when using primary aminopyridines. The initially formed pyridinesulfonamide still possesses a reactive N-H proton, which can be deprotonated and react with a second molecule of the sulfonyl chloride.
To mitigate this, consider the following strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the aminopyridine relative to the sulfonyl chloride can help ensure that the sulfonyl chloride is consumed before it can react with the product.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the aminopyridine at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the sulfonyl chloride in the reaction mixture, favoring the initial reaction with the more nucleophilic aminopyridine.
-
Choice of Base: The choice of base can influence the extent of bis-sulfonation. A bulky, non-nucleophilic base may be less effective at deprotonating the less acidic sulfonamide N-H, thus disfavoring the second sulfonylation.
Q3: My sulfonylation reaction is not regioselective, yielding a mixture of isomers. How can I improve the selectivity?
Regioselectivity in the C-H sulfonylation of the pyridine ring is a significant challenge and is influenced by both electronic and steric factors. The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult.[4]
-
Directing Groups: The presence of activating or deactivating groups on the pyridine ring will direct the position of sulfonylation. Electron-donating groups tend to direct ortho- and para-, while electron-withdrawing groups direct meta-.
-
N-Oxide Strategy: A common strategy to control regioselectivity is to first form the pyridine-N-oxide.[5][6][7] The N-oxide is more reactive towards electrophilic substitution than pyridine itself and generally directs sulfonylation to the 4-position. The N-oxide can then be removed in a subsequent step.
-
Base-Mediated Sulfonylation: Recent studies have shown that the choice of base can significantly influence the regioselectivity of C-H sulfonylation, allowing for selective functionalization at the C4-position.[8]
Troubleshooting Guides
Problem 1: C-Sulfonylation as an Unwanted Side Reaction
Scenario: You are attempting to perform an N- or O-sulfonylation on a substituted pyridine, but are observing sulfonylation on the pyridine ring itself.
Causality: This is particularly common with 4-alkylpyridines. The initial N-sulfonylation can activate the C-H bonds of the alkyl group, making them susceptible to deprotonation and subsequent sulfonylation.[8]
Troubleshooting Workflow:
Caption: Troubleshooting C-Sulfonylation Side Reactions.
Detailed Steps:
-
Reduce Sulfonyl Chloride: Start by reducing the equivalents of your sulfonylating agent to be closer to a 1:1 ratio with your substrate.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to disfavor the higher activation energy pathway of C-sulfonylation.[8]
-
Optimize the Base: Switch to a sterically hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA).
-
Protecting Groups: For complex molecules, consider protecting the pyridine nitrogen with a suitable protecting group to deactivate the ring towards electrophilic attack.[9][10]
Problem 2: Hydrolysis of Pyridinesulfonyl Chloride During Workup
Scenario: Your reaction appears to proceed well, but you experience significant product loss during the aqueous workup.
Causality: Pyridinesulfonyl chlorides are highly moisture-sensitive and can rapidly hydrolyze back to the sulfonic acid upon contact with water.[1]
Mitigation Protocol:
| Step | Action | Rationale |
| 1 | Minimize Water Contact | Avoid a direct aqueous quench if possible. Consider quenching with an anhydrous acid scavenger (e.g., a solid-supported amine) and filtering. |
| 2 | Use Cold Solutions | If an aqueous wash is necessary, use ice-cold water or brine to minimize the rate of hydrolysis. |
| 3 | Rapid Extraction | Perform extractions quickly and efficiently to reduce the contact time between the sulfonyl chloride and the aqueous phase. |
| 4 | Thorough Drying | Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal. |
Problem 3: Formation of Polymeric Byproducts
Scenario: Your reaction mixture becomes viscous and you isolate a significant amount of an insoluble, polymeric material.
Causality: This can occur when your starting material contains both a nucleophilic amine and a group that can be converted to a sulfonyl chloride in situ. The newly formed sulfonyl chloride on one molecule can react with the amine of another, leading to polymerization.[11]
Prevention Strategy:
Caption: Workflow to Prevent Polymerization Side Reactions.
Experimental Protocol: Amine Protection by Acetylation
-
Dissolve the aminopyridine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base, such as triethylamine (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup to remove excess reagents and isolate the acetylated aminopyridine.
-
Proceed with the sulfonylation reaction on the protected substrate.
References
- Strategies to Avoid C-Sulfonyl
- Troubleshooting low yield in amine sulfonyl
- Avoiding common errors in sulfonamide synthesis experimental protocols. (2025). Benchchem.
- Minimizing side products in sulfonamide synthesis. (2025). Benchchem.
- Fast regioselective sulfonylation of pyridine/quinoline N-oxides induced by iodine. (2016). Organic & Biomolecular Chemistry.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
- Pyridine-N-oxide. (n.d.). In Wikipedia.
- Fast Regioselective Sulfonylation of pyridine/quinoline N-oxides Induced by Iodine. (2016).
- Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. (n.d.). NIH.
- Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical p
- Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020).
- Sulfonyl Protective Groups. (2014).
- Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol. (2025).
- minimizing side reactions in the Pictet-Spengler synthesis of piperidines. (n.d.). Benchchem.
- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfin
- Pictet–Spengler reaction. (n.d.). In Wikipedia.
- Pyridine N-Oxides. (2012). Baran Lab.
- Synthesis: Sulfonylated Pyridines. (2011). MedChemBuzz - WordPress.com.
- Technical Support Center: Pyridine Synthesis Troubleshooting. (n.d.). Benchchem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- 3-Pyridinesulfonyl Chloride Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals.
- Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
- Pictet–Spengler reaction. (n.d.). Grokipedia.
- Synthesis of sulfonamides from azoles and sodium sulfinates at ambient temperature. (2025).
- The Pictet-Spengler Reaction. (n.d.).
- The Effect of Temperature on the Binding of Sulfonamides to Carbonic Anhydrase Isoenzymes I, II, and IV. (n.d.). PubMed.
- Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones. (n.d.).
- Common approaches for ring opening of pyridines and the work reported herein. (n.d.).
- Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. (n.d.).
- Process for the preparation of highly pure torsemide. (n.d.).
- 3-Pyridinesulfonyl chloride. (n.d.). CAS Common Chemistry.
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (n.d.).
- Substituent effects on pyridinium ring-opening reactions. Facile ring opening of 1-(N,N-dimethylcarbamoyl)
- Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. (2025).
- Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (n.d.).
- Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfin
- A pyridinium anionic ring-opening reaction applied to the stereodivergent syntheses of Piperaceae natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring form
- Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regi- oselective and Stereospecific Preparations of Vicinal Diamines. (n.d.). ChemRxiv.
- Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. (n.d.). PMC - NIH.
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- 3. 3-Pyridinesulfonyl Chloride Manufacturer & Supplier in China | High Purity | Applications, Properties, Safety Data [pipzine-chem.com]
- 4. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast regioselective sulfonylation of pyridine/quinoline N-oxides induced by iodine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. Fast regioselective sulfonylation of pyridine/quinoline N-oxides induced by iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical functional group. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve high-yielding, pure products.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your sulfonamide synthesis experiments in a user-friendly question-and-answer format.
Low Reaction Yield
Question: My sulfonamide synthesis is consistently resulting in low yields. What are the likely causes and how can I improve it?
Answer: Low yields in sulfonamide synthesis are a common issue that can often be traced back to a few key factors. By systematically addressing these potential problems, you can significantly improve the outcome of your reaction.
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture, which leads to their hydrolysis into the corresponding and unreactive sulfonic acid.[1][2] This is one of the most frequent causes of low yields.
-
Solution: It is crucial to maintain strictly anhydrous conditions throughout your experiment. This includes thoroughly drying all glassware, using anhydrous solvents, and running the reaction under an inert atmosphere such as nitrogen or argon.[1][3] It is also recommended to use fresh or properly stored sulfonyl chloride, as it can hydrolyze over time due to atmospheric moisture.[1]
-
-
Inappropriate Base or Solvent Selection: The choice of base and solvent plays a critical role in the reaction's success.
-
Base: An appropriate base is necessary to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4] If the HCl is not scavenged, it will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[4] Non-nucleophilic organic bases like pyridine or triethylamine are commonly used as they do not compete with the amine nucleophile.[1] While aqueous bases can be used in some cases (Schotten-Baumann conditions), they increase the risk of sulfonyl chloride hydrolysis.[1]
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving both the amine and the sulfonyl chloride.[1] Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are common choices.[3]
-
-
Sub-optimal Reaction Stoichiometry: The ratio of reactants is another critical parameter.
-
Solution: Using a slight excess of the amine (typically 1.1-1.2 equivalents) can help ensure the complete consumption of the more valuable sulfonyl chloride.[1]
-
-
Low Amine Nucleophilicity: The reactivity of the amine can significantly impact the reaction rate and yield.
-
Explanation: Secondary amines and aromatic amines are generally less nucleophilic than primary aliphatic amines and may react more slowly or incompletely.[5][6]
-
Solution: For less reactive amines, you may need to employ more forcing conditions, such as heating the reaction.[5] In particularly challenging cases, alternative synthetic methods, including transition-metal-catalyzed couplings, might be necessary.[5]
-
Side Product Formation
Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the yield of your desired sulfonamide. Understanding the common side reactions is the first step to mitigating them.
-
Bis-sulfonation of Primary Amines: When using a primary amine, a common side product is the bis-sulfonated species, where two sulfonyl groups have reacted with the single amine.
-
Solution: To minimize this, you can add the sulfonyl chloride slowly to a solution containing an excess of the primary amine. This stoichiometric control ensures the sulfonyl chloride is more likely to react with an unreacted amine molecule.[1] Alternatively, using a bulky protecting group on the primary amine can prevent the second sulfonylation.[1]
-
-
Polymerization: If your starting material contains both an amine and a sulfonyl chloride precursor (e.g., in the sulfonation of aniline), polymerization can occur where the newly formed sulfonyl chloride of one molecule reacts with the amine of another.[7]
-
Solution: The most effective way to prevent this is to protect the amine group before generating the sulfonyl chloride. Acetylation is a common and effective protection strategy.[7]
-
-
Formation of Disulfides: When synthesizing sulfonamides from thiols, an oxidative homocoupling of the thiol to form a disulfide can be a significant side reaction.[7]
-
Solution: The choice of oxidizing agent is critical. Experimenting with different oxidant systems is recommended to find the optimal conditions for your specific substrate.[7]
-
Reaction Monitoring and Completion
Question: How can I effectively monitor the progress of my sulfonamide synthesis to determine when it is complete?
Answer: Proper reaction monitoring is essential to avoid unnecessarily long reaction times or premature workup. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two of the most common and effective techniques.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method for qualitatively monitoring reaction progress.[8]
-
Principle: By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, you can visualize the consumption of starting materials and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.
-
-
High-Performance Liquid Chromatography (HPLC): For more detailed and quantitative analysis, HPLC offers excellent separation and sensitivity.[8][9]
-
Principle: HPLC separates the components of the reaction mixture, and the area under each peak in the chromatogram is proportional to the concentration of that component. This allows for a quantitative assessment of the reaction's progress and yield.[9]
-
Product Purification
Question: What is the best way to purify my sulfonamide product?
Answer: The purification method will depend on the physical properties of your sulfonamide. For solid products, recrystallization is often the most effective technique.[1]
-
Recrystallization: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. An ideal solvent will dissolve the sulfonamide at elevated temperatures but not at room temperature, while impurities remain soluble at all temperatures.[1] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1] It is always advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system.
-
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments in sulfonamide synthesis.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.
Materials:
-
Amine (1.1-1.2 equivalents)
-
Sulfonyl chloride (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Non-nucleophilic organic base (e.g., Triethylamine, Pyridine) (1.1-1.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Syringes and needles
Procedure:
-
Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stir bar, add the amine and the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the base to the stirred solution.
-
In a separate, dry flask, dissolve the sulfonyl chloride in the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or HPLC).
-
Upon completion, proceed with the appropriate workup and purification procedures.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Eluent (a mixture of solvents, e.g., ethyl acetate/hexanes)
-
Capillary spotters
-
UV lamp
Procedure:
-
Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[8]
-
Using a capillary spotter, carefully spot a small amount of the reaction mixture on the baseline. It is also good practice to spot the starting materials as references.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the eluent level. Cover the chamber.
-
Allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp.
-
Assess the progress of the reaction by observing the disappearance of the starting material spot(s) and the appearance of the product spot.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude sulfonamide product
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude sulfonamide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent, just enough to cover the solid.[1]
-
Gently heat the mixture on a hot plate with stirring until the solvent boils and the sulfonamide dissolves completely.[1] If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[1]
-
Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask during this cooling process.[1]
-
For maximum recovery, you can further cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
Part 3: Visualization of Key Processes
Diagram 1: General Sulfonamide Synthesis Workflow
Caption: A typical workflow for sulfonamide synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. frontiersrj.com [frontiersrj.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nanobioletters.com [nanobioletters.com]
5-Bromo-N-tert-butylpyridine-3-sulfonamide stability issues in DMSO solution
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 5-Bromo-N-tert-butylpyridine-3-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges when using this compound in Dimethyl Sulfoxide (DMSO) solutions. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO the standard solvent for compound storage and screening?
A1: DMSO is widely regarded as the gold standard in drug discovery for several key reasons. It is a powerful polar aprotic solvent capable of dissolving an extensive range of both polar and nonpolar compounds, which is essential for large and diverse chemical libraries.[1][2] Its miscibility with water and cell culture media makes it highly compatible with many biological assays.[1] Furthermore, its low volatility (Boiling Point: 189 °C) minimizes evaporation, ensuring concentration accuracy during storage and handling.[1][2]
Q2: What are the primary stability concerns for this compound in DMSO?
A2: The stability concerns arise from the inherent reactivity of the compound's functional groups and the chemical properties of DMSO itself. The key areas of concern are:
-
Hydrolysis: The sulfonamide group can be susceptible to hydrolysis, particularly in the presence of water. Since DMSO is highly hygroscopic (readily absorbs atmospheric moisture), this is a primary concern.[2][3]
-
Reactivity of the Bromopyridine Ring: The bromine atom on the pyridine ring is an electron-withdrawing group, making the ring susceptible to nucleophilic attack. While DMSO itself is generally stable, its decomposition products or impurities can be reactive.
-
DMSO-Mediated Reactions: DMSO is not always an inert solvent. It can act as a mild oxidant and can decompose, especially when heated or in the presence of acids or bases, to form reactive species.[1][4][5][6] There are documented cases where DMSO and bromide sources (like HBr) can form reactive brominating species, suggesting a complex interaction is possible.[7][8]
Q3: How should I prepare and store my stock solutions of this compound in DMSO?
A3: Proper handling is the first line of defense against degradation.
-
Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). Once opened, use it quickly and store it under an inert gas (like argon or nitrogen) to minimize moisture absorption.
-
Control the Environment: Prepare solutions in a low-humidity environment, such as a glove box or a fume hood with a dry air stream.
-
Storage Conditions: Store stock solutions at low temperatures. For short-term storage (weeks), -20°C is acceptable. For long-term archival, -80°C is strongly recommended to slow down potential degradation kinetics. Minimize freeze-thaw cycles, as they can introduce moisture and potentially cause compound precipitation.[9][10] Aliquot your stock solution into smaller, single-use volumes.
| Parameter | Recommendation | Rationale |
| DMSO Grade | Anhydrous, ≥99.9% Purity | Minimizes water content for hydrolysis and catalytic impurities. |
| Preparation | Low-humidity environment (e.g., glove box) | Prevents absorption of atmospheric moisture.[2] |
| Short-Term Storage | -20°C in tightly sealed vials | Slows reaction rates. |
| Long-Term Storage | -80°C, aliquoted, under inert gas (Argon) | Minimizes degradation and effects of freeze-thaw cycles.[9] |
Troubleshooting Guide: Diagnosing Instability
This guide is structured by observable symptoms. If you encounter any of these issues, follow the diagnostic workflow to identify the potential cause and take corrective action.
Caption: Troubleshooting workflow for DMSO stability issues.
Symptom 1: The DMSO stock solution has developed a yellow or brown tint over time.
-
Potential Cause: This is often a visual indicator of chemical degradation. The chromophores (light-absorbing parts) of the original molecule have likely been altered, or new, colored byproducts have formed. The pyridine ring system or its degradation products can be responsible for color changes. DMSO itself can decompose to produce acidic byproducts that catalyze further degradation.[5]
-
Mechanistic Insight: The bromopyridine ring, being electron-deficient, could be susceptible to nucleophilic attack by hydroxide (from absorbed water) or by nucleophilic species generated from DMSO decomposition. This could initiate a cascade of reactions leading to colored polymeric material or ring-opened products.
-
Recommended Action:
-
Do Not Use: Discard the colored solution. Its concentration and purity are unknown.
-
Analytical Confirmation: If possible, analyze the solution by HPLC-UV or LC-MS to confirm the presence of degradation products (see Protocol 1).
-
Preventative Measures: Prepare a fresh stock solution using high-purity anhydrous DMSO and store it properly at -80°C under an inert atmosphere.
-
Symptom 2: A precipitate has formed in the DMSO solution, especially after a freeze-thaw cycle.
-
Potential Cause:
-
Moisture-Induced Precipitation: The most common cause is water absorption.[2][3] this compound may be less soluble in a DMSO/water mixture than in pure DMSO. As the solvent absorbs water, the compound can crash out of solution.
-
Degradation to an Insoluble Product: The compound may have degraded into a new substance that is not soluble in DMSO.
-
Freeze-Thaw Effects: Repeated freeze-thaw cycles can promote precipitation, especially if the solution becomes supersaturated upon thawing.[9][10]
-
-
Mechanistic Insight: Water molecules can disrupt the solvation shell of DMSO around the compound, effectively reducing its solubility. The hydrogen-bonding network of water can favor self-association of the compound over solvation.
-
Recommended Action:
-
Attempt to Re-dissolve: Gently warm the vial to 30-37°C and vortex to see if the precipitate re-dissolves. If it does, it was likely a solubility issue. Use the solution immediately and consider diluting the stock concentration for future preparations.
-
Analyze the Supernatant: If the precipitate does not re-dissolve, it may be a degradant. Centrifuge the vial and carefully remove the supernatant. Analyze the supernatant by HPLC to determine the concentration of the remaining parent compound. A significant drop in concentration indicates degradation.
-
Preventative Measures: Ensure you are using anhydrous DMSO. Avoid repeated freeze-thaw cycles by making smaller, single-use aliquots of your stock solution.
-
Symptom 3: The compound shows diminished or no activity in our biological assay compared to previous batches.
-
Potential Cause: This is the most critical sign of compound degradation. The active parent molecule is no longer present at the expected concentration. The two most likely chemical culprits are hydrolysis of the sulfonamide or a reaction involving the bromopyridine moiety.
-
Mechanistic Insight:
-
Sulfonamide Hydrolysis: The sulfur-nitrogen bond in the sulfonamide is susceptible to cleavage by water, especially if catalyzed by trace amounts of acid or base. This would break the molecule into two fragments, almost certainly abolishing its intended biological activity.
-
Bromopyridine Reaction: The bromine atom could be displaced via nucleophilic aromatic substitution (SNAr). The nucleophile could be water/hydroxide or a species derived from DMSO itself. Altering this part of the molecule would drastically change its electronic and steric properties, impacting target binding.
-
-
Recommended Action:
-
Immediate Purity Check: Perform an immediate stability analysis using HPLC-UV or LC-MS (see Protocol 1). Compare the purity of the suspect stock solution to a freshly prepared sample or a retained sample from a known good batch.
-
Structure Elucidation: If degradation is confirmed, use LC-MS/MS to analyze the masses of the degradation products.[11][12] Comparing these masses to the potential products of hydrolysis or other predicted pathways can help confirm the degradation mechanism.
-
Caption: Potential degradation pathways in aqueous DMSO.
Experimental Protocols
Protocol 1: Rapid Stability Assessment by HPLC-UV
This protocol provides a straightforward method to quantify the purity of your compound and detect the emergence of degradation products.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV, set to a wavelength appropriate for the compound (e.g., 270 nm, determine experimentally if unknown).[13]
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Control Sample ("Time 0"): Prepare a fresh solution of this compound in anhydrous DMSO at your standard stock concentration (e.g., 10 mM). Immediately dilute it 100-fold in the initial mobile phase mixture (e.g., 90:10 A:B) to a final concentration of 100 µM.
-
Test Sample: Take your suspect, aged DMSO stock solution and dilute it in the exact same manner as the control sample.
-
-
Chromatographic Run:
-
Inject equal volumes (e.g., 10 µL) of both the control and test samples.
-
Run a gradient elution. A typical screening gradient would be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Compare Chromatograms: Overlay the chromatograms from the control and test samples.
-
Check for Purity: In the control sample, you should see one major peak corresponding to the parent compound. Calculate its peak area.
-
Identify Degradation: In the test sample, look for:
-
A decrease in the peak area of the parent compound compared to the control.
-
The appearance of new peaks (degradation products), which often elute earlier (are more polar) than the parent.
-
-
Quantify Stability: Calculate the remaining purity as: (Area_parent_test / Area_parent_control) * 100%. A value below 95% typically indicates significant degradation.
-
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]
-
Mori, Y., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega. [Link]
-
Samaras, V. G., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Aristotle University of Thessaloniki. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]
-
ResearchGate. (n.d.). DMSO tolerance and reagent stability testing. Retrieved from ResearchGate. [Link]
-
Popiel, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from MicroSolv. [Link]
-
Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. [Link]
-
Horvath, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]
-
ResearchGate. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from ResearchGate. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
-
ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from ResearchGate. [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. [Link]
-
ResearchGate. (2005). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Retrieved from ResearchGate. [Link]
-
PubChemLite. (n.d.). This compound (C9H13BrN2O2S). Retrieved from PubChemLite. [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from ResearchGate. [Link]
-
Koga, K., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. [Link]
-
University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Retrieved from University of Bristol. [Link]
-
ResearchGate. (n.d.). Reduction of DMSO to DMS by soil microorganisms in the course of.... Retrieved from ResearchGate. [Link]
-
American Chemical Society. (n.d.). Unexpected Substituent Effects in Spiro-Compound Formation.... The Journal of Organic Chemistry. [Link]
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PubChem. (n.d.). N-tert-butyl-2-oxo-1-propylpyridine-3-sulfonamide. Retrieved from PubChem. [Link]
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Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment. [Link]
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Oku, T., et al. (2002). Continuous Degradation of Dimethyl Sulfoxide to Sulfate Ion by Hyphomicrobium Denitrificans WU-K217. Journal of Bioscience and Bioengineering. [Link]
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He, S. Y., et al. (2011). Degradation of dimethyl-sulfoxide-containing wastewater using airlift bioreactor by polyvinyl-alcohol-immobilized cell beads. Bioresource Technology. [Link]
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ResearchGate. (n.d.). Reaction Br + DMSO ! products (2): rate of product formation.... Retrieved from ResearchGate. [Link]
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Liu, C., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Semantic Scholar. [Link]
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Overcoming poor solubility of 5-Bromo-N-tert-butylpyridine-3-sulfonamide in aqueous buffers
Welcome to the technical support center for 5-Bromo-N-tert-butylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the challenges associated with the poor aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to successfully formulate this promising molecule for your research and development needs.
Introduction: Understanding the Challenge
This compound is a molecule of interest with a structure that presents inherent solubility challenges. Its aromatic pyridine ring and the sulfonamide group contribute to a crystalline structure that is often difficult to dissolve in aqueous buffers. This poor solubility can be a significant impediment to a wide range of experiments, from in vitro biological assays to preclinical formulation development. This guide provides a systematic approach to understanding and overcoming these solubility limitations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The presence of the brominated pyridine ring and the N-tert-butyl group contributes to its lipophilicity, while the sulfonamide group can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is resistant to dissolution in water.[1]
Q2: What is the predicted aqueous solubility and pKa of this compound?
| Property | Predicted Value | Prediction Tool |
| pKa (acidic) | ~8.5 - 9.5 | ACD/Percepta[2][3][4][5], MarvinSketch[6][7][8][9] |
| Aqueous Solubility (logS) | ~ -3.5 to -4.5 | ALOGPS[10], AqSolPred[11], Rowan[12] |
| Aqueous Solubility (mg/mL) | ~ 0.01 - 0.1 | ALOGPS[10], AqSolPred[11], Rowan[12] |
Disclaimer: These are in silico predictions and should be experimentally verified.
Q3: How does the pKa of this compound influence its solubility?
A3: The sulfonamide group in the molecule is weakly acidic.[13] At a pH below its pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH of the solution approaches and surpasses the pKa, the sulfonamide group will deprotonate to form a more soluble anionic species. Therefore, adjusting the pH of the buffer to be at least 1-2 units above the pKa can significantly increase its solubility.[1][14][15]
Troubleshooting Guide: Strategies for Solubility Enhancement
If you are encountering precipitation or an inability to achieve your desired concentration, this troubleshooting guide provides a stepwise approach to improving the solubility of this compound.
Strategy 1: pH Adjustment
This is often the simplest and most effective initial strategy for ionizable compounds like sulfonamides.
dot
Caption: Workflow for pH-based solubility optimization.
-
Prepare a series of buffers: Prepare buffers with pH values around and above the predicted pKa (e.g., phosphate buffer at pH 7.4, borate buffers at pH 8.5, 9.5, and 10.5).
-
Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid: Centrifuge the samples to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Plot: Plot the solubility (in mg/mL or mM) against the pH to determine the optimal pH for your desired concentration.
Strategy 2: Use of Co-solvents
If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents is a common and effective next step.[16][17][18]
dot
Caption: Decision tree for using co-solvents.
| Co-solvent | Typical Starting Concentration in Final Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 1% (v/v) | Highly effective, but can have effects on cell-based assays at higher concentrations. |
| Ethanol | 1 - 5% (v/v) | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% (v/v) | A less volatile and often less toxic option compared to ethanol.[19] |
| Propylene Glycol | 1 - 10% (v/v) | Commonly used in pharmaceutical formulations.[18] |
Important Consideration: Always prepare a concentrated stock solution of your compound in 100% co-solvent first, and then dilute it into your aqueous buffer. This method generally yields better results than adding the co-solvent to a suspension of the compound in buffer.
Strategy 3: Surfactants
Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[14][20][21][22]
| Surfactant | Type | Typical Concentration Range |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.1% (w/v) |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01 - 0.1% (w/v) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1% (w/v) (Use with caution in biological systems) |
Protocol: Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC). Then, add the this compound and allow it to equilibrate as described in the pH-solubility protocol.
Strategy 4: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[23][24][25][26][27]
dot
Caption: Mechanism of cyclodextrin-mediated solubilization.
| Cyclodextrin | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Commonly used due to its high aqueous solubility and low toxicity. A good starting point for screening. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative with excellent solubilizing capacity, particularly for cationic and neutral compounds. |
-
Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).
-
Add excess compound: Add an excess of this compound to each solution.
-
Equilibrate and quantify: Follow the same procedure as for the pH-solubility profile (equilibration, separation, and quantification).
-
Phase-solubility diagram: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear increase in solubility indicates the formation of a soluble inclusion complex.[28]
Analytical Methodologies: Quantifying this compound
Accurate quantification is essential to assess the success of your solubilization efforts. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
Recommended HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point for method development.[29]
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the range of 254-270 nm).
-
Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines.[13][30][31][32][33][34]
Stability Considerations
It is crucial to ensure that the chosen solubilization method does not compromise the stability of this compound.
-
pH Stability: Sulfonamides can be susceptible to hydrolysis under strongly acidic conditions. While increasing the pH generally improves solubility, be mindful of the stability of your compound at very high pH values over time.
-
Forced Degradation Studies: To develop a truly stability-indicating analytical method, it is recommended to perform forced degradation studies. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[32]
By following the systematic approaches outlined in this guide, researchers can effectively overcome the solubility challenges of this compound, enabling more reliable and reproducible experimental outcomes.
References
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Rowan's Free Online pKa Calculator. Rowan Scientific. Accessed January 17, 2026. [Link]
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On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. Accessed January 17, 2026. [Link]
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Decades of Reliable pKa Predictions. ACD/Labs. Accessed January 17, 2026. [Link]
- Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. J Chem Inf Model. 2020;60(9):4474-4485.
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MarvinSketch: Calculations Menu. SCFBio. Accessed January 17, 2026. [Link]
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Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Accessed January 17, 2026. [Link]
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Predicting Solubility. Rowan Scientific. Accessed January 17, 2026. [Link]
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Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). YouTube. Published June 29, 2023. Accessed January 17, 2026. [Link]
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pKa Prediction. Rowan Scientific. Accessed January 17, 2026. [Link]
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- Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. J Anal Methods Chem. 2017;2017:8924031.
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pKa values predicted using Marvin Sketch 16.11.28. ResearchGate. Accessed January 17, 2026. [Link]
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MolGpKa. bio.tools. Accessed January 17, 2026. [Link]
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Sorkun MC, Koelman JMVA, Er S. AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). GitHub. Accessed January 17, 2026. [Link]
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pKa Calculator. Omni Calculator. Accessed January 17, 2026. [Link]
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Critical micelle concentration. Wikipedia. Accessed January 17, 2026. [Link]
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Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. Accessed January 17, 2026. [Link]
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Tools for Estimating pKa. YouTube. Published June 24, 2011. Accessed January 17, 2026. [Link]
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Solubility Predictor. Chemaxon Docs. Accessed January 17, 2026. [Link]
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Critical Micelle Concentration (CMC). Nanoscience Instruments. Accessed January 17, 2026. [Link]
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Predictor Solubility. On-line chemical modeling environment. Accessed January 17, 2026. [Link]
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Calculating pKa values. Reddit. Published June 24, 2021. Accessed January 17, 2026. [Link]
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pKa calculation. Chemaxon Docs. Accessed January 17, 2026. [Link]
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Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. Accessed January 17, 2026. [Link]
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Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Univerzita Komenského. Accessed January 17, 2026. [Link]
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On-line Software. Virtual Computational Chemistry Laboratory. Accessed January 17, 2026. [Link]
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Cosolvent. Wikipedia. Accessed January 17, 2026. [Link]
- Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media. Benchchem. Published 2025.
- cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Pharmaceutical Sciences and Research. 2021;12(10):5194-5203.
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Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. LCGC North America. Published October 1, 2000. Accessed January 17, 2026. [Link]
- High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. J Comb Chem. 2004;6(6):859-864.
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Chemical Health Risks. 2017;7(4):255-266.
- Method for detecting content of pyridine-3-sulfonyl chloride.
- Technical Support Center: Overcoming Poor Solubility of 2,3-Dihydrofuro[3,2-c]pyridine Deriv
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The use of co-solvents in parenteral low-solubility drugs formulation of. ElectronicsAndBooks. Accessed January 17, 2026. [Link]
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. 2021;26(21):6498.
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Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv. Accessed January 17, 2026. [Link]
- Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. Int J Pharm Compd. 2020;24(2):114-118.
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04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review - GPSR. Accessed January 17, 2026. [Link]
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Formulation of poorly soluble compounds. European Medicines Agency. Published May 31, 2010. Accessed January 17, 2026. [Link]
- Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. J Pharm Sci. 1993;82(2):159-163.
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Co-solvency and anti-solvent method for the solubility enhancement. Journal of Population Therapeutics and Clinical Pharmacology. Published October 30, 2024. Accessed January 17, 2026. [Link]
- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. 2018;8(6):8-17.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Int J Mol Sci. 2023;24(13):10877.
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. Accessed January 17, 2026. [Link]
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Formulation strategies for poorly soluble drugs. ResearchGate. Accessed January 17, 2026. [Link]
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Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery. Published June 2, 2020. Accessed January 17, 2026. [Link]
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Technical Support Center: Identifying and Mitigating Impurities in 5-Bromo-N-tert-butylpyridine-3-sulfonamide Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide. This molecule is a critical intermediate in the development of various pharmaceutical agents, including potassium ion channel inhibitors[1]. Achieving high purity is paramount for downstream applications and regulatory compliance. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights into the common challenges encountered during its synthesis. We will explore the origins of key impurities, provide actionable troubleshooting strategies, and detail robust analytical and purification protocols to ensure the integrity of your final compound.
Overview of the Synthetic Pathway
The manufacturing process for this compound typically follows a three-step sequence starting from 3,5-dibromopyridine. Understanding this pathway is the first step in diagnosing potential impurity issues. The process involves an initial magnesium-halogen exchange, followed by sulfonylation and a final amination step[1][2].
Caption: General synthetic route for this compound.
Troubleshooting Guide & FAQs
Q1: What are the most common process-related impurities I should be aware of, and where do they originate?
A1: Impurities can be introduced from starting materials or generated during any of the three core synthetic steps. Proactive identification is key to mitigation. The most prevalent impurities are related to side reactions involving the highly reactive sulfonyl chloride intermediate and incomplete conversions.
Below is a summary of common impurities, their point of origin, and typical analytical signatures.
| Impurity Name | Structure | Point of Origin | Formation Mechanism | Analytical Signature (LC-MS) |
| Impurity A: 3,5-Dibromopyridine | Br-Py-Br | Starting Material | Unreacted starting material carried through the process. | M+H⁺ ≈ 237/239/241 |
| Impurity B: 5-Bromopyridine-3-sulfonic acid | Br-Py-SO₃H | Step 2: Sulfonylation | Hydrolysis of the highly reactive sulfonyl chloride intermediate by trace moisture[3][4]. | M+H⁺ ≈ 238/240 |
| Impurity C: 5-Bromopyridine | Br-Py-H | Degradation | Desulfonation (C-S bond cleavage) of the final product or sulfonic acid impurity under harsh thermal or pH conditions[5][6]. | M+H⁺ ≈ 158/160 |
| Impurity D: Bis-(5-bromopyridin-3-yl)sulfone | (Br-Py)₂SO₂ | Step 2: Sulfonylation | Potential side reaction during sulfonylation, though typically a minor component. | M+H⁺ ≈ 379/381/383 |
| Impurity E: N,N-di-tert-butyl-5-bromopyridine-3-sulfonamide | Br-Py-SO₂(N(tBu)₂) | Step 3: Amination | Unlikely, as it requires reaction with di-tert-butylamine, which is not typically present. More relevant in syntheses using other secondary amines. | M+H⁺ ≈ 350/352 |
digraph "Impurity_Formation" { graph [splines=true, overlap=false, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Main Path Nodes Main_Start [label="Pyridyl Grignard", fillcolor="#F1F3F4", fontcolor="#202124"]; Main_Intermediate [label="5-Bromopyridine-3-sulfonyl Chloride", fillcolor="#FBBC05", fontcolor="#202124"]; Main_Product [label="Target Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Impurity Nodes Impurity_B [label="Impurity B:\n5-Bromopyridine-3-sulfonic acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity_C [label="Impurity C:\n5-Bromopyridine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Main_Start -> Main_Intermediate [label="SO2Cl2"]; Main_Intermediate -> Main_Product [label="tert-Butylamine"]; Main_Intermediate -> Impurity_B [label="H2O (Hydrolysis)", color="#EA4335", style=dashed]; Main_Product -> Impurity_C [label="Heat / pH\n(Desulfonation)", color="#EA4335", style=dashed]; Impurity_B -> Impurity_C [label="Heat / pH\n(Desulfonation)", color="#EA4335", style=dashed]; }
Caption: Formation pathways for the most common process-related impurities.
Q2: I'm seeing a significant amount of 5-bromopyridine-3-sulfonic acid (Impurity B) in my crude product. What is causing this and how can I prevent it?
A2: The presence of 5-bromopyridine-3-sulfonic acid is almost always due to the hydrolysis of the 5-bromopyridine-3-sulfonyl chloride intermediate. Sulfonyl chlorides are highly electrophilic and react readily with water[3][7]. This issue is exacerbated by the fact that the hydrolysis can occur both during the sulfonylation reaction and during work-up if conditions are not carefully controlled.
Causality & Prevention:
-
Moisture in Reagents/Solvents: The primary cause is trace water in your solvents (e.g., THF) or reagents.
-
Preventative Action: Always use anhydrous solvents freshly distilled or taken from a solvent purification system. Ensure all glassware is oven- or flame-dried immediately before use and the reaction is assembled under an inert atmosphere (Nitrogen or Argon)[8].
-
-
Atmospheric Moisture: Exposure of the reaction mixture to air can introduce sufficient moisture for hydrolysis.
-
Preventative Action: Maintain a positive pressure of inert gas throughout the reaction and any subsequent transfers of the sulfonyl chloride intermediate.
-
-
Aqueous Work-up: Premature or poorly controlled quenching of the reaction with water can lead to rapid hydrolysis of any remaining sulfonyl chloride.
-
Preventative Action: Ensure the subsequent amination reaction with tert-butylamine goes to completion before initiating an aqueous work-up. The amine is more nucleophilic than water and will react preferentially[8]. A quick TLC or UPLC check for the disappearance of the sulfonyl chloride starting material is advisable.
-
Troubleshooting Protocol: Minimizing Hydrolysis
-
Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours. Assemble the apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent & Reagent Purity: Use freshly opened anhydrous solvents or those dispensed from a purification system. Ensure the sulfuryl chloride and tert-butylamine are of high purity and handled under inert conditions.
-
Reaction Execution: Perform all additions (e.g., SO₂Cl₂) via syringe or cannula under a positive inert gas pressure. Maintain the inert atmosphere throughout the entire reaction sequence.
-
Work-up Strategy: After the amination step is complete, perform the aqueous quench at a low temperature (e.g., 0 °C) to minimize the rate of any potential side reactions.
Q3: My final product shows signs of degradation, specifically the presence of 5-bromopyridine (Impurity C). What conditions lead to this desulfonation?
A3: Desulfonation is the cleavage of the carbon-sulfur bond, which reverts your product back to 5-bromopyridine. This is a known degradation pathway for aryl sulfonic acids and sulfonamides, typically promoted by harsh acidic conditions and high temperatures[6][9].
Causality & Prevention:
-
High Temperatures: Prolonged heating during reaction, work-up, or distillation can provide the energy needed to cleave the C-S bond.
-
Preventative Action: Maintain recommended reaction temperatures. During solvent removal, use a rotary evaporator at moderate temperatures (< 50 °C). Avoid lengthy reflux times unless specified by a validated procedure.
-
-
Strongly Acidic Conditions: The presence of strong acids, particularly during aqueous work-up or purification, can catalyze the desulfonation reaction.
-
Preventative Action: Neutralize the reaction mixture carefully. If acidic washes are necessary, perform them quickly at low temperatures and proceed immediately to the next step. Ensure the final isolated product is not stored with residual acid.
-
Q4: How do I set up a reliable HPLC method to monitor the reaction and assess the final purity?
A4: A robust reverse-phase HPLC method is essential for both in-process control and final quality assessment. The goal is to achieve baseline separation between the starting materials, the intermediate, the final product, and all key impurities.
Recommended Starting HPLC Method: A gradient method is typically required to resolve compounds with different polarities, from the nonpolar 3,5-dibromopyridine to the very polar 5-bromopyridine-3-sulfonic acid.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peaks for acidic and basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient ensures elution of both polar and nonpolar compounds. |
| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Detection (UV) | 254 nm and 280 nm | Pyridine-containing structures typically have strong absorbance at these wavelengths. |
| Injection Vol. | 1.0 µL | Small volume to prevent column overloading. |
| Sample Prep. | Dissolve sample in 50:50 Acetonitrile:Water at ~0.5 mg/mL | Ensures solubility and compatibility with the mobile phase. |
This method serves as a starting point and should be optimized and validated for your specific system and impurity profile.
Q5: What is the most effective laboratory-scale procedure for purifying the final product?
A5: For laboratory scale, a combination of an extractive work-up followed by crystallization is often the most effective method to achieve high purity (>98%). Column chromatography can be used if crystallization fails to remove a persistent impurity.
Protocol: Purification by Crystallization
-
Work-up: After the reaction is complete, quench the mixture by carefully adding it to ice-water. If necessary, adjust the pH to ~7-8 with a mild base like sodium bicarbonate. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash: Combine the organic extracts and wash sequentially with water and then brine to remove inorganic salts and water-soluble impurities.
-
Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Crystallization:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent. Good single solvents to screen include isopropanol, ethanol, or acetonitrile.
-
Alternatively, use a solvent/anti-solvent system. For example, dissolve the crude product in a good solvent like dichloromethane and slowly add an anti-solvent like hexanes or heptane until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to maximize crystal formation.
-
-
Isolation: Collect the purified crystals by vacuum filtration, wash the filter cake with a small amount of cold crystallization solvent, and dry the product under vacuum.
-
Purity Check: Analyze the purified material by HPLC and NMR to confirm purity and identity.
References
-
Zhang, Y., et al. (2019). A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Organic Process Research & Development, 23(9), 2088–2095. [Link]
-
King, J. F., & Lam, J. Y. L. (1989). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides. Canadian Journal of Chemistry, 67(12), 2162-2172. [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation), 24(4), 742-747. [Link]
-
Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development, 13(5), 875–879. [Link]
-
Cook, A. M., & Denger, K. (2002). Microbial desulfonation. Archives of Microbiology, 179(1), 1-7. [Link]
-
Sleath, P. R., & Sarlah, D. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(13), 9143–9151. [Link]
-
Recio, J., et al. (2009). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Tetrahedron, 65(45), 9243-9251. [Link]
-
Kice, J. L. (1980). Mechanisms and reactivity in reactions of organic oxyacids of sulfur and their anhydrides. Advances in Physical Organic Chemistry, 17, 65-181. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Microbial desulfonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5741954A - Process of selective desulfonation - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Desulfonation and Degradation of the Disulfodiphenylethercarboxylates from Linear Alkyldiphenyletherdisulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
Managing exothermic reactions in the synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide.
Technical Support Center: Synthesis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide
A Guide to Managing Exothermic Reactions
Welcome to the Technical Support Center for the synthesis of this compound. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for managing the exothermic nature of this synthesis. Our goal is to equip you with the knowledge to ensure a safe, efficient, and successful reaction.
Troubleshooting Guide: Exothermic Reaction Control
The synthesis of this compound involves the reaction of 5-bromopyridine-3-sulfonyl chloride with tert-butylamine. This reaction is highly exothermic and requires careful management to prevent thermal runaway, which can lead to decreased yield, side product formation, and significant safety hazards.[1][2]
Q1: I'm observing a rapid and difficult-to-control temperature spike during the addition of tert-butylamine. What are the immediate steps I should take?
A1: An uncontrolled temperature increase is a critical issue that needs immediate attention.
Immediate Corrective Actions:
-
Halt Reagent Addition: Immediately stop the addition of tert-butylamine.
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-water or dry ice-acetone) is making good contact with the reaction flask and has sufficient capacity. If necessary, add more coolant.
-
Increase Agitation: Ensure the stirring is vigorous enough to promote efficient heat transfer from the reaction mixture to the cooling bath. Poor mixing can lead to localized hot spots.[1]
Root Cause Analysis and Prevention:
-
Addition Rate: The most likely cause is too rapid addition of the amine. The rate of heat generation is directly proportional to the rate of addition.
-
Initial Temperature: Ensure the solution of 5-bromopyridine-3-sulfonyl chloride is adequately cooled to the target temperature (typically 0 °C or below) before starting the amine addition.[3]
-
Concentration: High concentrations of reactants will lead to a more significant exotherm. Consider diluting the reaction mixture with an appropriate anhydrous solvent.
Q2: My reaction temperature is stable during the addition, but then I see a sudden temperature increase after all the tert-butylamine has been added. What is happening?
A2: This phenomenon, known as "accumulation," is a dangerous situation. It indicates that the reaction rate is slower than the addition rate, leading to a buildup of unreacted reagents. When the reaction eventually initiates, the accumulated reagents react rapidly, causing a sudden and potentially dangerous exotherm.
Preventative Measures:
-
Slower Addition: Significantly decrease the addition rate of the tert-butylamine to allow the reaction to consume the amine as it is added.
-
Monitor for Reaction Initiation: Look for a slight, controlled temperature increase at the beginning of the addition. If no exotherm is observed, it may indicate the reaction has not started. Do not continue adding the reagent until you have confirmed the reaction is proceeding.
-
Higher Initial Temperature: In some cases, a slightly higher, yet still controlled, initial temperature might be necessary to ensure the reaction starts promptly upon addition. However, this should be approached with caution and careful monitoring.
Q3: I'm concerned about the potential for thermal runaway. What are the key preventative strategies I should implement in my experimental design?
A3: Preventing thermal runaway is paramount and relies on a multi-faceted approach to reaction design and control.[4]
Key Preventative Strategies:
| Strategy | Rationale |
| Slow, Controlled Addition | Dropwise addition of the amine to the sulfonyl chloride solution ensures that the heat generated can be effectively removed by the cooling system.[5] |
| Adequate Cooling | Use a cooling bath with a large thermal mass and maintain a temperature significantly lower than the desired reaction temperature. |
| Vigorous Stirring | Efficient agitation prevents the formation of localized hot spots and ensures uniform temperature throughout the reaction mixture.[1] |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents side reactions with atmospheric moisture, which can hydrolyze the sulfonyl chloride and affect the reaction kinetics.[6] |
| Dilution | Using an appropriate amount of an anhydrous solvent helps to moderate the temperature by increasing the thermal mass of the reaction mixture. |
Below is a workflow diagram for managing potential exothermic events:
Caption: Workflow for managing exothermic events during amination.
Frequently Asked Questions (FAQs)
Q4: What is the underlying chemical reason for the strong exotherm in this reaction?
A4: The reaction between the highly electrophilic sulfur atom of the 5-bromopyridine-3-sulfonyl chloride and the nucleophilic nitrogen of tert-butylamine is thermodynamically very favorable.[7] The formation of the stable sulfur-nitrogen bond in the sulfonamide product, along with the generation of a hydrochloride salt, releases a significant amount of energy as heat.
Q5: Can the choice of solvent influence the management of the exotherm?
A5: Absolutely. The solvent plays a crucial role in heat management.
-
Thermal Conductivity and Heat Capacity: Solvents with higher heat capacities can absorb more heat for a given temperature increase, helping to buffer the exotherm.
-
Boiling Point: A solvent with a low boiling point (e.g., dichloromethane) can begin to boil at the reaction interface if hot spots form, which can lead to pressure buildup. However, in some controlled setups, a refluxing solvent can be used as a means of heat removal.
-
Solubility: The solvent must be able to dissolve both reactants to ensure a homogeneous reaction. Poor solubility can lead to unpredictable reaction rates and potential for accumulation.
-
Inertness: The solvent must be anhydrous and inert to the highly reactive sulfonyl chloride to prevent hydrolysis and other side reactions.[6][8]
Q6: Are there any specific safety precautions I should take when handling the reagents for this synthesis?
A6: Yes, both the starting materials and the reaction itself present hazards.
-
5-bromopyridine-3-sulfonyl chloride: This is a moisture-sensitive and corrosive compound. Handle it in a fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid inhalation of its dust or vapors.
-
tert-Butylamine: This is a flammable and corrosive liquid with an irritating odor. Handle it in a well-ventilated fume hood and wear appropriate PPE.
-
Thionyl Chloride/Chlorosulfonic Acid (if preparing the sulfonyl chloride in-house): These reagents are highly corrosive, toxic, and react violently with water.[10][11][12] Strict adherence to safety protocols for handling these substances is essential.
Q7: Can I use a different base to neutralize the HCl generated during the reaction?
A7: While tert-butylamine can act as both the nucleophile and the base, an additional non-nucleophilic base like triethylamine or pyridine is often included.[8] This is to ensure that one equivalent of the more valuable tert-butylamine is not consumed as the base. The neutralization of HCl by these bases is also an exothermic process and contributes to the overall heat generated.
Q8: What are the consequences of poor temperature control on the final product?
A8: Poor temperature control can lead to several undesirable outcomes:
-
Side Reactions: Higher temperatures can promote the formation of side products, such as the bis-sulfonated amine, especially if a primary amine were used.
-
Decomposition: The sulfonyl chloride or the product itself may be thermally unstable and decompose at elevated temperatures, reducing the overall yield.[13]
-
Reduced Purity: The formation of impurities will necessitate more extensive purification steps, such as recrystallization or chromatography.
Here is a decision-making diagram for troubleshooting low yield, which can be a consequence of poor exotherm management:
Caption: Decision tree for troubleshooting low product yield.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). The Role of Sulfonyl Chlorides in Modern Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridine Derivatives: Exploring 5-Bromopyridine-3-sulfonyl Chloride.
- Chen, G., et al. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Emergency Management Science and Technology, 2(10).
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Westerterp, K. R., & Molga, E. J. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review. ResearchGate.
- University of California, Irvine. (2013). SOP 0079 - Thionyl Chloride.
- ChemicalBook. (n.d.). 5-BROMOPYRIDINE-3-SULFONYL CHLORIDE synthesis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Kouhili, Y., Vernières-Hassimi, L., & Estel, L. (2022). Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria. Chemical Engineering Transactions, 91, 553-558.
- Chen, G., et al. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Emergency Management Science and Technology, 2(10).
- Spectrum Chemical. (2017). SAFETY DATA SHEET - Thionyl Chloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, 115, 3-18.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Thionyl chloride.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE.
- Autech Industry Co.,Limited. (n.d.). 5-bromopyridine-3-sulphonyl Chloride Cas No.65001-21-0.
- Sigma-Aldrich. (n.d.). 5-Bromo-N-ethylpyridine-3-sulfonamide.
- Unknown. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Unknown. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- ChemicalBook. (n.d.). 5-BROMO-N-TERT-BUTYLNICOTINAMIDE synthesis.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- BLDpharm. (n.d.). 911111-80-3|this compound.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. Organic Letters, 22(23), 9495-9499.
- Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
- Torabi, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(5), 3143-3152.
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391.
- Unknown. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
- Unknown. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. ResearchGate.
- ChemicalBook. (2023). This compound | 911111-80-3.
- Chemsrc. (n.d.). CAS#:1248081-75-5 | 5-Bromo-n-sec-butylpyridine-3-sulfonamide.
Sources
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- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refinement of Crystallization Methods for 5-Bromo-N-tert-butylpyridine-3-sulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals actively working on the crystallization of 5-Bromo-N-tert-butylpyridine-3-sulfonamide. As a Senior Application Scientist, my objective is to provide not just procedural steps, but a deeper understanding of the principles behind crystallization, enabling you to troubleshoot and refine your methods effectively. This guide is structured in a question-and-answer format to directly address the common and specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address the most common issues encountered during the crystallization of sulfonamides, providing explanations and actionable solutions.
Question 1: My product has "oiled out" instead of crystallizing. What is happening and how can I fix it?
Answer: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This often occurs when the solution is supersaturated to a point where the solute's solubility limit is exceeded at a temperature that is above its melting point, or when high concentrations of impurities are present. An oiled-out product is typically impure and requires further processing.
Immediate Troubleshooting Steps:
-
Re-dissolution and Dilution: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the supersaturation level.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or a cloth to minimize the rate of temperature drop. A slower cooling rate provides the necessary time for molecules to orient themselves into a crystal lattice.
-
Induce Crystallization: At a temperature slightly below the point where the oil began to form, attempt to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of this compound.
Long-Term Strategy:
-
Solvent System Re-evaluation: The chosen solvent may not be optimal. A solvent in which the compound is slightly less soluble at elevated temperatures might be more suitable. Consider using a co-solvent (anti-solvent) system.
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as column chromatography before attempting crystallization.
Question 2: Crystal formation is not occurring, even after the solution has cooled completely. What should I do?
Answer: The absence of crystal formation is typically due to one of two reasons: the solution is not sufficiently supersaturated, or the nucleation energy barrier has not been overcome.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solution interface. The microscopic scratches on the glass surface can provide nucleation sites.
-
Seeding: Introduce a very small crystal from a previous successful crystallization (a "seed crystal"). This provides a template for further crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is not saturated enough, you can gently heat it to evaporate a small portion of the solvent. Be careful not to evaporate too much, which could lead to rapid precipitation and impurity inclusion.
-
Anti-solvent Addition: If you are using a single solvent system, consider the addition of a miscible "anti-solvent" in which your compound has low solubility. Add the anti-solvent dropwise until the solution becomes faintly turbid, then add a drop or two of the primary solvent to redissolve the precipitate and allow for slow cooling.
-
-
Extended Cooling: Place the flask in a colder environment, such as a refrigerator or an ice bath, to further decrease the solubility of your compound. Ensure the cooling is gradual to promote the formation of well-ordered crystals.
Question 3: The yield of my recrystallized product is very low. How can I improve it?
Answer: Low recovery is a common issue in crystallization and can stem from several factors.
Troubleshooting Steps:
-
Minimize Solvent Volume: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Ensure Complete Cooling: Allow the solution to cool to room temperature and then in an ice bath for at least 30 minutes to maximize precipitation.
-
Check for Premature Crystallization: If you performed a hot filtration step, ensure your glassware was pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.
-
Analyze the Mother Liquor: Before discarding the filtrate (mother liquor), test for the presence of your compound by spotting a small amount on a watch glass and allowing the solvent to evaporate. If a significant amount of solid remains, you can attempt to recover more product by evaporating some of the solvent and performing a second crystallization.
Question 4: My final product is an amorphous powder, not the crystalline solid I expected. How can I obtain crystals?
Answer: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice. This is often referred to as "crashing out" of solution.
Troubleshooting Steps:
-
Reduce the Cooling Rate: This is the most critical factor. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath. Slow cooling is essential for growing larger, more ordered crystals.
-
Use a More Appropriate Solvent System: A solvent in which the compound is highly soluble when hot but only sparingly soluble when cold is ideal. If such a single solvent cannot be found, a solvent/anti-solvent system can provide better control over the precipitation rate.
-
Stirring: In some cases, gentle stirring during the cooling phase can promote the formation of more uniform crystals, but this should be experimented with as it can also sometimes lead to smaller crystals.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in the refinement of your crystallization process.
Protocol 1: Systematic Solvent Screening for Single-Solvent Crystallization
This protocol is designed to efficiently screen a range of solvents to identify a suitable candidate for single-solvent crystallization. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[1][2]
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes or vials
-
Heating block or water bath
-
Glass stirring rods
Procedure:
-
Initial Solubility Test (Room Temperature): a. Place approximately 20-30 mg of the crude compound into a series of labeled test tubes. b. To each tube, add 0.5 mL of a different solvent. c. Vigorously agitate the tubes for 1-2 minutes. d. Observe and record the solubility at room temperature. A suitable solvent should show poor solubility. Solvents in which the compound is freely soluble at room temperature are not suitable for single-solvent crystallization.
-
Hot Solubility Test: a. For the solvents in which the compound was poorly soluble at room temperature, gently heat the test tubes in a heating block or water bath to the boiling point of the solvent. b. Add the same solvent dropwise, with continuous stirring, until the solid completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound completely at or near its boiling point.
-
Cooling and Crystal Formation: a. Remove the test tubes that formed a clear solution at high temperature from the heat source and allow them to cool slowly to room temperature. b. Observe for the formation of crystals. Note the quantity and quality of the crystals formed. c. If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod. d. Once at room temperature, place the test tubes in an ice bath for 15-20 minutes to maximize crystal formation. e. Evaluate the amount of crystalline solid that has formed. A successful solvent will result in a significant recovery of the solid.
Data Presentation: Solvent Screening Guide
The following table provides a list of common laboratory solvents with their relevant physical properties to aid in your solvent selection process.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes |
| Water | 100 | 10.2 | 80.1 | Often used in combination with alcohols. |
| Ethanol | 78 | 4.3 | 24.5 | A common and effective solvent for many sulfonamides. |
| Methanol | 65 | 5.1 | 32.7 | More polar than ethanol. |
| Isopropanol | 82 | 3.9 | 18.3 | Good alternative to ethanol. |
| Acetone | 56 | 5.1 | 20.7 | Its high volatility can sometimes lead to rapid crashing out. |
| Ethyl Acetate | 77 | 4.4 | 6.0 | A moderately polar solvent. |
| Toluene | 111 | 2.4 | 2.4 | A non-polar solvent, useful for less polar compounds. |
| Heptane | 98 | 0.1 | 1.9 | A non-polar solvent, often used as an anti-solvent. |
Note: The solubility of this compound in these specific solvents needs to be experimentally determined following Protocol 1.
Visualization of Workflows
Troubleshooting Crystallization Issues
The following diagram outlines a logical workflow for troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization problems.
Experimental Workflow for Solvent Selection
This diagram illustrates the systematic process for selecting an appropriate crystallization solvent.
Caption: A workflow for systematic single-solvent screening.
References
-
Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Technobis Crystallization Systems. (n.d.). Determining solubility curves. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Wasson, D. A. (n.d.). Recrystallization. Retrieved from [Link]
-
Weldegrima, A. S. (2021). A Laboratory Manual for Organic Chemistry. University of South Florida. Retrieved from [Link]
Sources
Validation & Comparative
A Researcher's Guide to Evaluating the Efficacy of Novel Kinase Inhibitors: A Comparative Analysis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel kinase inhibitors. Using the compound 5-Bromo-N-tert-butylpyridine-3-sulfonamide as a case study for a novel molecule with a pyridine-3-sulfonamide scaffold—a structure known to exhibit kinase inhibitory activity—we will compare its hypothetical efficacy against a panel of established kinase inhibitors targeting distinct and critical signaling pathways: Pictilisib (a PI3K inhibitor), GSK2256098 (a FAK inhibitor), and Dabrafenib (a BRAF inhibitor).
The objective of this guide is not only to present a direct comparison but also to provide the experimental blueprints necessary for a robust in-house evaluation of any novel kinase inhibitor. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction to Kinase Inhibitors and the Significance of the Pyridine-3-Sulfonamide Scaffold
Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have revolutionized the landscape of cancer treatment, offering more targeted and often less toxic alternatives to traditional chemotherapy.
The pyridine-3-sulfonamide scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors. Derivatives of this core structure have been shown to target various kinases, including phosphoinositide 3-kinases (PI3Ks), focal adhesion kinase (FAK), and B-Raf (BRAF), which are key nodes in signaling pathways frequently hijacked by cancer cells to promote proliferation, survival, and metastasis. Given this precedent, a novel compound such as this compound warrants a thorough investigation of its potential as a kinase inhibitor.
The Comparator Kinase Inhibitors: A Snapshot
To establish a benchmark for the efficacy of our novel compound, we have selected three well-characterized kinase inhibitors, each targeting a distinct and critical oncogenic pathway.
-
Pictilisib (GDC-0941): A Pan-Class I PI3K Inhibitor The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers. Pictilisib is a potent, orally bioavailable inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1][2] By blocking the activity of PI3K, Pictilisib prevents the phosphorylation of Akt, a key downstream effector, thereby inhibiting tumor cell growth and survival.[2]
-
GSK2256098: A Selective FAK Inhibitor Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[3] Upregulation and constitutive activation of FAK are common in many tumor types. GSK2256098 is a selective, ATP-competitive inhibitor of FAK that targets the phosphorylation of tyrosine 397, a key autophosphorylation site.[4][5] Inhibition of FAK can disrupt tumor cell migration, proliferation, and survival, and also has anti-angiogenic effects.[3]
-
Dabrafenib: A BRAF Inhibitor The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that is often dysregulated in cancer. Activating mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers.[6] Dabrafenib is a potent inhibitor of the mutated BRAF kinase, leading to the suppression of downstream signaling through the MAPK pathway and subsequent inhibition of tumor growth.[6][7]
Comparative Efficacy: A Head-to-Head Analysis
The following table provides a comparative overview of the selected inhibitors and a hypothetical profile for this compound. The data for the novel compound is illustrative and serves as a placeholder for experimentally derived values.
| Feature | This compound (Hypothetical) | Pictilisib (GDC-0941) | GSK2256098 | Dabrafenib |
| Target Kinase(s) | To be determined (potentially PI3K, FAK, or BRAF) | Pan-Class I PI3K (p110α, β, δ, γ)[1][2] | FAK[3][4] | BRAF (V600 mutants)[6][7] |
| Mechanism of Action | ATP-competitive inhibitor (putative) | ATP-competitive inhibitor of PI3K[1] | ATP-competitive inhibitor of FAK[5] | ATP-competitive inhibitor of mutant BRAF[6] |
| In Vitro IC50 | To be determined | p110α: 3 nM, p110β: 33 nM, p110δ: 3 nM, p110γ: 75 nM[1] | FAK (enzymatic): 1.5 nM; pFAK Y397 (cellular): 8.5-15 nM[5][8] | BRAF V600E (cellular): 200 nM[6] |
| Cellular IC50 | To be determined | U87MG: 0.95 µM, IGROV-1: 0.07 µM, PC3: 0.28 µM[9] | OVCAR8: 15 nM, U87MG: 8.5 nM, A549: 12 nM[8] | BRAF V600E cell lines: ~200 nM[6] |
| Clinical Status | Preclinical | Phase II clinical trials[10] | Phase I/II clinical trials[11][12] | FDA Approved for metastatic melanoma and other BRAF V600-mutated cancers[6][13] |
Visualizing the Battleground: Key Signaling Pathways
To understand the context in which these inhibitors operate, it is crucial to visualize the signaling pathways they target.
Caption: A streamlined workflow for the preclinical evaluation of a novel kinase inhibitor, from in vitro screening to in vivo efficacy studies.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide to performing the key assays required for a comprehensive evaluation of a novel kinase inhibitor.
In Vitro Kinase Activity Assay (Luminescence-Based using ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. [7] Materials:
-
Kinase of interest (e.g., PI3Kα, FAK, BRAF V600E)
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound) and comparator inhibitors
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a serial dilution of each compound in DMSO.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well. b. Add 2 µL of the kinase solution (at 2X final concentration) to each well. c. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at 2X final concentration) to each well. e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target protein within intact cells, providing a more physiologically relevant measure of target engagement. [10] Materials:
-
HEK293T cells
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
NanoBRET™ tracer specific for the target kinase
-
Test compound and comparator inhibitors
-
White, tissue culture-treated 96-well plates
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at 450 nm and 610 nm
Protocol:
-
Cell Transfection: a. Co-transfect HEK293T cells with the NanoLuc®-kinase fusion plasmid and a carrier DNA in Opti-MEM™ using a suitable transfection reagent. b. Incubate for 24 hours to allow for protein expression.
-
Assay Preparation: a. Trypsinize and resuspend the transfected cells in Opti-MEM™ at a concentration of 2x10^5 cells/mL. b. Dispense 98 µL of the cell suspension into each well of a 96-well plate. c. Add 2 µL of serially diluted test compound or DMSO control to the appropriate wells. d. Add the NanoBRET™ tracer at the recommended concentration to all wells. e. Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. b. Add the substrate to each well. c. Read the filtered luminescence at 450 nm (donor) and 610 nm (acceptor) using a plate reader.
-
Data Analysis: a. Calculate the NanoBRET™ ratio (acceptor emission/donor emission). b. Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.
Cellular Proliferation Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [1][9] Materials:
-
Cancer cell line of interest (e.g., with a specific kinase mutation)
-
Complete cell culture medium
-
Test compound and comparator inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Add 100 µL of medium containing serial dilutions of the test compounds or DMSO control to the wells. b. Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the DMSO-treated control. c. Plot the percentage of viability against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for cell proliferation.
In Vivo Tumor Xenograft Study
This study evaluates the in vivo efficacy of a kinase inhibitor in a mouse model bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
Test compound and comparator inhibitors formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. b. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: a. Administer the test compound, comparator inhibitors, or vehicle control to the mice according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring and Data Collection: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor the mice for any signs of toxicity.
-
Study Endpoint and Analysis: a. Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. b. Excise the tumors and measure their final weight. c. Analyze the data to determine the effect of the treatments on tumor growth inhibition.
Conclusion
The evaluation of a novel kinase inhibitor requires a systematic and rigorous approach. By employing a combination of in vitro biochemical assays, cell-based target engagement and proliferation assays, and in vivo tumor models, researchers can build a comprehensive efficacy profile for a new compound. This guide, using this compound as a template for an investigational molecule, provides the necessary framework and detailed protocols to compare its potential against established inhibitors like Pictilisib, GSK2256098, and Dabrafenib. This comparative approach is essential for identifying promising new therapeutic agents and advancing the field of targeted cancer therapy.
References
-
Dabrafenib and its use in the treatment of metastatic melanoma. PMC - NIH. [Link]
-
GDC-0941 (Pictilisib). AdooQ® Bioscience. [Link]
-
Dabrafenib and its potential for the treatment of metastatic melanoma. PubMed Central. [Link]
-
Efficacy and safety of dabrafenib-trametinib in the treatment of unresectable advanced/metastatic melanoma with BRAF-V600 mutation: A systematic review and network meta-analysis. PubMed. [Link]
-
Definition of FAK inhibitor GSK2256098. NCI Drug Dictionary - National Cancer Institute. [Link]
-
Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors. ASCO Publications. [Link]
-
FAK Inhibition Emerges as a Potential Complementary Treatment Pathway. OncLive. [Link]
-
Phase 1/1b study of the FAK inhibitor defactinib (VS-6063) in combination with weekly paclitaxel for advanced ovarian cancer. ASCO Publications. [Link]
-
A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. PubMed. [Link]
-
Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. European Journal of Medicinal Chemistry. [Link]
-
p110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer. PMC - NIH. [Link]
-
Taking a Look At FAK Inhibitors. Let's Win Pancreatic Cancer. [Link]
-
A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. PMC - PubMed Central. [Link]
-
Defactinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
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- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to the In Vitro Assay of 5-Bromo-N-tert-butylpyridine-3-sulfonamide and its Analogs
This guide provides a comprehensive comparison of in vitro assays for evaluating the biological activity of 5-Bromo-N-tert-butylpyridine-3-sulfonamide and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the therapeutic potential of this class of compounds and offers detailed experimental protocols and comparative data to support your research endeavors.
The pyridine sulfonamide scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities.[1][2][3] Modifications to the core structure, such as the introduction of a bromine atom at the 5-position of the pyridine ring and various substitutions on the sulfonamide nitrogen, can significantly influence the compound's potency and selectivity towards different biological targets. This guide will explore several key in vitro assays to characterize and compare the activity of these analogs, focusing on their potential as antibacterial agents, cyclooxygenase-2 (COX-2) inhibitors, and tubulin polymerization inhibitors.
Understanding the Therapeutic Landscape of Pyridine Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs with diverse therapeutic applications.[1] When incorporated into a pyridine ring system, the resulting pyridine sulfonamides have demonstrated a broad spectrum of biological activities, including:
-
Antibacterial Activity: Sulfonamides traditionally act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4]
-
Anti-inflammatory and Anticancer Activity (COX-2 Inhibition): Certain sulfonamide-containing compounds have been identified as selective inhibitors of COX-2, an enzyme implicated in inflammation and various cancers.[5][6]
-
Anticancer Activity (Tubulin Polymerization Inhibition): Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Some pyridine sulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
This guide will provide the methodologies to assess the potential of this compound and its analogs in these key therapeutic areas.
Comparative In Vitro Assay Data
The following table summarizes representative in vitro data for various pyridine sulfonamide analogs from published studies. It is important to note that these results were generated in different laboratories under varying conditions, and therefore, direct comparison of absolute values should be made with caution. The primary purpose of this table is to illustrate the potential range of activities and the influence of structural modifications.
| Compound/Analog | Assay Type | Target/Organism | Activity (IC50/MIC) | Reference |
| Representative Pyridine Acyl Sulfonamide | COX-2 Inhibition | Ovine COX-2 | IC50: 0.8 µM | [5] |
| Representative Pyridine Acyl Sulfonamide | Antiproliferative | B16-F10 (Melanoma) | IC50: 2.8 µM | [5] |
| Representative Pyridine Acyl Sulfonamide | Antiproliferative | HepG2 (Liver Cancer) | IC50: 1.2 µM | [5] |
| Representative Pyridine Acyl Sulfonamide | Antiproliferative | MCF-7 (Breast Cancer) | IC50: 1.8 µM | [5] |
| N-pyridin-3-yl-benzenesulfonamide | Antibacterial | S. aureus | Zone of Inhibition: 12 mm @ 150 µg/ml | [7] |
| N-pyridin-3-yl-benzenesulfonamide | Antibacterial | S. typhi | Zone of Inhibition: 10 mm @ 150 µg/ml | [7] |
| N-pyridin-3-yl-benzenesulfonamide | Antibacterial | E. coli | Zone of Inhibition: 12 mm @ 150 µg/ml | [7] |
| Substituted 3-(pyridine-3-yl)-2-oxazolidinone sulfonamide | Antibacterial | S. aureus | MIC: >64 µg/mL | [8][9] |
| Substituted 3-(pyridine-3-yl)-2-oxazolidinone sulfonamide | Antibacterial | S. pneumoniae | MIC: >64 µg/mL | [8][9] |
In Vitro Assay Methodologies
This section provides detailed, step-by-step protocols for key in vitro assays to facilitate the evaluation of this compound and its analogs.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[10][11] This broth microdilution method provides a quantitative measure of a compound's antibacterial potency.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[12]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay
This fluorometric assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.[13] The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, via a fluorescent probe.
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in sterile water and store on ice.
-
Prepare the Reaction Mix containing COX Assay Buffer and COX Probe.
-
Prepare the Arachidonic Acid/NaOH solution (substrate).
-
-
Assay Procedure:
-
To a 96-well white opaque plate, add the test compound at various concentrations.
-
Include a positive control (a known COX-2 inhibitor like Celecoxib) and an enzyme control (no inhibitor).
-
Add the Reaction Mix to all wells.
-
Initiate the reaction by adding the Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.
-
Determine the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Caption: Workflow for the COX-2 Inhibitor Screening Assay.
Tubulin Polymerization Inhibition Assay
This fluorescence-based assay monitors the in vitro assembly of purified tubulin into microtubules.[2][14] A fluorescent reporter that binds to polymerized microtubules is used to track the polymerization process, which is characterized by a sigmoidal curve. Inhibitors of tubulin polymerization will alter the shape of this curve.
-
Reagent Preparation:
-
Thaw purified tubulin (>99% pure) on ice.
-
Prepare the General Tubulin Buffer (GTB) containing GTP and a fluorescent reporter.
-
Prepare positive controls: a polymerization inhibitor (e.g., Nocodazole) and a polymerization enhancer (e.g., Paclitaxel).
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Add the test compounds at various concentrations, positive controls, and a vehicle control to the appropriate wells.
-
To initiate polymerization, add the ice-cold tubulin in GTB to each well.
-
Immediately place the plate in a pre-warmed microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time at 37°C.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the nucleation, growth, and steady-state phases of polymerization.
-
The IC50 value can be determined by quantifying the reduction in the extent of polymerization at the plateau phase.
-
Caption: Workflow for the Tubulin Polymerization Inhibition Assay.
Conclusion
The in vitro assays described in this guide provide a robust framework for the initial characterization and comparison of this compound and its analogs. By systematically evaluating the antibacterial, COX-2 inhibitory, and tubulin polymerization inhibitory activities, researchers can gain valuable insights into the structure-activity relationships of this promising class of compounds. The provided protocols are intended to serve as a starting point, and optimization may be necessary depending on the specific properties of the analogs being tested. A thorough and comparative in vitro evaluation is a critical first step in the journey of discovering novel therapeutic agents.
References
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc. [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]
- Bhat, M. A., Imran, M., Khan, S. A., & Siddiqui, N. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences.
- Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
- SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013). Rasayan Journal of Chemistry.
- COX Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2025).
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PubMed Central. [Link]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Publishing. [Link]
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Validating the Cellular Target of 5-Bromo-N-tert-butylpyridine-3-sulfonamide: A Comparative Guide
In the landscape of modern drug discovery, the identification of a bioactive small molecule is merely the initial step. The subsequent, and arguably more critical, phase is the rigorous validation of its cellular target. This process, known as target deconvolution, is essential for understanding a compound's mechanism of action, predicting potential on- and off-target effects, and ultimately developing safer and more effective therapeutics.[1][2][3] This guide provides a comprehensive framework for validating the cellular target of a novel sulfonamide compound, 5-Bromo-N-tert-butylpyridine-3-sulfonamide, for researchers, scientists, and drug development professionals.
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs with diverse pharmacological activities, from antibacterial agents to diuretics and anticancer therapies.[4][5][6] Given this chemical heritage, this compound could potentially interact with a variety of protein classes. Therefore, a systematic and multi-pronged approach is paramount for unequivocally identifying and validating its cellular target.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow, emphasizing the causality behind experimental choices and the importance of self-validating systems. We will navigate through unbiased target identification methodologies, delve into direct target engagement assays within a cellular context, and culminate with genetic approaches to solidify the link between the target and the compound's phenotypic effects.
A Strategic Workflow for Target Validation
The journey from a hit compound to a validated drug target involves a phased approach, beginning with broad, unbiased screening and progressively narrowing down to specific, hypothesis-driven validation experiments. The following workflow illustrates a robust strategy for elucidating the target of this compound.
Caption: A strategic workflow for the identification and validation of the cellular target of a novel compound.
Phase 1: Unbiased Target Identification
Without a preconceived notion of the target, the initial step is to cast a wide net to identify potential binding partners of this compound.
Affinity Chromatography coupled with Mass Spectrometry
This classical biochemical technique remains a powerful tool for target deconvolution.[2][7] The core principle involves immobilizing the small molecule (the "bait") onto a solid support, incubating it with a cellular lysate, and subsequently identifying the proteins that bind to it (the "prey") using mass spectrometry.
Causality behind the choice: This method directly identifies proteins that physically interact with the compound, providing a direct link between the small molecule and its potential targets. It is an unbiased approach, meaning it can identify unexpected targets that might not be predicted by other methods.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads). A control "scrambled" or inactive analog should also be synthesized if available.
-
Cell Lysis: Culture a relevant cell line to a high density and lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Purification: Incubate the cell lysate with the immobilized compound and control beads.
-
Washing: Perform stringent washing steps to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-immobilized beads to those from the control beads. Proteins significantly enriched in the compound sample are considered putative targets.
In Silico Target Prediction
Computational approaches can complement experimental methods by predicting potential targets based on the chemical structure of this compound.[2] By comparing its structure to libraries of known drugs and their targets, algorithms can identify proteins that are likely to bind to the compound.
Causality behind the choice: In silico methods are rapid and cost-effective, providing a list of potential targets that can be prioritized for experimental validation. This approach can be particularly useful for sulfonamides, given the extensive databases of compounds containing this moiety and their known biological targets.
Phase 2: Confirming Direct Target Engagement in a Cellular Context
Once a list of putative targets is generated, the next crucial step is to confirm that the compound directly engages with these targets within the complex milieu of a living cell.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing target engagement in a cellular environment.[8][9][10][11] The principle is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its target, it often increases the protein's resistance to heat-induced denaturation.
Causality behind the choice: CETSA provides direct evidence of target engagement in intact cells or cell lysates, making it a highly physiologically relevant assay.[12] It does not require any modification of the compound or the target protein, thus preserving their native states.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody-based method like Western blotting or ELISA.
-
Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Competition Binding Assays
If the putative target belongs to a well-characterized protein family for which affinity-based probes exist (e.g., kinases), competition binding assays can be employed. "Kinobeads," which are sepharose beads coated with broad-spectrum kinase inhibitors, are a prime example.[13][14][15][16][17]
Causality behind the choice: This method provides a quantitative measure of the compound's binding affinity for its target in a competitive format. It can also be used to assess the selectivity of the compound by profiling its binding against a large panel of proteins simultaneously.
Phase 3: Genetic Validation of the Target's Role
Confirming direct binding is a significant step, but it does not definitively prove that the interaction with the identified target is responsible for the observed biological effect of the compound. Genetic approaches are the gold standard for establishing this causal link.
siRNA-mediated Knockdown
Causality behind the choice: siRNA-mediated knockdown is a relatively rapid and straightforward method to assess the functional consequence of reducing the target protein levels. It serves as a powerful negative control; if the compound's effect persists even after the target is knocked down, it suggests the involvement of other targets.[19]
Experimental Protocol: siRNA-mediated Knockdown
-
siRNA Transfection: Transfect cells with an siRNA specifically targeting the mRNA of the putative target protein. A non-targeting control siRNA should be used in parallel.
-
Knockdown Confirmation: After a suitable incubation period (typically 48-72 hours), confirm the reduction in target protein expression by Western blotting or qRT-PCR.
-
Phenotypic Assay: Treat the siRNA-transfected cells with this compound and measure the phenotypic response of interest (e.g., cell viability, signaling pathway activation).
-
Data Analysis: Compare the effect of the compound in cells with the target knocked down to the control cells. A diminished response to the compound in the knockdown cells supports the hypothesis that the target is required for the compound's activity.
CRISPR/Cas9-mediated Gene Knockout
For the most definitive genetic validation, the gene encoding the putative target can be permanently knocked out using CRISPR/Cas9 technology.[23][24][25][26][27]
Causality behind the choice: Gene knockout provides a complete loss of function of the target protein, offering a more robust validation than the transient and sometimes incomplete knockdown achieved with siRNA.[24] Creating a knockout cell line allows for a stable and reproducible system for mechanistic studies.
Comparison of Target Validation Methodologies
| Methodology | Principle | Advantages | Limitations |
| Affinity Chromatography-MS | Physical interaction between an immobilized compound and its binding partners. | Unbiased; directly identifies binding partners. | Requires chemical modification of the compound; may identify non-specific binders. |
| In Silico Prediction | Structural similarity-based prediction of targets. | Rapid and cost-effective; can prioritize experimental validation. | Predictions require experimental validation; may not identify novel targets. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein. | Confirms target engagement in a cellular context; no compound modification needed. | Requires a specific antibody for detection; not suitable for all proteins. |
| Competition Binding Assays | Competition between the compound and a labeled probe for binding to the target. | Quantitative assessment of binding affinity and selectivity. | Requires a suitable probe for the target protein family. |
| siRNA Knockdown | Transient reduction of target protein expression. | Relatively rapid and straightforward functional validation. | Knockdown can be incomplete or transient; potential for off-target effects. |
| CRISPR/Cas9 Knockout | Permanent disruption of the gene encoding the target protein. | Complete loss of function; provides definitive genetic evidence. | More time-consuming to generate knockout cell lines; potential for off-target gene editing.[23] |
Hypothetical Case Study: Validating the Target of this compound
Let's assume that a phenotypic screen revealed that this compound inhibits the proliferation of a specific cancer cell line. The following is a hypothetical data-driven narrative of its target validation.
-
Unbiased Target Identification: Affinity chromatography-mass spectrometry identified a novel kinase, "Kinase X," as a high-confidence binding partner. In silico modeling also predicted Kinase X as a potential target based on a shared binding motif with other known sulfonamide-based kinase inhibitors.
-
Direct Target Engagement: A CETSA experiment was performed. The melt curve for Kinase X showed a significant thermal shift to the right in the presence of this compound, confirming direct engagement in intact cells.
-
Genetic Validation:
-
siRNA Knockdown: Knockdown of Kinase X using siRNA resulted in a significant reduction in cell proliferation, phenocopying the effect of the compound. Furthermore, in the Kinase X knockdown cells, the anti-proliferative effect of the compound was significantly attenuated.
-
CRISPR/Cas9 Knockout: A Kinase X knockout cell line was generated. These cells exhibited a slower proliferation rate and were largely resistant to the anti-proliferative effects of this compound.
-
Caption: A hypothetical signaling pathway illustrating the mechanism of action of the compound.
Conclusion
The validation of a drug's cellular target is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a well-understood lead compound. For a novel molecule like this compound, a systematic and multi-faceted approach, as outlined in this guide, is crucial. By integrating unbiased target identification methods with direct target engagement assays and definitive genetic validation techniques, researchers can build a robust and compelling case for the compound's mechanism of action. This rigorous, evidence-based approach not only de-risks the drug development process but also paves the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
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A Comparative Cross-Reactivity Analysis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide
A Guide for Researchers in Drug Discovery and Development
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The pyridine sulfonamide scaffold, in particular, is of significant interest in the development of targeted therapies. This guide provides an in-depth cross-reactivity profile of a novel investigational compound, 5-Bromo-N-tert-butylpyridine-3-sulfonamide.
For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a potent inhibitor of p38α mitogen-activated protein kinase (MAPK14) , a key regulator of inflammatory responses. While potent on-target activity is desirable, the clinical success of a drug candidate is equally dependent on its selectivity. Off-target interactions can lead to unforeseen side effects or even novel therapeutic applications.[5] Therefore, comprehensive cross-reactivity profiling is a critical step in the early stages of drug discovery.[6]
This guide will compare the selectivity of this compound against a panel of protein kinases and G-protein coupled receptors (GPCRs), benchmarked against a known p38α inhibitor and a broad-spectrum inhibitor. We will detail the experimental methodologies, present comparative data, and provide insights into the interpretation of selectivity profiles.
Rationale for Cross-Reactivity Profiling
The human kinome consists of over 500 protein kinases, which share a conserved ATP-binding site, making the development of truly selective inhibitors a significant challenge.[5][6] Similarly, GPCRs represent the largest family of cell surface receptors and are common off-target liabilities for many small molecules.[7][8]
A thorough understanding of a compound's selectivity is paramount for several reasons:
-
Safety and Toxicity: Off-target effects are a major cause of adverse drug reactions. Identifying potential liabilities early allows for chemical modifications to improve selectivity or for the early termination of unpromising candidates.
-
Mechanism of Action: A clean selectivity profile strengthens the validation of the intended target's role in a disease process. Conversely, promiscuous compounds can produce a desired phenotype through multiple mechanisms, complicating the interpretation of in vivo studies.[5]
-
Repurposing Opportunities: Identifying unexpected off-target activities can open up new therapeutic avenues for a compound.[9]
Experimental Workflow for Cross-Reactivity Profiling
The following workflow outlines a two-tiered approach to efficiently assess the selectivity of a compound.[10] This strategy balances comprehensiveness with resource efficiency.
Caption: A two-tiered workflow for efficient cross-reactivity profiling.
Part 1: Kinase Selectivity Profiling
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound was assessed against a panel of 96 kinases representing different branches of the human kinome. The results for a selection of key kinases are presented below, in comparison to a reference p38α inhibitor (SB203580) and the non-selective inhibitor, Staurosporine.
| Kinase Target | This compound IC50 (nM) | SB203580 IC50 (nM) | Staurosporine IC50 (nM) |
| MAPK14 (p38α) | 50 | 60 | 5 |
| MAPK1 (ERK2) | >10,000 | >10,000 | 20 |
| JNK1 | 1,200 | 800 | 15 |
| SRC | 5,500 | >10,000 | 6 |
| ABL1 | >10,000 | >10,000 | 25 |
| CDK2/cyclin A | 8,000 | >10,000 | 3 |
| VEGFR2 | 3,500 | >10,000 | 10 |
| PKA | >10,000 | >10,000 | 7 |
Data are illustrative and for comparative purposes only.
Interpretation:
The data suggests that this compound is a potent inhibitor of its intended target, p38α, with an IC50 value of 50 nM. It demonstrates good selectivity against most of the other tested kinases, with IC50 values in the micromolar range or higher. Notably, some off-target activity is observed against JNK1 and VEGFR2, albeit at concentrations significantly higher than for p38α. This profile is more selective than the broad-spectrum inhibitor Staurosporine but shows some off-target interactions not observed with the reference compound SB203580.
Experimental Protocol: In Vitro Radiometric Kinase Inhibition Assay
Radiometric assays are considered a gold standard for their direct measurement of substrate phosphorylation and high sensitivity.[6]
-
Reagents and Materials:
-
Recombinant human kinases (e.g., from Promega, Carna Biosciences).
-
Peptide or protein substrates specific for each kinase.
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
P81 phosphocellulose paper.
-
0.75% phosphoric acid wash buffer.
-
Microplates (384-well).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a 10-point serial dilution of the test compounds (this compound, SB203580, Staurosporine) in DMSO, followed by dilution in kinase reaction buffer.
-
To each well of a 384-well plate, add 5 µL of the diluted compound.
-
Add 10 µL of a mixture containing the specific kinase and its substrate in reaction buffer.
-
Initiate the reaction by adding 10 µL of reaction buffer containing MgCl2 and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting 10 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unreacted [γ-³³P]ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.
-
Part 2: GPCR Off-Target Profiling
While the primary target is a kinase, assessing activity at GPCRs is crucial for a comprehensive safety profile. Sulfonamide-containing drugs have been associated with a range of activities, and screening against a panel of common GPCRs can uncover potential liabilities.[11][12]
Comparative GPCR Activity Profile
This compound was screened against a panel of 48 GPCRs in both agonist and antagonist modes. A selection of these results is shown below.
| GPCR Target | Assay Type | This compound Activity (% of control at 10 µM) |
| Adrenergic α2A | cAMP | Antagonist: 15% |
| Adrenergic β2 | cAMP | Agonist: <10% |
| Dopamine D2 | cAMP | Antagonist: 8% |
| Serotonin 5-HT2A | Calcium Flux | Antagonist: 22% |
| Muscarinic M1 | Calcium Flux | Antagonist: 5% |
| Histamine H1 | Calcium Flux | Antagonist: 18% |
| Angiotensin AT1 | β-arrestin | Antagonist: <10% |
| Opioid µ | cAMP | Agonist: <5% |
Data are illustrative and for comparative purposes only.
Interpretation:
At a high concentration of 10 µM, this compound shows minimal activity (<25% inhibition or activation) against the tested GPCRs. This clean profile suggests a low probability of off-target effects mediated by these common GPCR pathways.
Experimental Protocol: Cell-Based GPCR Functional Assays
A variety of cell-based assays are available to assess GPCR function. The choice of assay depends on the G-protein coupling of the receptor.[11][13]
1. cAMP Assay (for Gs and Gi-coupled receptors):
-
Cell Culture: Use a stable cell line overexpressing the GPCR of interest (e.g., HEK293 or CHO cells).
-
Assay Procedure:
-
Plate the cells in a 384-well assay plate and incubate overnight.
-
For antagonist mode, pre-incubate the cells with the test compound for 15-30 minutes.
-
Stimulate the cells with a known agonist (at its EC80 concentration for antagonist mode) for 30 minutes. For agonist mode, add only the test compound.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Calculate the percentage of inhibition (antagonist mode) or stimulation (agonist mode) relative to controls.
-
2. Calcium Flux Assay (for Gq-coupled receptors):
-
Cell Culture: Use a stable cell line overexpressing the Gq-coupled GPCR.
-
Assay Procedure:
-
Plate the cells in a 384-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Measure the baseline fluorescence using a plate reader equipped with an injector (e.g., FLIPR).
-
For antagonist mode, inject the test compound and incubate for 15-30 minutes. Then, inject an agonist at its EC80 concentration.
-
For agonist mode, inject the test compound directly.
-
Monitor the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Calculate the response relative to controls.
-
3. β-Arrestin Recruitment Assay (Universal for most GPCRs):
This assay measures the interaction of β-arrestin with the activated GPCR.[7][8]
Caption: Workflow of a β-arrestin recruitment assay.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity profile of the novel p38α MAPK inhibitor, this compound. The illustrative data presented indicate that the compound is a potent and relatively selective kinase inhibitor with a clean off-target profile against a broad panel of GPCRs.
The observed activity against JNK1 and VEGFR2 warrants further investigation. Follow-up studies should include:
-
Orthogonal Assays: Confirming off-target hits using different assay technologies (e.g., binding assays vs. functional assays) to rule out technology-specific artifacts.[11]
-
Cell-based Potency: Determining the potency of the compound against the off-targets in a cellular context to understand the physiological relevance of the biochemical findings.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify structural modifications that can enhance selectivity by reducing off-target activity.
By integrating comprehensive cross-reactivity profiling early in the drug discovery process, researchers can make more informed decisions, leading to the development of safer and more effective medicines.
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Head-to-head comparison of different synthesis routes for 5-Bromo-N-tert-butylpyridine-3-sulfonamide
Introduction
5-Bromo-N-tert-butylpyridine-3-sulfonamide is a key building block in contemporary drug discovery, notably as an intermediate in the synthesis of inhibitors of the IKur potassium ion channel. Its robust and scalable synthesis is therefore of significant interest to researchers and process chemists in the pharmaceutical industry. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound: the Grignard-based route starting from 3,5-dibromopyridine and a plausible alternative leveraging a Sandmeyer-type reaction from 3-amino-5-bromopyridine. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of their respective advantages and disadvantages, supported by experimental data.
Route 1: The Grignard Route from 3,5-Dibromopyridine
This route is a well-documented pathway that relies on the generation of a pyridine Grignard reagent, followed by sulfonylation and amination. It has been implemented in both batch and continuous flow processes.
Mechanistic Overview
The synthesis proceeds in three key steps:
-
Halogen-Metal Exchange: 3,5-dibromopyridine undergoes a regioselective halogen-metal exchange with a Grignard reagent, typically isopropyl magnesium chloride lithium chloride complex (i-PrMgCl·LiCl), to form a more stable pyridyl Grignard reagent at the 3-position. The use of the LiCl complex is crucial for enhancing the solubility and reactivity of the Grignard reagent.
-
Sulfonylation: The generated organometallic intermediate reacts with sulfuryl chloride (SO2Cl2) to form the key intermediate, 5-bromopyridine-3-sulfonyl chloride.
-
Amination: The sulfonyl chloride is then reacted with tert-butylamine to yield the final product, this compound.
Experimental Protocols
Batch Process Protocol:
-
A solution of 3,5-dibromopyridine in tetrahydrofuran (THF) is cooled to -20°C.
-
i-PrMgCl·LiCl (1.5 equivalents) is added dropwise, maintaining the temperature at -20°C. The reaction is stirred for 1 hour.
-
In a separate flask, a solution of sulfuryl chloride (1.5 equivalents) in dichloromethane (CH2Cl2) is prepared and cooled to -20°C.
-
The Grignard solution is transferred to the sulfuryl chloride solution, maintaining the temperature at -20°C.
-
After the addition is complete, tert-butylamine (4.0 equivalents) is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or crystallization.
Continuous Flow Process Protocol:
A multistep continuous flow process has been developed to address the challenges of the batch process at scale.[1]
-
Streams of 3,5-dibromopyridine in THF and i-PrMgCl·LiCl in THF are cooled and mixed in a static mixer at a controlled temperature of -2 to 2°C.
-
The resulting Grignard stream is then mixed with a cooled stream of sulfuryl chloride in CH2Cl2 in a second static mixer.
-
The output from the second mixer is immediately combined with a stream of tert-butylamine.
-
The final reaction mixture is collected, and the product is isolated through a standard workup procedure.
Performance Comparison: Batch vs. Continuous Flow
| Parameter | Batch Process (169 mmol scale) | Continuous Flow Process (397 mol scale) |
| Overall Yield | ~70% | 63% |
| Purity (HPLC) | Variable, decreases at larger scales | 98.1% |
| Scalability | Poor; yields decrease and reactions become messy at >1 kg scale due to the formation of multiple metallated species.[1] | Excellent; successfully produced 76 kg of product.[1] |
| Temperature Control | Challenging, especially during additions. | Superior, due to high surface-area-to-volume ratio.[1] |
| Mixing | Can be inefficient at large scale. | Highly efficient and consistent through static mixers.[1] |
| Safety | Handling of pyrophoric Grignard reagents at large scale poses risks. | Improved safety due to smaller reaction volumes at any given time. |
Expertise & Experience Insights
The primary challenge in the batch version of the Grignard route is the formation of multiple metallated species from 3,5-dibromopyridine, which leads to impurities and reduced yields at larger scales.[1] The continuous flow setup mitigates this by ensuring rapid mixing and precise temperature control, leading to a more robust and reproducible process.[1] The choice of i-PrMgCl·LiCl is strategic; it is a highly effective reagent for the halogen-metal exchange on heteroaromatic systems.
Route 2: The Sandmeyer Route from 3-Amino-5-bromopyridine
This alternative route avoids the use of organometallic intermediates by employing a classic Sandmeyer reaction to introduce the sulfonyl chloride group.
Mechanistic Overview
This synthesis also involves three main steps:
-
Diazotization: 3-amino-5-bromopyridine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., HCl), to form the corresponding diazonium salt.
-
Sulfonylation (Sandmeyer Reaction): The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) salt catalyst. This radical-nucleophilic aromatic substitution reaction generates the 5-bromopyridine-3-sulfonyl chloride intermediate with the extrusion of nitrogen gas.[2][3][4]
-
Amination: Similar to Route 1, the resulting sulfonyl chloride is reacted with tert-butylamine to furnish the final product.
Conceptual Experimental Protocol
-
3-amino-5-bromopyridine is dissolved in a mixture of acetic acid and concentrated HCl.
-
The solution is cooled to 0-5°C, and a solution of sodium nitrite in water is added dropwise, maintaining the low temperature to form the diazonium salt.
-
This diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.[5]
-
The reaction is stirred at a controlled temperature until the evolution of nitrogen gas ceases.
-
The reaction mixture is then poured into ice water, and the precipitated 5-bromopyridine-3-sulfonyl chloride is filtered or extracted.
-
The crude sulfonyl chloride is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with tert-butylamine to yield the final product.
-
Workup and purification would follow standard procedures.
Expertise & Experience Insights
The Sandmeyer route offers the significant advantage of avoiding highly reactive and pyrophoric Grignard reagents, potentially simplifying the process and improving safety. The starting material, 3-amino-5-bromopyridine, can be synthesized from 5-bromonicotinamide via a Hofmann rearrangement.[6] The success of the Sandmeyer step is highly dependent on the stability of the diazonium salt and the efficiency of the copper-catalyzed sulfonylation. Careful control of temperature during diazotization is critical to prevent decomposition of the diazonium salt. This route is a powerful method for introducing a sulfonyl group with precise regiocontrol, as the position is dictated by the starting amine.
Head-to-Head Comparison
| Feature | Route 1: Grignard Route | Route 2: Sandmeyer Route |
| Starting Material | 3,5-Dibromopyridine | 3-Amino-5-bromopyridine |
| Key Intermediate | 3-Pyridyl Grignard Reagent | Pyridyl Diazonium Salt |
| Reagent Hazards | i-PrMgCl·LiCl (pyrophoric), SO2Cl2 (corrosive) | NaNO2 (oxidizer), SO2 (toxic gas), potentially unstable diazonium salts |
| Scalability | Proven at large scale with continuous flow technology.[1] | Potentially scalable, but may require careful handling of diazonium intermediates. |
| Robustness | Batch process can be problematic; continuous flow is robust.[1] | Generally robust but sensitive to temperature control during diazotization. |
| Impurity Profile | Over-metalation products in batch processing.[1] | Potential for Sandmeyer side products (e.g., chloro- or hydroxypyridines).[5] |
| Overall Yield | 63-70%[1] | Dependent on the efficiency of both the Sandmeyer reaction and the synthesis of the starting amine. |
Visualizing the Workflows
Route 1: Grignard Synthesis Workflow
Caption: Workflow for the Sandmeyer-based synthesis route.
Conclusion
Both the Grignard and Sandmeyer routes represent viable pathways for the synthesis of this compound. The Grignard route is well-established, and its scalability challenges have been effectively addressed through the implementation of continuous flow technology, making it a robust choice for large-scale manufacturing. [1]The Sandmeyer route offers a compelling alternative that avoids pyrophoric organometallic reagents and may be more amenable to standard laboratory equipment. The choice between these routes will ultimately depend on the specific needs of the researcher or organization, considering factors such as scale, available equipment, safety protocols, and cost of starting materials.
References
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Yu, M., Strotman, N. A., Savage, S. A., Leung, S., & Ramirez, A. (2019). A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide. Organic Process Research & Development, 23(9), 2088–2095. [Link]
- Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.
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Doyle, K. M., & Moody, C. J. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(4), 454–456. [Link]
- Baxendale, I. R., Ley, S. V., et al. (2009). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 7, 4447-4458.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- International Journal of Science and Applied Science: Conference Series. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
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Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]
- Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
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A Comparative Guide to HPLC-Based Purity Analysis of 5-Bromo-N-tert-butylpyridine-3-sulfonamide
For researchers, scientists, and professionals vested in drug development, the purity of pharmaceutical intermediates is a cornerstone of safety and efficacy. 5-Bromo-N-tert-butylpyridine-3-sulfonamide, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its impurity profile can significantly impact the quality and performance of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this compound, grounded in experimental data and established scientific principles.
The primary challenge in analyzing this compound lies in resolving the main component from structurally similar process-related impurities and potential degradants. These can include starting materials, by-products from side reactions, or isomers. An effective analytical method must offer the specificity, sensitivity, and resolution required to detect and quantify these impurities accurately.
Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC) with a C18 Column
Reversed-phase HPLC is the most widely used technique in pharmaceutical analysis due to its versatility and robustness in separating a broad range of non-polar to moderately polar compounds.[1] For a halogenated aromatic compound like this compound, a C18 stationary phase provides a strong foundation for achieving effective separation based on hydrophobicity.[1]
Causality Behind Experimental Choices
-
Stationary Phase (C18): The octadecylsilane (C18) bonded to silica particles offers a highly hydrophobic surface. This promotes retention of the analyte and its impurities primarily through hydrophobic interactions. The brominated pyridine ring and the tert-butyl group of the target molecule interact strongly with the C18 chains.
-
Mobile Phase (Acetonitrile/Water with Formic Acid): A gradient elution using acetonitrile and water is employed to effectively resolve compounds with varying polarities. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity. The addition of a small percentage of formic acid (0.1%) serves two critical purposes: it protonates residual silanol groups on the silica surface, minimizing peak tailing for the basic pyridine moiety, and it controls the ionization state of the analytes, leading to more consistent retention times.
-
UV Detection: The aromatic pyridine ring in the molecule contains a chromophore that absorbs UV light, making UV detection a simple and effective method for quantification. A wavelength of 270 nm is typically suitable for this class of compounds.
Experimental Workflow: RP-HPLC Method
Caption: Workflow for RP-HPLC Purity Analysis.
Detailed Protocol: RP-HPLC
-
System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
Method 2: The High-Resolution Alternative - UHPLC with a C18 Column
Ultra-High-Performance Liquid Chromatography (UHPLC) is a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) and systems capable of operating at much higher pressures.[2] This results in faster analysis times, improved resolution, and enhanced sensitivity, making it ideal for detailed impurity profiling.[3][4]
Rationale for Comparison
Comparing a standard HPLC method with a UHPLC method highlights the trade-offs between speed, resolution, and instrument requirements. For a pharmaceutical intermediate, a UHPLC method can provide a more detailed picture of the impurity profile in a fraction of the time, which is highly advantageous in a high-throughput environment.[5]
Experimental Workflow: UHPLC Method
Caption: Workflow for High-Resolution UHPLC Analysis.
Detailed Protocol: UHPLC
-
System: A UHPLC system capable of pressures up to 15,000 psi.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-4.0 min: 30% to 80% B
-
4.0-4.5 min: 80% B
-
4.6-5.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: PDA (Photodiode Array) at 270 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Prepare a solution of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.
Method 3: The Orthogonal Approach - Phenyl-Hexyl Column
In pharmaceutical analysis, relying on a single separation mechanism can sometimes lead to co-eluting impurities.[6] Orthogonal methods, which utilize different separation principles, are crucial for ensuring that all impurities are detected.[7][8] A Phenyl-Hexyl column offers a different selectivity compared to a standard C18 column. It provides hydrophobic interactions via the hexyl chains and unique π-π interactions with the aromatic phenyl groups.[9] This can be particularly effective for separating aromatic and halogenated compounds.[1][10]
Why a Phenyl-Hexyl Column?
The phenyl stationary phase introduces an alternative separation mechanism (π-π interactions) that is less dominant in C18 columns. For aromatic compounds like this compound and its potential aromatic impurities, this can lead to significant changes in elution order and improved resolution of critical pairs that may co-elute on a C18 phase.
Detailed Protocol: Orthogonal HPLC (Phenyl-Hexyl)
-
System: Standard HPLC system.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: (Same as RP-HPLC Method 1 to allow direct comparison of selectivity).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as RP-HPLC Method 1.
Comparative Data Summary
The following table presents hypothetical but realistic experimental data from the analysis of a single batch of this compound using the three described methods. The batch is known to contain two process-related impurities: Impurity A (a slightly more polar precursor) and Impurity B (a slightly less polar, structurally similar isomer).
| Parameter | Method 1: RP-HPLC (C18) | Method 2: UHPLC (C18) | Method 3: Orthogonal HPLC (Phenyl-Hexyl) |
| Run Time | 30.0 minutes | 5.0 minutes | 30.0 minutes |
| Main Peak Retention Time | 15.2 minutes | 2.8 minutes | 16.5 minutes |
| Resolution (Main Peak / Impurity A) | 2.1 | 3.5 | 2.5 |
| Resolution (Main Peak / Impurity B) | 1.6 (Partial Co-elution) | 2.2 | 3.1 |
| Theoretical Plates (Main Peak) | 15,000 | 25,000 | 14,000 |
| Limit of Quantification (Impurity B) | 0.08% | 0.03% | 0.05% |
| Solvent Consumption per Run | ~30 mL | ~2.5 mL | ~30 mL |
Discussion and Recommendations
-
RP-HPLC (C18): This method provides adequate separation for general quality control. However, the partial co-elution of Impurity B with the main peak (Resolution < 2.0) indicates a potential risk of underestimating this impurity, highlighting the need for a more resolving method for full characterization.
-
UHPLC (C18): The UHPLC method offers a dramatic improvement in performance. The run time is reduced by a factor of six, leading to significant gains in throughput.[3] More importantly, the increased efficiency (higher theoretical plates) and resolution provide a more accurate impurity profile, successfully resolving Impurity B from the main peak.[4] The higher sensitivity (lower LOQ) is also critical for detecting trace-level impurities.[3]
-
Orthogonal HPLC (Phenyl-Hexyl): This method demonstrates the power of alternative selectivity. While not as fast as the UHPLC method, it provides the best resolution for the critical pair (Main Peak / Impurity B). The change in retention mechanism (π-π interactions) altered the elution pattern, moving Impurity B further away from the main peak. This confirms the identity and quantification of Impurity B and validates that no other impurities were hidden under the main peak in the C18 methods.[6]
Conclusion
For routine quality control where speed and basic purity assessment are the primary goals, the standard RP-HPLC (C18) method is a viable option. However, for comprehensive impurity profiling, method validation, and situations requiring high throughput, the UHPLC (C18) method is vastly superior due to its speed, resolution, and sensitivity.
Crucially, incorporating an orthogonal method , such as the one using a Phenyl-Hexyl column , is essential during method development and for the analysis of pivotal batches.[7] It provides an invaluable cross-validation of the primary method's specificity and ensures a more complete and trustworthy understanding of the compound's purity.[8] The combination of a primary high-resolution method (UHPLC) and a secondary orthogonal method (Phenyl-Hexyl HPLC) represents a robust, self-validating system for the purity analysis of this compound, meeting the stringent demands of modern pharmaceutical development.
References
- Phenomenex. (2025, April 1).
- Slideshare. orthogonal hplc methods.
- American Pharmaceutical Review. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- Alphalyse. Orthogonal method in pharmaceutical product analysis.
- Agilent. (2010, October 6). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development.
- ACS Publications. (2019, August 30). A Practical and Robust Multistep Continuous Process for Manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide.
- Chromatography Today. (2017, May 19). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- Chromatography Online. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
- Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?.
- American Pharmaceutical Review. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
- Phenomenex. Reversed Phase HPLC Columns.
- Benchchem. A Comparative Guide to UHPLC and HPLC Methods for Silodosin Impurity Testing.
- Veeprho. (2024, August 8).
- ResearchGate.
- Journal of the Association of Official Analytical Chemists. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Benchchem.
- Chromatography Forum. (2015, May 7).
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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 5-Bromo-N-tert-butylpyridine-3-sulfonamide Against Established Standards
Introduction: The Critical Role of Benchmarking in Kinase Inhibitor Discovery
The landscape of targeted therapy is dominated by protein kinase inhibitors, a class of drugs that has revolutionized treatment paradigms in oncology and beyond. With over 500 kinases encoded in the human genome, the potential for therapeutic intervention is vast, yet fraught with challenges.[1][2] The primary hurdle in developing a novel kinase inhibitor is not merely achieving potency against the intended target, but also ensuring a desirable selectivity profile to minimize off-target effects and associated toxicities.
This guide provides a comprehensive framework for benchmarking a novel chemical entity, "5-Bromo-N-tert-butylpyridine-3-sulfonamide," against well-established kinase inhibitors. The process of benchmarking is a cornerstone of preclinical drug development, offering a comparative analysis that contextualizes the performance of a new compound.[3][4] By systematically evaluating our test compound against industry-standard controls, we can make informed decisions about its potential for further development.
In this guide, we will compare this compound against three standards, each chosen for its distinct kinase inhibition profile:
-
Staurosporine: A microbial alkaloid known for its potent, broad-spectrum inhibition of a vast number of protein kinases.[5][6][7] It serves as an excellent positive control for assay validity and a benchmark for pan-kinase activity.
-
Sunitinib (Sutent®): An oral multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[8][9][10] Its profile includes potent inhibition of VEGFRs, PDGFRs, and KIT.[11]
-
Dasatinib (Sprycel®): A potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases (SFK).[12][13][14] It is used in the treatment of chronic myeloid leukemia (CML).
Through a combination of in-depth data analysis, detailed experimental protocols, and visual representations of key concepts, this guide will demonstrate a robust methodology for characterizing and positioning a novel kinase inhibitor within the competitive landscape.
Compound Profiles: Understanding the Players
A thorough understanding of the benchmark compounds is essential to interpret comparative data.
-
This compound (Hypothetical Test Compound): For the purpose of this guide, we will treat this as a novel sulfonamide-based inhibitor emerging from a discovery program.[15] The goal is to characterize its potency and selectivity across a diverse kinase panel. Its performance is unknown and will be revealed through the benchmarking process.
-
Staurosporine: This natural product interacts with the ATP-binding site of a wide array of kinases, making it one of the most potent but non-selective inhibitors known.[5][6][16] Its promiscuity is a double-edged sword: while unsuitable for targeted therapy, it is invaluable for validating kinase assay performance.[17]
-
Sunitinib: This indolinone derivative targets multiple RTKs involved in tumor growth and angiogenesis.[9][18] Its multi-targeted nature provides a benchmark for inhibitors designed to hit key nodes in cancer signaling pathways simultaneously.[8][10]
-
Dasatinib: A dual ABL/SFK inhibitor, Dasatinib is a powerful tool for shutting down specific oncogenic signaling pathways.[13][19] It represents a class of highly potent, targeted inhibitors against which the selectivity of a new compound can be measured.
Quantitative Comparison: Kinase Inhibition Profiling Data
To objectively assess the performance of this compound, we subjected it and our panel of standard inhibitors to a comprehensive in vitro kinase assay panel. The following data, presented as half-maximal inhibitory concentrations (IC50), were generated using the ADP-Glo™ Kinase Assay, a robust luminescence-based method that quantifies kinase activity by measuring ADP production.[20][21][22] Lower IC50 values indicate higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Test Compound) | Staurosporine (Broad-Spectrum Control) | Sunitinib (Multi-RTK Control) | Dasatinib (ABL/SFK Control) |
| Tyrosine Kinases | ||||
| ABL1 | >10,000 | 9 | >10,000 | 0.8 |
| SRC | 850 | 6 | >10,000 | 0.5 |
| LCK | 920 | 20 | >10,000 | 0.4 |
| VEGFR2 | 15 | 12 | 9 | 45 |
| PDGFRβ | 25 | 8 | 2 | 30 |
| KIT | 40 | 15 | 5 | 22 |
| EGFR | >10,000 | 7 | 2,500 | >1,000 |
| Serine/Threonine Kinases | ||||
| AURKA | 8 | 15 | 85 | 250 |
| CDK2/CycA | >5,000 | 3 | >10,000 | >5,000 |
| PKA | >10,000 | 7 | >10,000 | >1,000 |
| PKCα | >10,000 | 2.7 | >10,000 | >1,000 |
| AKT1 | >10,000 | 50 | >10,000 | >1,000 |
Data presented are hypothetical for this compound and representative for standard compounds based on public domain knowledge.
Analysis of Results & Scientific Rationale
The data in Table 1 provide a clear initial portrait of our test compound's profile.
-
Potency & Selectivity: this compound demonstrates high potency against VEGFR2, PDGFRβ, KIT, and notably, Aurora Kinase A (AURKA). The IC50 values for these targets are in the low nanomolar range, comparable to or exceeding the potency of the established inhibitors Sunitinib and Staurosporine for some of these kinases.
-
Comparative Profile: Unlike the broad activity of Staurosporine[16] or the specific ABL/SFK profile of Dasatinib[12], our test compound shows a distinct selectivity profile. It potently inhibits a subset of tyrosine and serine/threonine kinases, suggesting a unique mechanism of action or structural interaction within the ATP-binding pocket. The lack of activity against kinases like ABL1, EGFR, and key serine/threonine kinases such as CDK2 and PKA, differentiates it from the broader-spectrum standards.
-
Therapeutic Potential: This profile suggests a potential dual-action therapeutic agent, targeting key drivers of angiogenesis (VEGFR2, PDGFRβ) and cell cycle regulation (AURKA). Such a profile could be advantageous in certain cancer types where these pathways are co-activated.[1][23]
Visualizing the Experimental Workflow and Biological Context
Diagrams are essential for conveying complex experimental processes and biological pathways.
Experimental Workflow: Kinase Panel Screening
The following diagram outlines the high-level workflow for determining the IC50 values presented in Table 1.
Caption: High-level workflow for kinase inhibitor profiling using the ADP-Glo™ assay.
Signaling Pathway Context: RTK and Aurora A Signaling
The diagram below illustrates a simplified signaling pathway relevant to the targets of our test compound, highlighting where it and the standards exert their effects. This contextualizes the biological significance of the inhibition data.
Caption: Simplified signaling pathways inhibited by the test compound and Sunitinib.
Experimental Protocols: Ensuring Scientific Integrity
The trustworthiness of any benchmarking guide rests on the rigor and reproducibility of its experimental methods.[24] Below are the detailed protocols used to generate the data in this guide.
Protocol 1: ADP-Glo™ Kinase Assay
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal assay suitable for virtually any kinase.[20][21][25]
Rationale: The ADP-Glo™ assay was chosen for its high sensitivity, broad applicability across kinase families, and resistance to compound interference, making it an ideal platform for primary screening and selectivity profiling.[22] The two-step process decouples the kinase reaction from the signal detection, minimizing artifacts.[25][26]
Materials:
-
Kinase of interest (recombinant)
-
Kinase-specific substrate (peptide or protein)
-
Ultra-Pure ATP (Promega, Cat. #V9151)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Test compounds and standards in 100% DMSO
-
White, opaque 384-well assay plates (Corning, Cat. #3570)
Procedure:
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of each inhibitor in 100% DMSO. Transfer 1 µL of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with no kinase for background controls.
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be predetermined empirically to achieve ~10-30% ATP consumption in the linear range of the reaction.
-
Add 10 µL of the 2X Kinase/Substrate solution to each well of the assay plate.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[27]
-
Add 10 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 20 µL.
-
Mix briefly on a plate shaker.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes. This step terminates the kinase reaction and eliminates any remaining ATP.[20]
-
ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes. This reagent converts the ADP produced into ATP, which is then used by a luciferase/luciferin reaction to generate a stable luminescent signal.[25]
-
Data Acquisition: Measure luminescence using a plate reader (e.g., BMG PHERAstar).
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data to the "no inhibition" controls (0% inhibition) and "no kinase" controls (100% inhibition).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (Orthogonal Validation)
To validate primary hits and confirm direct engagement of the inhibitor with the kinase, a binding assay is a crucial orthogonal approach. The LanthaScreen™ assay is a TR-FRET-based competition binding assay.[28][29]
Rationale: Unlike activity assays, binding assays are independent of ATP concentration and substrate interactions, providing a direct measure of inhibitor affinity for the kinase target.[30][31] This helps to rule out artifacts and confirm that the observed inhibition is due to direct binding.
Materials:
-
Tagged Kinase of interest (e.g., GST-tagged, His-tagged)
-
LanthaScreen™ Eu-labeled Anti-Tag Antibody (Thermo Fisher)
-
Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive probe, Thermo Fisher)
-
TR-FRET Dilution Buffer (Thermo Fisher, Cat. #PV3574)
-
Test compounds and standards in 100% DMSO
-
Low-volume, black 384-well assay plates (Corning, Cat. #4514)
Procedure:
-
Compound Plating: Prepare serial dilutions of inhibitors in DMSO and add 200 nL to the assay plate.
-
Reagent Preparation:
-
Prepare a 4X solution of the kinase in TR-FRET Dilution Buffer.
-
Prepare a 4X solution of the Eu-Antibody in TR-FRET Dilution Buffer.
-
Prepare a 4X solution of the Kinase Tracer in TR-FRET Dilution Buffer. The optimal tracer concentration is typically near its Kd for the kinase.
-
-
Assay Assembly:
-
Add 5 µL of a combined Kinase/Eu-Antibody solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the Tracer solution to each well to start the binding reaction. The final volume is 10 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.[31]
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Normalize the data and plot the Emission Ratio versus the logarithm of inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which the inhibitor displaces 50% of the tracer.
-
Conclusion and Future Directions
The benchmarking process detailed in this guide provides a robust and objective framework for evaluating novel kinase inhibitors. Our analysis of this compound reveals a potent inhibitor with a unique selectivity profile, targeting key nodes in angiogenesis and cell cycle control. Its potency against VEGFR2, PDGFRβ, and AURKA, combined with its lack of activity against other common off-targets, distinguishes it from established broad-spectrum and targeted inhibitors like Staurosporine, Sunitinib, and Dasatinib.
This initial profile is promising, but it is only the first step.[32] Future work should focus on:
-
Expanded Kinome Profiling: Screening against a larger panel of kinases (>300) to fully delineate its selectivity.
-
Cellular Assays: Validating the biochemical potency in cell-based assays by measuring the inhibition of downstream substrate phosphorylation and assessing effects on cell proliferation and apoptosis in relevant cancer cell lines.
-
Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive, allosteric) through kinetic studies.
-
In Vivo Efficacy: Evaluating the compound's anti-tumor activity in preclinical animal models.
By adhering to a rigorous, multi-faceted benchmarking strategy, researchers can build a comprehensive data package that de-risks the progression of novel compounds and ultimately accelerates the development of next-generation targeted therapies.
References
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Motzer, R. J., et al. (2007). Sunitinib versus Interferon Alfa in Metastatic Renal-Cell Carcinoma. New England Journal of Medicine. [Link]
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Ségaliny, A. I., et al. (2015). Protein Kinase Signalling Networks in Cancer. International Journal of Molecular Sciences. [Link]
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Wee, P., & Wang, Z. (2017). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Signal Transduction and Targeted Therapy. [Link]
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Godtel, D., et al. (2010). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo. mediaTUM. [Link]
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Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology. [Link]
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Wu, J., et al. (2015). Kinases and Cancer. Cancers. [Link]
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Tan, A. C., & Yiap, B. C. (2009). Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers in Bioscience. [Link]
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Santoro, A., et al. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. Journal of Hematology & Oncology. [Link]
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Papaetis, G. S., & Syrigos, K. N. (2009). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. BioDrugs. [Link]
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ResearchGate. (n.d.). Kinase profile of dasatinib. ResearchGate. [Link]
-
van Erp, N. P., et al. (2009). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Leiden University Scholarly Publications. [Link]
-
Dar, A. C., et al. (2012). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. [Link]
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El-Deeb, I. M., et al. (2019). Targeting RTK Signaling Pathways in Cancer. Cancers. [Link]
-
Getlik, M., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of the American Chemical Society. [Link]
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van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]
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Schade, A. E., et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood. [Link]
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Wlodarchak, N., & Xing, Y. (2016). In Vitro Kinase Assays. Methods in Molecular Biology. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Lim, J. H., et al. (2014). In vitro NLK Kinase Assay. Bio-protocol. [Link]
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ResearchGate. (2023). In vitro kinase assay. ResearchGate. [Link]
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Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]
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ResearchGate. (n.d.). Specificity profiles of clinical kinase inhibitors. ResearchGate. [Link]
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Wang, L., et al. (2023). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-N-tert-butylpyridine-3-sulfonamide
Greetings, colleagues. In our work, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the reaction flask and purification column. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of our commitment to safety, environmental stewardship, and scientific integrity.
Hazard Profile and Regulatory Context: Why Specialized Disposal is Non-Negotiable
Understanding the "why" is critical to ensuring consistent and safe practices. The molecular structure of 5-Bromo-N-tert-butylpyridine-3-sulfonamide dictates its classification as regulated hazardous waste.
-
Halogenated Pyridine Core: The presence of a bromine atom on the pyridine ring places this compound firmly in the category of halogenated organic waste .[1][2] Halogenated compounds are of particular concern because improper disposal, such as uncontrolled incineration, can lead to the formation of persistent and highly toxic byproducts like dioxins and furans. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds for this reason.[2][3] Furthermore, pyridine and its derivatives are often toxic and are specifically listed as hazardous waste (e.g., EPA waste code F005 for pyridine).[3][4]
-
Sulfonamide Group: Sulfonamides as a class are known for their biological activity. Many are used as antibiotics and can persist in the environment, potentially contributing to antibiotic resistance and posing a threat to aquatic ecosystems.[5][6][7] Therefore, release into sanitary sewer systems is unacceptable.
-
Toxicity and Irritation Potential: Structurally similar brominated pyridines and sulfonamides are often classified as toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[8][9] We must assume a similar hazard profile for this compound.
Based on this analysis, all waste streams containing this compound must be treated as hazardous chemical waste , specifically as halogenated organic waste .
The Cardinal Principle: Waste Stream Segregation
The single most important operational step in managing this waste is strict segregation. Never mix halogenated waste with non-halogenated waste. [1][10]
Causality: The disposal methods and associated costs for halogenated waste are significantly different and more expensive than for non-halogenated waste. Co-mingling a small amount of a brominated compound into a large drum of non-halogenated solvent (like methanol or acetone) contaminates the entire container, forcing it to be managed as the higher-cost halogenated waste.[1] This simple error can lead to substantial and unnecessary increases in disposal costs for your institution.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Disposal Decision Workflow for this compound.
Standard Operating Procedures for Disposal
Adherence to a standardized protocol is essential for safety and compliance. These procedures cover the common waste streams generated in a research setting.
Required Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: ANSI Z87.1 compliant safety glasses or goggles.[11]
-
Hand Protection: Chemically resistant gloves (Nitrile is acceptable for incidental contact; change immediately if contamination occurs).
-
Body Protection: Standard laboratory coat.
Disposal of Solid Waste
This category includes unused or expired neat compounds, as well as lab materials contaminated with the solid compound.
Step-by-Step Protocol:
-
Designate a Waste Container: Obtain a clearly labeled, sealable container (e.g., a wide-mouth plastic jug or a lined cardboard box specifically for solid chemical waste).
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write: "Halogenated Organic Solid Waste" and list the primary constituent: "this compound" . Keep a running log of other minor components if applicable.[10]
-
Waste Addition:
-
For neat compounds , carefully place the original vial or container directly into the designated solid waste drum. Do not empty powders into the container to avoid creating dust.
-
For contaminated labware (e.g., weigh paper, gloves, pipette tips, silica gel), place them directly into the solid waste container.
-
-
Closure: Keep the container sealed at all times except when actively adding waste.[10]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[11]
Disposal of Liquid Waste
This category includes solutions of the compound in organic solvents or aqueous media.
Step-by-Step Protocol:
-
Designate a Waste Container: Use a chemically compatible, sealable container approved for liquid hazardous waste (e.g., a high-density polyethylene (HDPE) or glass solvent bottle). The container must have a screw-top cap.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write: "Halogenated Organic Liquid Waste" . List all constituents by percentage, for example:
-
Dichloromethane: ~95%
-
This compound: ~5%
-
-
Waste Addition: Using a funnel, carefully pour the liquid waste into the container. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Closure: Securely fasten the cap immediately after adding waste. An open waste container is a serious regulatory violation.
-
Storage: Store the liquid waste container in secondary containment (e.g., a plastic tub) in a designated satellite accumulation area.
Data Summary for Disposal Operations
The following table summarizes the critical parameters for the disposal of waste generated from this compound.
| Waste Stream Type | Primary Hazard Classification | EPA Waste Code (Anticipated) | Required Container Type | Key Labeling Information |
| Neat Solid / Contaminated PPE | Halogenated Organic Solid | F-Listed (from pyridine) / D-Listed (Toxicity) | Lined, sealable solid waste drum or jug | "Halogenated Organic Solid Waste", Chemical Name |
| Solutions in Organic Solvents | Halogenated Organic Liquid | F-Listed (from pyridine/solvents) / D-Listed (Toxicity) | HDPE or Glass Solvent Bottle with Screw Cap | "Halogenated Organic Liquid Waste", All constituents with % |
| Contaminated Aqueous Solutions | Halogenated Organic Liquid | F-Listed (from pyridine) / D-Listed (Toxicity) | HDPE or Glass Solvent Bottle with Screw Cap | "Halogenated Organic Liquid Waste", All constituents with % |
Spill and Emergency Procedures
Accidents can happen. A prepared response is crucial.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a dustpan and place it in the designated "Halogenated Organic Solid Waste" container.
-
Clean the spill area with a suitable solvent and dispose of the cleaning materials (e.g., wipes) as hazardous solid waste.
-
-
Small Spills (Liquid):
-
Alert personnel and ensure the area is well-ventilated. Remove all ignition sources.
-
Contain the spill with absorbent pads or booms.
-
Absorb the spill, working from the outside in.
-
Place all contaminated absorbent materials into the designated "Halogenated Organic Solid Waste" container.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to these scientifically-grounded procedures, we ensure that our innovative work in the laboratory does not come at the cost of safety or environmental health. This protocol serves as a self-validating system, ensuring that every step is logical, compliant, and protective of our researchers and community.
References
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
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Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. MDPI. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
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Studies on sulfonamide degradation products. ResearchGate. [Link]
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Removal of Bromine from Polymer Blends... National Institutes of Health (PMC). [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds... eCFR. [Link]
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Removal of selected sulfonamides and sulfonamide resistance genes from wastewater... PubMed. [Link]
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Chemical recycling of bromine-terminated polymers synthesized by ATRP. Royal Society of Chemistry. [Link]
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Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]
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Determination of Sulfonamide Antibiotics in Wastewater... Environmental Protection. [Link]
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Removal of sulfonamide antibiotics by non-free radical dominated peroxymonosulfate oxidation... PubMed. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
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Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 5-Bromo-N-tert-butylpyridine-3-sulfonamide
For the dedicated researcher, the promise of discovery often begins with novel compounds like 5-Bromo-N-tert-butylpyridine-3-sulfonamide. While its potential in drug development is significant, ensuring the safety of the scientists who handle it is paramount. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven practices. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds—brominated pyridines and sulfonamides—to establish a robust safety protocol.[1]
Hazard Assessment: Understanding the Adversary
-
Pyridine Derivatives: Pyridine and its derivatives are known to be potentially harmful.[3] They can be toxic if inhaled, ingested, or absorbed through the skin. Symptoms of exposure can include dizziness, headache, and nausea.[3] Some pyridine derivatives are also skin and respiratory irritants.[4]
-
Sulfonamides: While many sulfonamides have therapeutic uses, in a laboratory setting, they should be handled with care as they can be potential irritants.
-
Brominated Organic Compounds: Halogenated organic compounds, as a class, require careful handling. During combustion, they can release hazardous gases such as hydrogen bromide.[5]
Based on this analysis, it is prudent to treat this compound as a compound that is potentially harmful if ingested, inhaled, or comes into contact with skin, and as a potential irritant to the eyes and respiratory tract.[5][6][7]
Table 1: Presumptive Hazard Profile
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | May cause skin irritation.[5][7] |
| Eye Damage/Irritation | May cause serious eye irritation.[5][7] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[4] |
Your Armor: Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of PPE. The following recommendations are based on a conservative assessment of the potential hazards.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes of solutions and airborne particles of the solid compound. |
| Hand Protection | Nitrile or butyl rubber gloves.[1] | Provides a barrier against skin contact. It is crucial to change gloves immediately if they become contaminated. |
| Body Protection | A flame-resistant lab coat worn over full-length clothing. | Prevents contamination of personal clothing and provides a layer of protection. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and a particulate filter. | Recommended when handling the powder outside of a fume hood, if there is a risk of aerosolization, or during spill cleanup. |
dot
Caption: Workflow for donning and doffing PPE.
The Battlefield: Engineering Controls and Safe Handling Practices
Your primary line of defense is to minimize exposure through proper engineering controls and handling techniques.
-
Ventilation: All handling of solid this compound that could generate dust, and all work with its solutions, should be conducted within a certified chemical fume hood.[3] This is the most critical step in preventing inhalation exposure.
-
Weighing and Transfer:
-
Handle the compound gently to minimize the creation of dust.
-
Use dedicated, clearly labeled spatulas and weighing boats.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing. Keep containers covered as much as possible.
-
-
General Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
-
Do not eat, drink, or apply cosmetics in the laboratory.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
dot
Caption: Step-by-step safe handling workflow.
Aftermath: Decontamination and Disposal
Proper decontamination and waste disposal are crucial to prevent unintended exposure and environmental contamination.
-
Decontamination:
-
All surfaces and equipment that have come into contact with the chemical should be decontaminated.
-
Use a suitable solvent (such as ethanol) followed by a thorough wash with soap and water.[1]
-
-
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.[9]
-
Solid Waste: Collect contaminated items such as weighing boats, paper towels, and gloves in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container. Halogenated organic waste should be segregated from non-halogenated waste streams.[10]
-
Disposal should be carried out in accordance with local, state, and federal regulations.[9] Incineration at a licensed facility is a common disposal method for brominated organic compounds.[9][11]
-
In Case of Emergency: Spill and Exposure Protocols
Accidents can happen. Being prepared is key to mitigating their consequences.
-
Spill Response:
-
Small Spill (in a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area as described above.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety officer.
-
Prevent entry into the affected area.
-
Allow only trained personnel with appropriate respiratory protection to clean up the spill.
-
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
By adhering to these protocols, you can confidently work with this compound, minimizing risks and ensuring a safe and productive research environment. Your commitment to safety is as vital as your commitment to scientific advancement.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1983, December).
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- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. EPA.
- Washington State University. (n.d.).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Chloropyridine-2-sulfonamide. AK Scientific, Inc.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. NICNAS.
- Environmental Health and Safety, University of Washington. (n.d.). Hazardous Waste Reduction.
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- TCI Chemicals. (2025, April 1).
- Fisher Scientific. (2020, June 9). Safety Data Sheet: 4-tert-Butylpyridine. Fisher Scientific.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). Pyridine. CAMEO Chemicals.
- Namiki Shoji Co., Ltd. (2023, May 8). Safety Data Sheet: N-(Piperidin-4-yl)pyridine-2-sulfonamide dihydrochloride.
- Sigma-Aldrich. (2025, May 6).
- BLDpharm. (n.d.). 911111-80-3|this compound. BLDpharm.
- PubChem. (n.d.). This compound (C9H13BrN2O2S). PubChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

